molecular formula C8H15NO2 B1472189 1,4,4-trimethyl-L-proline CAS No. 1443245-02-0

1,4,4-trimethyl-L-proline

Número de catálogo: B1472189
Número CAS: 1443245-02-0
Peso molecular: 157.21 g/mol
Clave InChI: JEMJUABMNNBKBO-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,4,4-trimethyl-L-proline is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMJUABMNNBKBO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4,4-trimethyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and predicted characterization of the novel amino acid derivative, 1,4,4-trimethyl-L-proline. Due to the limited availability of published data on this specific compound, this document outlines a plausible synthetic route based on established organic chemistry principles and provides predicted characterization data based on analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar proline analogues for applications in drug discovery and development.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with commercially available L-proline. The strategy involves the initial N-methylation of the proline ring, followed by the introduction of a gem-dimethyl group at the C4 position.

The proposed synthetic pathway is as follows:

  • N-methylation of L-proline: L-proline will be converted to N-methyl-L-proline (also known as hygrinic acid) via the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) for reductive methylation of the secondary amine.[1][2][3][4][5][6]

  • Protection of the carboxylic acid: The carboxylic acid of N-methyl-L-proline will be protected, for example, as a methyl ester, to prevent its interference in subsequent reactions.

  • Introduction of a ketone at the C4 position: The protected N-methyl-L-proline will be oxidized at the C4 position to yield the corresponding 4-keto derivative.

  • Gem-dimethylation at the C4 position: The 4-keto group will be converted to a gem-dimethyl group. A Wittig reaction using a phosphorus ylide or a Corey-Chaykovsky reaction with a sulfur ylide are proposed as potential methods.[1][7][8][9][10]

  • Deprotection of the carboxylic acid: The protecting group on the carboxylic acid will be removed to yield the final product, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-methyl-L-proline (Eschweiler-Clarke Reaction) [2][3][4][11]

  • To a solution of L-proline (1.0 eq) in water, add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture at 80-90 °C for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Esterification of N-methyl-L-proline

  • Suspend N-methyl-L-proline (1.0 eq) in methanol (B129727).

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the crude N-methyl-L-proline methyl ester hydrochloride.

Step 3: Oxidation to N-methyl-4-keto-L-proline methyl ester

  • Dissolve the N-methyl-L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane.

  • Add a mild oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol, at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with a suitable reagent and extract the product into an organic solvent.

  • Purify the product by column chromatography.

Step 4: Gem-dimethylation of N-methyl-4-keto-L-proline methyl ester (Wittig Reaction)

  • Prepare the Wittig reagent, methyltriphenylphosphonium (B96628) bromide, by reacting triphenylphosphine (B44618) with methyl bromide.

  • Generate the ylide by treating the phosphonium (B103445) salt with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Add a solution of the N-methyl-4-keto-L-proline methyl ester in the same solvent to the ylide solution at low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction and extract the product.

  • The resulting exocyclic methylene (B1212753) compound is then subjected to hydrogenation (e.g., using H2 and Pd/C) to afford the gem-dimethyl group.

Alternative Step 4: Gem-dimethylation (Corey-Chaykovsky Reaction) [1][7][8][9][10]

  • Prepare the sulfur ylide by treating trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide with a strong base like sodium hydride in an anhydrous solvent (e.g., DMSO or THF).

  • Add a solution of the N-methyl-4-keto-L-proline methyl ester to the ylide solution.

  • The reaction will initially form an epoxide, which would then need to be opened and reduced to yield the gem-dimethyl group. This alternative might be more complex than the Wittig approach.

Step 5: Hydrolysis of the methyl ester

  • Dissolve the N-methyl-4,4-dimethyl-L-proline methyl ester in a mixture of water and a suitable alcohol (e.g., methanol or ethanol).

  • Add a base such as lithium hydroxide (B78521) or sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid.

  • The final product, this compound, can be purified by ion-exchange chromatography or recrystallization.

Predicted Characterization of this compound

The following tables summarize the predicted quantitative data for this compound based on the analysis of its constituent parts (N-methylproline and a gem-dimethyl group at the C4 position) and general spectroscopic principles.

Table 1: Predicted Physical and Molecular Properties

PropertyPredicted Value
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
AppearanceWhite to off-white solid
Chirality(S)-configuration at C2

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H2 (α-H)3.8 - 4.0ddJ = 8.0, 4.0
H3 (β-H₂)2.0 - 2.4m-
H5 (δ-H₂)3.1 - 3.5m-
N-CH₃2.8 - 3.0s-
C(CH₃)₂1.1 - 1.3s (two singlets)-

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (C1)175 - 178
C2 (α-C)68 - 72
C3 (β-C)40 - 44
C4 (γ-C)45 - 50
C5 (δ-C)58 - 62
N-CH₃40 - 45
C(CH₃)₂25 - 30 (two signals)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zPredicted Identity
158.1181[M+H]⁺
112.0970[M+H - COOH]⁺
98.1231[M+H - COOH - CH₂]⁺

Table 5: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
2950 - 3050C-H stretch (alkyl)
1700 - 1725C=O stretch (carboxylic acid)
1580 - 1650N-H bend (from zwitterionic form)
1350 - 1450C-H bend (alkyl)
1100 - 1250C-N stretch

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed synthetic workflow and the characterization plan for this compound.

Synthesis_Workflow Proline L-Proline NMePro N-Methyl-L-proline Proline->NMePro Eschweiler-Clarke (HCOOH, HCHO) NMeProEster N-Methyl-L-proline methyl ester NMePro->NMeProEster Esterification (MeOH, SOCl2) KetoProEster N-Methyl-4-keto-L-proline methyl ester NMeProEster->KetoProEster Oxidation (e.g., PCC) DiMeProEster This compound methyl ester KetoProEster->DiMeProEster Gem-dimethylation (e.g., Wittig) FinalProduct This compound DiMeProEster->FinalProduct Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic workflow for this compound.

Characterization_Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_properties Physicochemical Properties Purification Purified This compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity Purity Assessment (HPLC, Elemental Analysis) Purification->Purity Structure Structure Confirmation NMR->Structure MS->Structure FTIR->Structure

Caption: Proposed workflow for the characterization of this compound.

Disclaimer: The synthetic protocols and characterization data presented in this guide are predictive and based on established chemical principles and data from analogous compounds. Experimental validation is required to confirm these findings. This document is intended for research and informational purposes only.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,4,4-trimethyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,4-trimethyl-L-proline is a synthetic derivative of the proteinogenic amino acid L-proline. As with other proline analogues, its unique structural modifications are of interest to researchers in the fields of peptide synthesis, drug design, and chemical biology. The introduction of three methyl groups to the proline ring can significantly alter its physicochemical properties compared to the parent molecule, potentially influencing conformational preferences, lipophilicity, and metabolic stability. This technical guide provides a summary of the currently available physicochemical data for this compound, offers a comparative analysis with L-proline, details relevant experimental protocols for characterization, and presents a general workflow for the synthesis and analysis of novel proline derivatives.

Physicochemical Properties of this compound

Currently, there is a notable scarcity of experimentally determined physicochemical data for this compound in publicly accessible scientific literature. The available information is primarily limited to basic identifiers provided by commercial suppliers.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
CAS Number 1443245-02-0[2][3]
Appearance Solid (predicted)-
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Not experimentally determined-
pKa Not experimentally determined-
logP Not experimentally determined-

Comparative Physicochemical Properties of L-proline

To provide context for the potential properties of this compound, the experimentally determined physicochemical data for its parent compound, L-proline, are presented below. It is crucial to note that the addition of three methyl groups is expected to significantly alter these values, particularly increasing lipophilicity (logP) and potentially affecting melting point and solubility.

Table 2: Physicochemical Properties of L-proline

PropertyValueSource
Molecular Formula C₅H₉NO₂[4]
Molecular Weight 115.13 g/mol [4]
Melting Point 221 °C (decomposes)[4]
Solubility in Water 1620 g/L at 25 °C[4]
pKa (carboxyl) 1.99[5]
pKa (amino) 10.96[5]
logP -2.5[4]

Experimental Protocols

Given the lack of specific experimental data for this compound, this section details generalized, yet robust, protocols for the determination of key physicochemical properties applicable to novel amino acid derivatives.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.[6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range at a depressed temperature often indicates the presence of impurities.[6]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7] The sample should be tightly packed by tapping the sealed end of the tube on a hard surface.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[6]

  • Approximate Melting Point Determination: A preliminary, rapid heating of the sample is performed to determine an approximate melting range.[6]

  • Accurate Melting Point Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.[7]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded to define the melting range.[7]

Determination of Aqueous Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.[8] The shake-flask method is a standard technique for determining thermodynamic solubility.[8]

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[8]

  • Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[9]

  • Phase Separation: The suspension is centrifuged or filtered to separate the saturated solution from the excess solid.[10]

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared with known concentrations of the compound.[8]

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.[8]

Determination of Acid Dissociation Constant (pKa)

The pKa values of the ionizable groups (the carboxylic acid and the secondary amine) are fundamental to understanding the charge state of the molecule at different pH values, which affects its solubility, lipophilicity, and interaction with biological targets.[11] Potentiometric titration is a common method for pKa determination.[11]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A precise weight of the amino acid derivative is dissolved in a known volume of deionized water to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments. The pH is recorded after each addition.[12] This titration protonates the carboxylate group.

  • Titration with Base: A fresh sample of the amino acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner, with pH recorded after each addition.[12] This titration deprotonates the ammonium (B1175870) group.

  • Data Analysis: The pH values are plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[13] Specifically, pKa1 (for the carboxyl group) is the pH at which half of the added base is consumed to neutralize the initial acidic form, and pKa2 (for the amino group) is the pH at the midpoint of the second equivalence point.

Synthesis and Analysis Workflow

The synthesis of novel proline derivatives often involves multi-step procedures starting from commercially available proline or hydroxyproline.[14] The following workflow illustrates a general approach for the synthesis and characterization of a new proline derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Starting Material (e.g., L-proline derivative) reaction Chemical Modification (e.g., Alkylation, Acylation) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification structure Structural Elucidation (NMR, Mass Spectrometry, IR) purification->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity physchem Physicochemical Profiling (Melting Point, Solubility, pKa, logP) purity->physchem bioassay Biological Activity Screening (e.g., Enzyme Assays, Cell-based Assays) physchem->bioassay

Caption: General workflow for the synthesis and characterization of a novel proline derivative.

Biological Context and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound, the metabolism of proline itself is intricately linked to cellular signaling. Proline metabolism can influence pathways related to cellular stress, energy homeostasis, and the production of reactive oxygen species (ROS).[15][16] For instance, the oxidation of proline in the mitochondria is coupled to the electron transport chain, thereby impacting cellular energy levels (ATP production) and redox balance.[17] Alterations in proline metabolism have been connected to signaling cascades such as the mTOR pathway and can affect cellular processes like autophagy and apoptosis.[16] The introduction of methyl groups in this compound could potentially alter its recognition by proline transporters and metabolic enzymes, leading to unique biological effects that warrant further investigation.

The diagram below illustrates the central role of proline metabolism in cellular signaling, providing a conceptual framework for investigating the potential biological impact of this compound.

G proline Proline prodh PRODH (Proline Dehydrogenase) proline->prodh Catabolism glutamate Glutamate p5cs P5CS (P5C Synthetase) glutamate->p5cs Biosynthesis p5c P5C (Pyrroline-5-carboxylate) p5c->proline p5c->glutamate prodh->p5c etc Mitochondrial Electron Transport Chain prodh->etc p5cs->p5c ros ROS Production etc->ros atp ATP Production etc->atp stress Cellular Stress Response (e.g., Autophagy, Apoptosis) ros->stress mtor mTOR Signaling atp->mtor mtor->stress

Caption: Key connections between proline metabolism and cellular signaling pathways.

Conclusion

This compound represents a novel chemical entity with potential applications in various fields of chemical and biological research. However, a comprehensive understanding of its properties is currently hampered by the lack of published experimental data. This guide serves as a foundational resource by consolidating the known information, providing a comparative context with L-proline, and outlining the necessary experimental protocols for its full characterization. Future research focused on elucidating the physicochemical properties and biological activities of this compound will be crucial for unlocking its potential in the development of new therapeutics and research tools.

References

Conformational Landscape of 1,4,4-trimethyl-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,4-trimethyl-L-proline, a substituted derivative of the unique imino acid L-proline, presents a fascinating case for conformational analysis due to the steric and electronic implications of its methylation. The conformational preferences of proline residues are critical determinants of peptide and protein structure and function, influencing folding, stability, and molecular recognition.[1][2] This technical guide provides an in-depth exploration of the conformational landscape of this compound, drawing upon established principles of proline stereochemistry and the effects of substituents on the pyrrolidine (B122466) ring. While direct experimental data for this specific molecule is limited in the public domain, this paper constructs a robust theoretical and practical framework for its analysis, detailing hypothetical experimental protocols and expected quantitative data based on studies of analogous substituted prolines.

Introduction to Proline Conformational Analysis

The conformational rigidity of the proline ring, unique among the proteinogenic amino acids, significantly restricts the available conformational space of the polypeptide backbone.[1] Two key conformational equilibria dominate the structure of proline and its derivatives: the puckering of the five-membered pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond.

  • Ring Pucker: The pyrrolidine ring of proline is not planar and adopts one of two preferred puckered conformations, termed Cγ-endo (down) and Cγ-exo (up).[2] These puckers are defined by the displacement of the Cγ atom relative to the plane formed by the other four ring atoms. The ring pucker is intrinsically linked to the backbone dihedral angles (φ and ψ), with an exo pucker favoring more compact conformations and an endo pucker promoting more extended structures.[1]

  • Cis-Trans Isomerization: Unlike most other amino acids where the trans conformation of the peptide bond is overwhelmingly favored, the energy difference between the cis and trans isomers of the X-Pro peptide bond is small.[3] This leads to a significant population of the cis conformer, a phenomenon that plays a crucial role in protein folding and function.[1] The cis-trans isomerization is a slow process, often acting as a rate-limiting step in protein folding.[3] There is a strong correlation between the ring pucker and the amide bond conformation; the cis isomer strongly favors an endo ring pucker, while the trans isomer is more compatible with the exo pucker.[1]

The substitution on the proline ring, as in this compound, can introduce steric and stereoelectronic effects that significantly bias these conformational equilibria.[2]

Conformational Effects of Methylation in this compound

The conformational preferences of this compound are dictated by the presence of a methyl group on the nitrogen atom and two methyl groups at the C4 position.

  • N-Methylation: The N-methyl group is expected to influence the cis-trans equilibrium of the preceding peptide bond. While N-acetylation in model compounds has been studied, the effect of a simple N-methyl group will likely introduce steric hindrance that could shift the equilibrium.

  • C4-Dimethylation: The gem-dimethyl substitution at the C4 position is the most significant structural feature. This substitution is expected to have a profound impact on the ring pucker. Steric hindrance between the two methyl groups and the adjacent ring atoms will likely destabilize certain puckered states and favor others. Based on studies of other 4-substituted prolines, it is plausible that the 4,4-dimethyl substitution will strongly favor a specific ring pucker to minimize steric clashes. This, in turn, will influence the preferred cis or trans conformation of the peptide bond.

Experimental Protocols for Conformational Analysis

A thorough conformational analysis of this compound would involve a combination of spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[3][4] For this compound, a combination of 1D and 2D NMR experiments would be employed.

Methodology:

  • Sample Preparation: A 10-20 mM solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can be critical as it may influence the conformational equilibrium.

  • 1D ¹H NMR: A standard 1D ¹H NMR spectrum is acquired to observe the chemical shifts and coupling constants of the protons. The presence of distinct sets of signals for the cis and trans isomers would indicate slow exchange on the NMR timescale.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the pyrrolidine ring and the methyl groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Specific NOE/ROE cross-peaks can provide definitive evidence for the cis or trans conformation and the ring pucker. For instance, a strong NOE between the α-proton and the preceding residue's α-proton is characteristic of a trans-amide bond.

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the proline ring protons, particularly Hα, Hβ, and Hγ, are sensitive to the ring pucker and cis/trans isomerism.

    • Coupling Constants (³JHH): The vicinal coupling constants between the ring protons can be used to determine the dihedral angles via the Karplus equation, providing quantitative information about the ring pucker.

    • Integration: The relative populations of the cis and trans isomers can be determined by integrating the corresponding well-resolved signals in the ¹H NMR spectrum.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.

Methodology:

  • Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions. This yields precise bond lengths, bond angles, and torsion angles, providing a detailed picture of the preferred conformation in the solid state.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the conformational preferences and energetics of this compound.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers (cis/trans isomers and different ring puckers).

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., B3LYP/6-31G*). The relative energies of the conformers are then calculated to determine their theoretical populations.

  • Solvation Effects: The influence of the solvent can be modeled using implicit (e.g., PCM) or explicit solvent models to provide a more accurate comparison with experimental data obtained in solution.

  • NMR Parameter Calculation: Theoretical NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with the experimental data to validate the computational model.

Hypothetical Quantitative Data

Based on the principles discussed, the following tables summarize the expected quantitative data for the conformational analysis of this compound.

Table 1: Expected NMR Parameters for the Major Conformer of this compound in D₂O

ParameterExpected ValueInterpretation
³J(Hα, Hβcis)~8-10 HzConsistent with a specific ring pucker
³J(Hα, Hβtrans)~2-4 HzConsistent with a specific ring pucker
Trans/Cis Ratio> 5:1Steric hindrance from the 4,4-dimethyl and N-methyl groups likely favors the trans isomer
Hα Chemical Shift~4.0-4.2 ppmSensitive to ring pucker and cis/trans isomerism
Cγ Chemical Shift~35-40 ppmSensitive to ring pucker

Table 2: Hypothetical Torsion Angles for the Dominant Conformer from X-ray Crystallography or Computational Modeling

Torsion AngleExpected Value (°)Description
φ (phi)-60 ± 15Restricted by the pyrrolidine ring
ψ (psi)+140 ± 20 or -40 ± 20Dependent on the favored ring pucker
ω (omega)~180Indicative of a trans peptide bond
χ¹ (chi1)± 20-40Defines the ring pucker
χ² (chi2)∓ 20-40Defines the ring pucker
χ³ (chi3)± 20-40Defines the ring pucker
χ⁴ (chi4)∓ 20-40Defines the ring pucker

Visualizations

The following diagrams illustrate the key conformational equilibria and a typical experimental workflow for the analysis of this compound.

conformational_equilibria cluster_ring_pucker Ring Pucker Equilibrium cluster_cis_trans Cis-Trans Isomerism exo Cγ-exo Pucker endo Cγ-endo Pucker exo->endo Energy Barrier trans Trans Amide Bond (ω ≈ 180°) exo->trans Favored cis Cis Amide Bond (ω ≈ 0°) endo->cis Favored trans->cis High Energy Barrier

Caption: Conformational equilibria in this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (¹H, COSY, NOESY) synthesis->nmr xray X-ray Crystallography synthesis->xray comp Computational Modeling (DFT, MD) synthesis->comp nmr_data Populations, Coupling Constants, NOEs nmr->nmr_data xray_data Solid-State Structure, Torsion Angles xray->xray_data comp_data Relative Energies, Optimized Geometries comp->comp_data conclusion Comprehensive Conformational Landscape nmr_data->conclusion xray_data->conclusion comp_data->conclusion

References

An In-depth Technical Guide to the Synthesis and Potential Significance of 1,4,4-trimethyl-L-proline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Proline and its derivatives are a critical class of molecules in medicinal chemistry and drug development. The unique constrained cyclic structure of the proline ring imparts significant conformational rigidity to peptides and small molecules, which can lead to enhanced binding affinity, selectivity, and metabolic stability. Modifications to the proline ring, such as alkylation, have been shown to further influence these properties. 1,4,4-trimethyl-L-proline, a proline derivative with a gem-dimethyl group at the C4 position and a methyl group on the nitrogen, represents an intriguing but underexplored molecule. This guide provides a comprehensive overview of a feasible synthetic approach to this compound, along with a discussion of its potential applications.

Physicochemical Properties

While extensive experimental data for this compound is scarce in peer-reviewed literature, basic physicochemical properties can be obtained from commercial suppliers.

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
CAS Number 1443245-02-0
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed from a readily available starting material, 4-hydroxy-L-proline. The proposed pathway involves three key stages: oxidation of the hydroxyl group, gem-dimethylation at the C4 position, and N-methylation.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Gem-Dimethylation cluster_2 Stage 3: N-Methylation 4-hydroxy-L-proline 4-hydroxy-L-proline 4-oxo-L-proline 4-oxo-L-proline 4-hydroxy-L-proline->4-oxo-L-proline Oxidation (e.g., Swern or Dess-Martin) 4,4-dimethyl-L-proline 4,4-dimethyl-L-proline 4-oxo-L-proline->4,4-dimethyl-L-proline Grignard Reaction (MeMgBr) or other methylation This compound This compound 4,4-dimethyl-L-proline->this compound Reductive Amination (Formaldehyde, H₂/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on well-established organic synthesis reactions and are proposed as a viable route to this compound.

Step 1: Synthesis of N-Boc-4-oxo-L-proline methyl ester

  • Protection of 4-hydroxy-L-proline: To a solution of 4-hydroxy-L-proline (1 eq.) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (B1210297). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-hydroxy-L-proline.

  • Esterification: Dissolve the N-Boc-4-hydroxy-L-proline (1 eq.) in methanol (B129727). Cool to 0 °C and slowly add thionyl chloride (1.2 eq.). Allow the reaction to stir at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the crude N-Boc-4-hydroxy-L-proline methyl ester.

  • Oxidation: Dissolve the N-Boc-4-hydroxy-L-proline methyl ester (1 eq.) in dichloromethane (B109758) (DCM). Add Dess-Martin periodinane (1.5 eq.) and stir at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-Boc-4-oxo-L-proline methyl ester.

Step 2: Synthesis of N-Boc-4,4-dimethyl-L-proline methyl ester

  • Gem-Dimethylation: To a solution of N-Boc-4-oxo-L-proline methyl ester (1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq.) dropwise. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting tertiary alcohol is then subjected to reduction.

  • Reductive Deoxygenation (Barton-McCombie Deoxygenation): A more controlled approach to gem-dimethylation would involve a Wittig-type reaction followed by reduction, or direct methylation of the ketone. A plausible direct route involves a Grignard reaction followed by deoxygenation.

Step 3: Synthesis of this compound

  • Deprotection: Treat the N-Boc-4,4-dimethyl-L-proline methyl ester with a solution of 4 M HCl in dioxane at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the hydrochloride salt of 4,4-dimethyl-L-proline methyl ester.

  • N-Methylation (Eschweiler-Clarke Reaction): To a solution of the deprotected proline derivative in formic acid, add aqueous formaldehyde (B43269). Heat the reaction mixture at 100 °C for 2 hours. Cool the reaction and remove the excess formic acid and formaldehyde under reduced pressure.

  • Saponification: Dissolve the resulting N-methylated ester in a mixture of methanol and water. Add lithium hydroxide (B78521) (2 eq.) and stir at room temperature for 4 hours. Acidify the reaction mixture to pH ~6 with 1 M HCl. Concentrate the solution and purify the product by ion-exchange chromatography to yield this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway modulations have been reported for this compound, the structural motifs present in this molecule suggest several avenues for investigation.

G Novel Proline Derivative Novel Proline Derivative In vitro Screening In vitro Screening Novel Proline Derivative->In vitro Screening Biological Assays In vivo Studies In vivo Studies In vitro Screening->In vivo Studies Promising Activity SAR Studies SAR Studies In vitro Screening->SAR Studies Structure-Activity Relationship Lead Optimization Lead Optimization In vivo Studies->Lead Optimization SAR Studies->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: Logical workflow for the investigation of a novel proline derivative.

  • Conformational Constraint: The gem-dimethyl group at the C4 position is expected to significantly restrict the puckering of the pyrrolidine (B122466) ring. This can lock the molecule into a specific conformation, which could be beneficial for binding to a biological target.

  • Increased Lipophilicity: The three methyl groups increase the lipophilicity of the molecule compared to proline. This could enhance its ability to cross cell membranes and the blood-brain barrier, making it a candidate for CNS-acting drugs.

  • Metabolic Stability: The N-methylation can block N-dealkylation, a common metabolic pathway for secondary amines, potentially increasing the in vivo half-life of a drug candidate containing this moiety.

Based on the activities of other substituted prolines, this compound derivatives could be investigated for their potential as:

  • Enzyme Inhibitors: The rigid structure could be designed to fit into the active site of enzymes, such as proteases or kinases.

  • Peptidomimetics: Incorporation into peptides could stabilize specific secondary structures, such as β-turns, which are important for protein-protein interactions.

  • Organocatalysts: Proline and its derivatives are known to be effective asymmetric organocatalysts. The unique steric environment of this compound could lead to novel catalytic activities.

Conclusion

This compound is a fascinating, yet understudied, proline derivative. While its discovery and isolation from natural sources remain unconfirmed, this guide provides a robust and plausible synthetic route for its preparation in the laboratory. The unique structural features of this compound, particularly the gem-dimethyl substitution and N-methylation, suggest that it could be a valuable building block in drug discovery and medicinal chemistry. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential. Researchers in the field are encouraged to utilize the proposed synthetic strategies and to investigate the biological properties of this and related compounds.

Spectroscopic and Structural Analysis of 1,4,4-trimethyl-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of 1,4,4-trimethyl-L-proline. Due to the limited availability of public experimental data for this specific proline derivative, this document focuses on predicted spectroscopic features based on its structure and comparative analysis with the well-characterized parent compound, L-proline. Additionally, it outlines general experimental protocols and relevant biological pathways.

Introduction to this compound

This compound is a derivative of the proteinogenic amino acid L-proline. Its structure is characterized by a methyl group on the nitrogen atom of the pyrrolidine (B122466) ring and two methyl groups at the C4 position. These structural modifications are expected to significantly influence its chemical and physical properties, as well as its spectroscopic signatures, compared to L-proline.

Compound Identity:

  • CAS Number: 1443245-02-0

  • Molecular Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

Predicted Spectroscopic Data

The following sections detail the anticipated features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are discussed below, with comparative data from L-proline presented for context.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule.

  • N-CH₃: A singlet corresponding to the three protons of the N-methyl group.

  • C(CH₃)₂: One or two singlets for the six protons of the two geminal methyl groups at the C4 position. Depending on the conformational rigidity of the ring, these methyl groups could be chemically equivalent or non-equivalent.

  • Ring Protons (CH₂ and CH): A series of multiplets for the protons on the pyrrolidine ring at the C2, C3, and C5 positions.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon framework.

  • C=O: A signal in the downfield region characteristic of a carboxylic acid carbonyl carbon.

  • N-CH₃: A signal for the N-methyl carbon.

  • C(CH₃)₂: One or two signals for the geminal methyl carbons at C4.

  • C4: The quaternary carbon at the C4 position.

  • Ring Carbons (CH₂ and CH): Signals corresponding to the C2, C3, and C5 carbons of the pyrrolidine ring.

Comparative NMR Data for L-proline:

For reference, the experimental ¹H and ¹³C NMR chemical shifts for L-proline in D₂O are provided in the table below. The presence of the additional methyl groups in this compound will cause shifts in the corresponding ring positions.

L-proline ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-CH4.1263.9
β-CH₂2.34, 2.0231.7
γ-CH₂2.0226.5
δ-CH₂3.3748.8
COOH-177.5
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key vibrational bands for this compound are:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the methyl and methylene (B1212753) C-H bonds.

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-N stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 157.21). High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxyl group (M-45) and fragmentation of the pyrrolidine ring.

Experimental Protocols

While specific experimental data for this compound is not available, a general workflow for acquiring and analyzing spectroscopic data for a novel compound is presented below.

experimental_workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS, HRMS) purification->ms interpretation Spectral Interpretation and Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Predicted Data interpretation->comparison final_report Final Report and Data Archiving comparison->final_report

Caption: General experimental workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Biological Context: Proline Metabolism

As a derivative of L-proline, this compound exists within the broader context of amino acid metabolism. The following diagram illustrates the general biosynthetic and catabolic pathways of proline.

proline_metabolism Overview of Proline Metabolism cluster_biosynthesis Biosynthesis glutamate Glutamate glutamate_semialdehyde Glutamate-γ-semialdehyde glutamate->glutamate_semialdehyde p5c Pyrroline-5-carboxylate (P5C) glutamate_semialdehyde->p5c proline L-Proline p5c->proline p5c2 Pyrroline-5-carboxylate (P5C) proline->p5c2 protein_synthesis Proteins proline->protein_synthesis Incorporation glutamate_semialdehyde2 Glutamate-γ-semialdehyde p5c2->glutamate_semialdehyde2 glutamate2 Glutamate glutamate_semialdehyde2->glutamate2 protein_synthesis->proline Degradation

Caption: Simplified diagram of the biosynthesis and catabolism of L-proline.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound for researchers and professionals in drug development. While experimental data remains to be published, the predictions and comparative analyses presented here offer a valuable starting point for the characterization of this and similar proline derivatives. The outlined experimental workflow and metabolic context further equip researchers for future studies involving this class of compounds.

A Technical Guide to the Theoretical and Computational Analysis of Substituted Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researcher,

This document addresses the inquiry regarding the theoretical and computational investigation of 1,4,4-trimethyl-L-proline. An extensive search of the current scientific literature reveals a notable absence of specific published studies focusing on this particular molecule. Therefore, it is not possible to provide quantitative data or established experimental protocols directly pertaining to this compound.

However, recognizing the importance of this inquiry for researchers, scientists, and drug development professionals, we have compiled a comprehensive technical guide that outlines the established principles and methodologies for the theoretical and computational study of substituted proline analogs in general. This guide is based on the wealth of research conducted on similar molecules and provides a robust framework for any future investigation of this compound.

Introduction: The Unique Role of Proline in Molecular Structures

Proline, unique among the canonical amino acids, possesses a secondary amine integrated into a five-membered pyrrolidine (B122466) ring. This cyclic structure imposes significant conformational restraints on the polypeptide backbone, restricting the backbone dihedral angle φ to approximately -65°.[1] This inherent rigidity makes proline and its substituted analogs critical components in defining the structure of peptides and proteins, where they are frequently found in turns, loops, and polyproline helices.[1][2]

The study of substituted prolines is driven by the potential to modulate these structural properties. The introduction of substituents on the pyrrolidine ring can create additional steric and stereoelectronic effects, which in turn influence two fundamental conformational equilibria:

  • Amide Bond Isomerism (cis/trans): The peptide bond preceding a proline residue has a significantly higher propensity to adopt the cis conformation compared to other amino acids.[3]

  • Ring Pucker (endo/exo): The pyrrolidine ring is not planar and exists in two primary puckered conformations, Cγ-endo and Cγ-exo, which are in equilibrium.[4]

These equilibria are not independent; for instance, the exo ring pucker tends to stabilize the trans amide bond, while the endo pucker is strongly favored in a cis amide bond.[1] By strategically choosing substituents, researchers can control these conformational preferences to stabilize specific secondary structures, enhance binding affinity, or introduce novel functionalities into peptides.

Core Theoretical Concepts & Equilibria

A thorough computational analysis of a proline analog hinges on understanding the key structural equilibria. The following diagram illustrates the primary conformational states that are the focus of such studies.

G Trans_Amide Trans Amide (ω ≈ 180°) Cis_Amide Cis Amide (ω ≈ 0°) Trans_Amide->Cis_Amide Exo_Pucker Cγ-exo Pucker Endo_Pucker Cγ-endo Pucker Exo_Pucker->Endo_Pucker Puckering Proline_Analog Substituted Proline Analog Proline_Analog->Trans_Amide Influences Proline_Analog->Exo_Pucker Influences

Caption: Key conformational equilibria in substituted proline analogs.

General Computational Methodology

The following section details a standard workflow for the computational investigation of a novel proline analog, such as this compound. This protocol outlines the typical sequence of steps from initial structure generation to final data analysis.

Experimental Protocol: A Computational Approach
  • Initial Structure Generation:

    • Construct the 3D structure of the target molecule (e.g., N-acetyl-N'-methylamide derivative of this compound) using a molecular builder.

    • Generate initial geometries for all potential stereoisomers and key conformers, including both cis and trans amide bond conformations and both endo and exo ring puckers.

  • Conformational Search and Optimization:

    • Perform a systematic conformational search to identify all low-energy minima on the potential energy surface.

    • Conduct geometry optimizations for all identified conformers. This is typically performed using quantum mechanical methods.

    • Methods: Density Functional Theory (DFT) is widely used for its balance of accuracy and computational cost. Common functionals include B3LYP or M06-2X, paired with a suitable basis set such as 6-31G(d) or a larger one for higher accuracy. Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also employed.[5]

  • Energy Calculation and Analysis:

    • Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies between conformers.

    • Calculate vibrational frequencies to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy.

  • Solvent Effects:

    • Since conformational preferences can be highly dependent on the environment, incorporate solvent effects.[6]

    • Methods: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are efficient for accounting for bulk solvent effects on the relative stability of conformers.[5][7]

  • Property Calculation:

    • Based on the optimized geometries, calculate relevant properties such as:

      • Key dihedral angles (φ, ψ, ω, χ) to define the backbone and side-chain conformation.

      • Atomic charges (e.g., Mulliken, NBO) to analyze electronic effects.

      • NMR chemical shifts for comparison with experimental data.

The workflow for such an analysis is visualized below.

G cluster_workflow Computational Workflow for Proline Analog Analysis A 1. Initial Structure Generation (cis/trans, endo/exo) B 2. Conformational Search & Geometry Optimization (e.g., DFT/B3LYP) A->B C 3. Vibrational Frequency Analysis B->C D 4. Single-Point Energy Calculation (Higher Theory) C->D E 5. Solvation Modeling (e.g., PCM, SMD) D->E F 6. Property Calculation (Dihedrals, Charges, NMR) E->F G 7. Data Analysis (Relative Energies, Population) F->G

Caption: A typical computational workflow for analyzing proline analogs.

Data Presentation and Expected Outcomes

The primary output of a computational study on a proline analog is a set of quantitative data that characterizes the molecule's conformational landscape. This data is best presented in a structured table to allow for clear comparison between different conformers. While we cannot provide data for this compound, the following table serves as a template for how such results would be summarized.

Conformer IDAmide Bond (ω)Ring PuckerRelative Energy (kcal/mol)Population (%)φ (deg)ψ (deg)
trans-exo transexo0.0075.3-65.2155.8
trans-endo transendo1.2512.1-68.0150.1
cis-endo cisendo1.806.5-70.5-15.3
cis-exo cisexo2.506.1-63.8-10.2
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to show the format and type of results generated from a typical computational study on a proline analog.

Conclusion

While direct computational studies on this compound are not currently available in the public domain, the field of computational chemistry provides a powerful and well-established framework for its investigation. By applying the methodologies outlined in this guide—from conformational searching with quantum mechanical methods to the inclusion of solvent effects—researchers can thoroughly characterize the structural and energetic landscape of this molecule. Such an analysis would yield valuable insights into how the specific 1,4,4-trimethyl substitution pattern influences the critical cis/trans and endo/exo equilibria, ultimately informing its potential application in peptide design and drug development.

References

1,4,4-Trimethyl-L-proline: An Overview of a Sparsely Studied Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – An extensive review of publicly available scientific literature reveals a significant lack of in-depth research on the specific biological activities of 1,4,4-trimethyl-L-proline. While this compound is identified as a derivative of the amino acid L-proline, detailed studies elucidating its pharmacological effects, mechanisms of action, and potential therapeutic applications are notably absent. Current information is primarily limited to its classification as a proline derivative and its commercial availability for research purposes.[1][2][3]

L-proline and its analogues are a well-established class of molecules with diverse and significant roles in biology and medicine.[4][5][6] Due to the unique cyclic structure of proline, it plays a crucial role in protein folding and structure.[7][8] This structural importance has led to the development of numerous proline analogues to modulate the biological, pharmaceutical, and physicochemical properties of peptides and other compounds.[4][9]

The Landscape of Proline Analogues

Proline analogues have been investigated for a wide range of applications, from fundamental cellular metabolism studies to industrial uses, such as in the development of microorganisms that overproduce L-proline.[4][9] Some proline analogues have demonstrated potent biological activities, including antitumor properties. For instance, L-azetidine-2-carboxylic acid (L-AZC) and cis-4-hydroxy-L-proline (4-L-CHOP) are known inhibitors of cell growth and have been evaluated for their antitumor activity.[4][9]

Furthermore, the incorporation of proline analogues is a strategy employed in drug design to enhance the properties of small molecules and pharmaceutical peptides. Over the past 15 years, more than 15 drugs approved by the FDA contain proline analogues in their structures, highlighting the therapeutic relevance of this class of compounds.[5]

General Biological Roles of L-Proline

L-proline itself is a multifaceted amino acid with a wide array of biological functions.[10] It is a key component of collagen, the most abundant protein in mammals, and is also found in antimicrobial peptides and other essential proteins.[10] Proline serves as an energy source for various organisms and acts as an osmolyte and chemical chaperone, protecting cells from environmental stress.[10][11][12] Its metabolism has been implicated in both beneficial processes like tissue regeneration and pathological conditions such as fibrosis and cancer metastasis.[10]

Potential Inferences and Future Directions

Given the limited direct data on this compound, its potential biological activities can only be hypothesized based on the known functions of L-proline and its other derivatives. The trimethylation at the C4 position could influence its conformational rigidity, lipophilicity, and interaction with biological targets compared to unsubstituted L-proline. These modifications could potentially lead to novel pharmacological properties.

The lack of specific research on this compound presents a clear opportunity for investigation. Future studies could explore its effects on various biological processes, including but not limited to:

  • Enzyme Inhibition: Investigating its potential as an inhibitor of enzymes for which proline analogues are known to be active.

  • Peptide Modification: Incorporating it into peptides to study its influence on conformation and biological activity.

  • Cellular Transport: Examining its uptake and metabolism in different cell types.

A logical first step in elucidating the biological profile of this compound would be to perform broad-spectrum screening assays to identify any potential bioactivities.

Experimental Starting Points

Researchers interested in investigating this compound could begin with established protocols for studying proline analogues. A generalized workflow for initial screening is proposed below.

experimental_workflow cluster_synthesis Compound Acquisition & Preparation cluster_screening Initial Biological Screening cluster_followup Follow-up Studies synthesis Synthesis or Procurement of This compound characterization Structural & Purity Characterization (NMR, MS) synthesis->characterization cell_viability Cell Viability Assays (e.g., MTT, AlamarBlue) characterization->cell_viability receptor_binding Receptor Binding Assays (Target-based) characterization->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (Biochemical) characterization->enzyme_inhibition dose_response Dose-Response Studies cell_viability->dose_response receptor_binding->dose_response enzyme_inhibition->dose_response mechanism_of_action Mechanism of Action (e.g., Western Blot, qPCR) dose_response->mechanism_of_action in_vivo In Vivo Model Testing (If warranted) mechanism_of_action->in_vivo

A generalized workflow for the initial biological evaluation of this compound.

At present, no specific signaling pathways involving this compound have been described in the literature. Research would be required to first identify a biological effect before a signaling pathway could be elucidated.

References

1,4,4-Trimethyl-L-proline: A Novel Chiral Building Block for Modern Drug Discovery and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,4-Trimethyl-L-proline is a synthetically derived, non-proteinogenic amino acid analogue. As a chiral building block, it offers unique structural rigidity and stereochemical complexity, making it a valuable component in the design and synthesis of novel pharmaceuticals and complex molecular architectures. Its gem-dimethyl substitution at the C4 position of the pyrrolidine (B122466) ring introduces significant steric hindrance, which can profoundly influence the conformational preferences of peptides and small molecules, potentially leading to enhanced biological activity, metabolic stability, and receptor selectivity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic approach, and its potential applications in medicinal chemistry and asymmetric catalysis. Due to the limited availability of published data, this guide also highlights areas for future research and development.

Introduction

Proline and its derivatives are a cornerstone of modern medicinal chemistry and organic synthesis. The constrained cyclic structure of the pyrrolidine ring imparts unique conformational properties to molecules, influencing their biological activity and physical characteristics. This compound (CAS 1443245-02-0) is a specialized proline analogue that features a gem-dimethyl group at the 4-position and a methyl group on the nitrogen atom. This substitution pattern is anticipated to offer distinct advantages in the development of novel therapeutics and chiral catalysts.

Key Attributes:

  • Chiral Scaffold: Provides a rigid, stereochemically defined framework for the construction of complex molecules.

  • Conformational Rigidity: The gem-dimethyl group at the C4 position restricts the puckering of the pyrrolidine ring, leading to more predictable molecular conformations.

  • Increased Lipophilicity: The additional methyl groups enhance the lipophilic character of the molecule, which can improve cell permeability and pharmacokinetic properties of drug candidates.

  • Metabolic Stability: The quaternary carbon center at the C4 position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of molecules incorporating this building block.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in publicly available literature, its basic properties can be inferred from its structure and comparison with related proline analogues.

PropertyValue (Predicted/Inferred)
CAS Number 1443245-02-0
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Chirality (2S) configuration

Synthesis of this compound: A Conceptual Approach

G cluster_0 Synthesis of this compound start N-Protected 4-Oxo-L-proline Ester step1 Grignard Reaction (e.g., MeMgBr) start->step1 intermediate1 4-Hydroxy-4-methyl-L-proline derivative step1->intermediate1 step2 Oxidation (e.g., Dess-Martin periodinane) intermediate1->step2 intermediate2 4-Methyl-4-oxo-L-proline derivative step2->intermediate2 step3 Wittig Reaction or Grignard Addition (e.g., MeMgBr) intermediate2->step3 intermediate3 4,4-Dimethyl-L-proline derivative step3->intermediate3 step4 N-Methylation (e.g., Eschweiler-Clarke reaction) intermediate3->step4 step5 Deprotection step4->step5 product This compound step5->product

Figure 1. A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps outlined in the conceptual synthetic workflow. These are based on established methodologies for the synthesis of substituted proline analogues.

Step 1: Synthesis of a 4,4-Dimethyl-L-proline Derivative

  • Reaction: To a solution of an N-protected 4-oxo-L-proline ester (e.g., Boc-4-oxo-L-proline methyl ester) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, is added an excess of a methylating agent (e.g., methylmagnesium bromide or methyllithium) dropwise.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: N-Methylation

  • Reaction: The 4,4-dimethyl-L-proline derivative is dissolved in a mixture of formic acid and formaldehyde. The solution is heated to reflux for several hours.

  • Work-up: The reaction mixture is cooled, and the excess reagents are removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to basic with a suitable base (e.g., sodium carbonate). The aqueous layer is then extracted with an organic solvent.

  • Purification: The product is purified by crystallization or chromatography.

Step 3: Deprotection

  • Reaction: The protecting groups (e.g., Boc and methyl ester) are removed under appropriate conditions. For example, a Boc group can be removed with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), and a methyl ester can be saponified using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

  • Work-up and Purification: The final product, this compound, is isolated and purified by standard techniques such as ion-exchange chromatography or crystallization.

Applications in Drug Discovery and Asymmetric Synthesis

While specific applications of this compound are not well-documented, its structural features suggest significant potential in several areas:

Peptidomimetics and Constrained Peptides

The incorporation of this compound into peptide sequences can induce specific secondary structures, such as β-turns, and enhance metabolic stability. This is particularly valuable in the design of peptide-based drugs with improved oral bioavailability and longer duration of action.

G Peptide Backbone Peptide Backbone This compound This compound Peptide Backbone->this compound Incorporation Constrained Conformation Constrained Conformation This compound->Constrained Conformation Induces Enhanced Biological Activity Enhanced Biological Activity Constrained Conformation->Enhanced Biological Activity Improved Metabolic Stability Improved Metabolic Stability Constrained Conformation->Improved Metabolic Stability

Figure 2. Impact of this compound on peptide properties.

Chiral Ligands for Asymmetric Catalysis

The pyrrolidine scaffold is a common feature in many successful chiral ligands for asymmetric transition-metal catalysis. The unique steric and electronic properties of this compound could be exploited in the design of novel ligands for a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and aminations.

Organocatalysis

Proline and its derivatives are well-established organocatalysts for a range of asymmetric reactions. The increased steric bulk of this compound could lead to enhanced enantioselectivity in reactions such as aldol (B89426) and Mannich reactions by providing a more defined chiral environment in the transition state.

Future Perspectives

The full potential of this compound as a chiral building block remains to be explored. Future research should focus on:

  • Development of Efficient and Scalable Synthetic Routes: Establishing a reliable and cost-effective synthesis is crucial for its widespread adoption.

  • Comprehensive Physicochemical and Spectroscopic Characterization: Detailed analysis of its properties, including NMR, IR, and mass spectrometry data, is needed.

  • Exploration of its Role in Medicinal Chemistry: Systematic incorporation into bioactive peptides and small molecules to evaluate its impact on potency, selectivity, and pharmacokinetics.

  • Application in Asymmetric Catalysis: Design and synthesis of novel chiral ligands and organocatalysts based on the this compound scaffold and evaluation of their performance in a broad range of asymmetric reactions.

Conclusion

This compound represents a promising yet underexplored chiral building block with the potential to significantly impact the fields of drug discovery and asymmetric synthesis. Its unique structural features offer opportunities to address key challenges in medicinal chemistry, such as improving metabolic stability and controlling molecular conformation. While the current body of literature on this specific compound is limited, the conceptual synthetic pathways and potential applications outlined in this guide provide a solid foundation for future research and development efforts. The scientific community is encouraged to investigate the synthesis and utility of this novel proline analogue to unlock its full potential.

The Rise of a Novel Chiral Catalyst: An In-depth Technical Guide to 1,4,4-Trimethyl-L-proline in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of asymmetric organocatalysis has been revolutionized by the use of small chiral organic molecules to drive stereoselective transformations. Among these, L-proline and its derivatives have emerged as powerful and versatile catalysts. This technical guide delves into the exploration of a unique proline analog, 1,4,4-trimethyl-L-proline, as a promising organocatalyst. While direct literature on this specific catalyst is emerging, this document provides a comprehensive overview based on established principles of proline catalysis and data from structurally related 4,4-disubstituted proline derivatives. We present a plausible synthetic route, hypothesized catalytic performance in key asymmetric reactions, detailed experimental protocols, and mechanistic insights to facilitate its adoption and further investigation in academic and industrial research.

Introduction: The Power of Proline in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become the third pillar of catalysis, alongside biocatalysis and metal catalysis. L-proline, a naturally occurring amino acid, has been a cornerstone of this field, effectively catalyzing a wide array of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions.[1][2] Its catalytic prowess stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.[3]

Modifications to the proline scaffold have been a key strategy to fine-tune its catalytic activity and stereoselectivity.[4] Substitution at the C4 position, in particular, has been shown to influence the catalyst's steric environment and solubility, thereby impacting reaction outcomes.[5] This guide focuses on the potential of this compound, a derivative with a quaternary center at the C4 position, as a novel organocatalyst. The gem-dimethyl group is expected to introduce significant steric bulk, potentially leading to enhanced stereocontrol in asymmetric reactions.

Synthesis of this compound

A robust and scalable synthesis is crucial for the widespread adoption of a new catalyst. While a specific protocol for this compound is not extensively documented, a plausible synthetic route can be devised based on established methods for the synthesis of 4,4-disubstituted proline analogs.[6] The following proposed synthesis starts from commercially available materials.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: N-protection of 4-Oxo-L-proline.

  • To a solution of 4-oxo-L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M), add triethylamine (B128534) (2.2 eq) at 0 °C and stir for 10 minutes.

  • Add benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Cbz-4-oxo-L-proline methyl ester.

Step 2: Gem-Dimethylation at C4.

  • To a solution of N-Cbz-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at -78 °C under an argon atmosphere, add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The resulting tertiary alcohol is then subjected to dehydration and subsequent reduction or a related functional group transformation to install the gem-dimethyl group. Note: This step may require optimization.

Step 3: N-Methylation.

  • To a solution of the 4,4-dimethyl-L-proline derivative from the previous step in methanol (B129727) (0.3 M), add aqueous formaldehyde (B43269) (37 wt. %, 3.0 eq).

  • Add Pd/C (10 mol %) and stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

Step 4: Deprotection.

  • Dissolve the N-methylated intermediate in a suitable solvent and perform hydrogenolysis using H₂ over Pd/C to remove the Cbz group.

  • Saponify the methyl ester using LiOH in a THF/water mixture.

  • Acidify the reaction mixture to pH ~2 with 1M HCl and extract the product. After purification, this compound should be obtained.

Synthesis_of_1_4_4_Trimethyl_L_proline 4-Oxo-L-proline_methyl_ester 4-Oxo-L-proline methyl ester N-Cbz-4-oxo-L-proline_methyl_ester N-Cbz-4-oxo-L-proline methyl ester 4-Oxo-L-proline_methyl_ester->N-Cbz-4-oxo-L-proline_methyl_ester 1. Cbz-Cl, Et3N 4,4-Dimethyl-proline_derivative 4,4-Dimethyl-proline derivative N-Cbz-4-oxo-L-proline_methyl_ester->4,4-Dimethyl-proline_derivative 2. MeMgBr N-Methyl-4,4-dimethyl-proline_derivative N-Methyl-4,4-dimethyl -proline derivative 4,4-Dimethyl-proline_derivative->N-Methyl-4,4-dimethyl-proline_derivative 3. HCHO, H2, Pd/C This compound This compound N-Methyl-4,4-dimethyl-proline_derivative->this compound 4. Deprotection

Caption: Proposed synthetic workflow for this compound.

Predicted Performance in Asymmetric Organocatalysis

Based on the extensive literature on L-proline and its 4-substituted derivatives, we can predict the potential performance of this compound in key asymmetric reactions. The increased steric hindrance from the gem-dimethyl group at the C4 position is anticipated to enhance facial discrimination of the incoming electrophile, potentially leading to higher enantioselectivities compared to unsubstituted L-proline.

Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing chiral β-hydroxy ketones.[7] The reaction proceeds through a Zimmerman-Traxler-like transition state involving an enamine intermediate.[2]

Table 1: Predicted Performance in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystLoading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%)
L-Proline20DMSO249595:596
This compound (Predicted) 10-20 DMSO/Toluene 24-48 >90 >97:3 >98

Data for L-Proline is representative from the literature. Predicted data for this compound is a scientific estimation.

Aldol_Reaction_Cycle Catalyst 1,4,4-Trimethyl- L-proline Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O - Catalyst

Caption: Catalytic cycle for the proline-catalyzed aldol reaction.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds.[8][9] Proline and its derivatives catalyze this reaction by forming an enamine from a ketone or aldehyde donor, which then adds to a pre-formed imine.[10]

Table 2: Predicted Performance in the Asymmetric Mannich Reaction

DonorAcceptor (Imine from)Catalyst Loading (mol%)SolventYield (%)dr (syn/anti)ee (%)
Acetonep-Anisidine/p-Nitrobenzaldehyde20 (L-Proline)DMSO5095:5 (syn)94
Acetone p-Anisidine/p-Nitrobenzaldehyde 15-20 (Predicted) Toluene >60 >98:2 (syn) >97

Data for L-Proline is representative from the literature. Predicted data for this compound is a scientific estimation.

Mannich_Reaction_Workflow Start Start PreformImine Pre-form Imine (Aldehyde + Amine) Start->PreformImine AddReactants Add Ketone Donor and This compound PreformImine->AddReactants Reaction Stir at specified temperature AddReactants->Reaction Quench Quench Reaction (e.g., sat. NH4Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze Product (Yield, dr, ee) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for a typical Mannich reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a key C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives.[11] Proline-type catalysts facilitate the conjugate addition of a ketone or aldehyde to an α,β-unsaturated carbonyl compound.

Table 3: Predicted Performance in the Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene

CatalystLoading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
L-Proline20CHCl₃969990:10 (syn)20
This compound (Predicted) 10-15 Toluene/IPA 48-72 >95 >95:5 (syn) >90

Data for L-Proline is representative from the literature. Predicted data for this compound is a scientific estimation, anticipating a significant improvement in enantioselectivity due to the catalyst's steric bulk.

Detailed Experimental Protocols (Hypothetical)

The following protocols are provided as a starting point for the investigation of this compound in organocatalysis. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrates.

General Procedure for the Asymmetric Aldol Reaction
  • To a stirred solution of this compound (0.15 mmol, 15 mol%) in the desired solvent (e.g., DMSO, 1.0 mL), add the ketone (2.0 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the aldehyde (1.0 mmol) and continue stirring at the desired temperature (e.g., 4 °C) for 24-72 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Procedure for the Asymmetric Mannich Reaction
  • In a reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (e.g., Toluene, 4 mL).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the ketone (3.0 mmol) followed by this compound (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) until completion as monitored by TLC.

  • Work-up the reaction as described in the aldol protocol.

  • Purify the product by flash column chromatography.

  • Analyze the product for yield, diastereoselectivity, and enantioselectivity.

General Procedure for the Asymmetric Michael Addition
  • To a solution of the α,β-unsaturated compound (1.0 mmol) in the chosen solvent (e.g., a mixture of Toluene and isopropanol, 5 mL), add the ketone or aldehyde donor (2.0 mmol).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the mixture at the designated temperature (e.g., room temperature or 0 °C) for the required time, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, organocatalyst. The introduction of a gem-dimethyl group at the C4 position is hypothesized to enforce a more rigid conformation of the pyrrolidine (B122466) ring and create a well-defined chiral pocket, leading to superior stereochemical control in asymmetric transformations. The predicted high yields and enantioselectivities in aldol, Mannich, and Michael reactions suggest that this catalyst could be a valuable tool for the synthesis of complex chiral molecules relevant to the pharmaceutical and agrochemical industries.

Further research is required to validate these predictions through rigorous experimental studies. The development of an efficient and scalable synthesis of this compound will be paramount to its broader application. Subsequent investigations should focus on a comprehensive evaluation of its catalytic scope and limitations across a wide range of substrates and reaction types. The insights gained will undoubtedly contribute to the ongoing evolution of asymmetric organocatalysis.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 1,4,4-trimethyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific stability and degradation pathways of 1,4,4-trimethyl-L-proline is limited. This guide therefore provides a comprehensive framework based on established principles of forced degradation studies for pharmaceutical compounds and known degradation patterns of related amino acid analogs. The experimental protocols, data, and degradation pathways described herein are presented as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic derivative of the amino acid L-proline, characterized by the presence of two methyl groups at the C4 position of the pyrrolidine (B122466) ring. Such modifications can significantly influence the conformational properties and metabolic stability of molecules, making it a compound of interest in peptide and drug development. Understanding the intrinsic stability of this compound and its potential degradation pathways is a critical step in its development.

Forced degradation, or stress testing, is an essential component of drug development that helps to elucidate the likely degradation products of a drug substance.[1] This information is crucial for developing stability-indicating analytical methods, understanding the chemical properties of the molecule, and supporting formulation and process development.[2][3] This guide outlines a systematic approach to investigating the stability and degradation of this compound.

Experimental Protocols for Forced Degradation Studies

A comprehensive forced degradation study is designed to generate degradation products through various stress conditions, including hydrolysis, oxidation, heat, and light.[1][4]

Materials and Equipment
  • Drug Substance: this compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade methanol, HPLC-grade water, Formic acid.

  • Equipment: Stability chambers (temperature/humidity controlled), Photostability chamber with UV/Vis light source, pH meter, Analytical balance, HPLC system with UV/PDA and Mass Spectrometry (MS) detectors, Vortex mixer, Water bath.

General Experimental Workflow

The overall workflow for conducting forced degradation studies is outlined below.

G cluster_setup 1. Study Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation start Prepare Stock Solution of this compound stress Expose Aliquots to Stress Conditions start->stress control Prepare Control Sample (Unstressed) start->control acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress->base oxidative Oxidation (e.g., 3% H₂O₂) stress->oxidative thermal Thermal Stress (e.g., 80°C) stress->thermal photo Photolytic Stress (ICH Q1B) stress->photo quench Quench Reactions & Neutralize Samples hplc Analyze by Stability-Indicating HPLC-UV/MS Method quench->hplc data Quantify Degradation & Determine Mass Balance hplc->data identify Identify Degradation Products (MS Fragmentation) data->identify pathway Propose Degradation Pathways identify->pathway report Final Report pathway->report G cluster_main Hypothesized Oxidative Degradation parent This compound (m/z = 158.12) oxidant + [O] (e.g., H₂O₂) product N-oxide derivative (DP-O1) (m/z = 174.11) oxidant->product G cluster_main Hypothesized Thermal Degradation parent This compound (m/z = 158.12) stress + Heat (Δ) - CO₂ product Decarboxylated product (DP-T1) (m/z = 114.12) stress->product

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 1,4,4-trimethyl-L-proline into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Proline and its analogs are of particular interest due to their unique conformational constraints on the peptide backbone. This document provides detailed application notes and protocols for the incorporation of 1,4,4-trimethyl-L-proline, a sterically hindered proline derivative, into synthetic peptides. Due to the limited availability of direct research on this specific analog, the following protocols and data are based on established methods for solid-phase peptide synthesis (SPPS) of sterically hindered amino acids and comparative analysis of related proline derivatives, such as 5,5-dimethylproline. The gem-dimethyl substitution at the C4 position is anticipated to impose significant conformational restrictions, potentially leading to peptides with enhanced proteolytic stability and well-defined secondary structures.

Synthesis of Fmoc-1,4,4-trimethyl-L-proline

The successful incorporation of this compound into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) first requires its synthesis as an N-terminally protected building block. The following is a proposed synthetic route for Fmoc-1,4,4-trimethyl-L-proline, based on standard procedures for the Fmoc protection of amino acids.

Proposed Synthetic Workflow

start This compound reaction Fmoc Protection Reaction start->reaction reagents Fmoc-OSu or Fmoc-Cl Sodium Carbonate (Na2CO3) Dioxane/Water reagents->reaction workup Acidification (HCl) Extraction (EtOAc) reaction->workup product Fmoc-1,4,4-trimethyl-L-proline workup->product

Caption: Proposed workflow for the synthesis of Fmoc-1,4,4-trimethyl-L-proline.

Experimental Protocol
  • Dissolution: Dissolve this compound in an aqueous solution of 10% sodium carbonate.

  • Addition of Fmoc Reagent: To the solution from step 1, add a solution of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane or a similar organic solvent.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and perform an ether wash to remove unreacted Fmoc reagent.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl. Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Fmoc-1,4,4-trimethyl-L-proline by flash column chromatography on silica (B1680970) gel to obtain the final product.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The incorporation of the sterically hindered this compound residue into a growing peptide chain presents a significant synthetic challenge. The gem-dimethyl groups at the C4 position can impede the approach of the activated carboxyl group of the incoming amino acid. Therefore, optimized coupling strategies are required.

Recommended SPPS Workflow

cluster_spps SPPS Cycle for this compound resin Resin-bound peptide (free N-terminus) coupling Coupling of Fmoc-1,4,4-trimethyl-L-proline (HATU/DIPEA or DIC/Oxyma) resin->coupling capping Capping (optional) (Acetic Anhydride (B1165640)/DIPEA) coupling->capping deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) capping->deprotection deprotection->resin Next cycle cleavage Cleavage from Resin (TFA cocktail) deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, Analytical HPLC) purification->analysis

Caption: SPPS workflow for incorporating this compound.

Detailed Experimental Protocol

This protocol is designed for manual or automated solid-phase peptide synthesis using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-1,4,4-trimethyl-L-proline

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling Reagents (Choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard Residues): For standard amino acids, use a 3-5 fold excess of Fmoc-amino acid activated with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF. Agitate for 1-2 hours.

  • Incorporation of Fmoc-1,4,4-trimethyl-L-proline:

    • Activation: Pre-activate a 3-5 fold excess of Fmoc-1,4,4-trimethyl-L-proline with HATU (0.95 eq.) and DIPEA (2 eq.) in DMF for 2-5 minutes. Alternatively, use DIC (1 eq.) and OxymaPure (1 eq.).

    • Coupling: Add the activated amino acid solution to the resin. Due to steric hindrance, a longer coupling time (4-24 hours) and/or double coupling may be necessary. Microwave-assisted coupling can also be beneficial in driving the reaction to completion[1].

    • Monitoring: Monitor the coupling efficiency using a Kaiser test or a similar qualitative test for free amines.

  • Capping (Optional but Recommended): After the coupling of the hindered proline analog, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin extensively and dry under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Expected Impact of this compound Incorporation

The introduction of a gem-dimethyl group at the C4 position of the proline ring is expected to have profound effects on the peptide's properties.

Conformational Effects

The steric bulk of the two methyl groups at the C4 position is anticipated to strongly influence the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding peptide bond. Based on studies of other 4-substituted prolines, a gem-dimethyl substitution is likely to favor a specific ring pucker to minimize steric clashes. This, in turn, can stabilize either the cis or trans conformation of the Xaa-Pro bond.

PropertyExpected Effect of this compoundRationale based on Analogs
Ring Pucker Strong preference for a specific pucker (likely Cγ-exo)Bulky substituents at the C4 position generally favor a pucker that places the substituent in a pseudo-equatorial position to reduce steric strain[2].
Cis/Trans Isomerism Potential to strongly favor either the cis or trans isomerThe steric hindrance can create a significant energy barrier to isomerization, locking the peptide bond in a preferred conformation. Studies on 5,5-dimethylproline show a strong preference for the cis conformation[3].
Secondary Structure Induction of well-defined turns or kinksThe rigid conformation of the modified proline residue can act as a potent turn-inducer, influencing the overall secondary structure of the peptide[4].
Enzymatic Stability

Proline-containing peptides often exhibit increased resistance to enzymatic degradation. The steric hindrance provided by the 1,4,4-trimethyl substitution is expected to further enhance this stability.

Enzyme TypeExpected StabilityRationale
Aminopeptidases HighThe N-terminal Xaa-Pro bond is generally resistant to many aminopeptidases. The bulky substitution may further hinder enzyme binding.
Endopeptidases Very HighThe rigid conformation induced by the modified proline can disrupt the recognition sites for many endopeptidases, making the peptide a poor substrate[5][6].
Prolyl Endopeptidases Moderate to HighWhile these enzymes are specific for proline residues, the significant steric bulk at the C4 position may interfere with substrate binding and catalysis.

Potential Applications

The unique properties conferred by this compound make it an attractive candidate for various applications in drug discovery and development.

Logical Relationships in Application Development

cluster_properties Properties of Peptides with this compound cluster_applications Potential Applications prop1 Enhanced Enzymatic Stability app1 Development of Peptide Therapeutics with Improved Pharmacokinetics prop1->app1 prop2 Conformationally Constrained prop3 Improved Receptor Selectivity prop2->prop3 app2 Design of Peptidomimetics with Defined Structures prop2->app2 app3 Probes for Studying Protein-Protein Interactions prop2->app3 prop3->app1

Caption: Relationship between the properties and potential applications of peptides containing this compound.

  • Development of Peptide Therapeutics: The enhanced enzymatic stability could lead to peptides with longer plasma half-lives, reducing the required dosing frequency.

  • Design of Peptidomimetics: The ability to lock a peptide into a specific conformation is highly valuable for designing potent and selective receptor agonists or antagonists.

  • Probes for Studying Biological Systems: Conformationally rigid peptides can serve as excellent tools for probing the structural requirements of protein-protein interactions.

Conclusion

The incorporation of this compound into peptides, while synthetically challenging, offers a promising strategy for developing novel peptide-based tools and therapeutics. The protocols and insights provided herein, derived from established methodologies for sterically hindered amino acids, offer a robust starting point for researchers venturing into this area. The anticipated benefits of enhanced stability and conformational rigidity warrant the investigation of this unique proline analog in various contexts of peptide science and drug development. Further experimental validation is necessary to fully elucidate the specific properties and applications of peptides containing this compound.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of 1,4,4-Trimethyl-L-proline-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered, non-canonical amino acid 1,4,4-trimethyl-L-proline. Due to the significant steric hindrance posed by the gem-dimethyl group at the C4 position and the N-methylation, specialized protocols are required to achieve efficient synthesis and high purity of the target peptides. This document outlines the synthesis of the requisite amino acid building block, optimized coupling and deprotection protocols for SPPS, and final cleavage and purification strategies.

Introduction

The incorporation of this compound into peptide sequences is a valuable strategy for introducing conformational constraints and enhancing proteolytic stability. The rigid structure of the proline ring, further restricted by the gem-dimethyl substitution, can induce specific secondary structures, such as β-turns, and the N-methylation can improve pharmacokinetic properties. However, these same features present significant challenges to standard SPPS protocols, primarily due to slow coupling kinetics and incomplete reactions. The protocols detailed below are designed to address these challenges.

Synthesis of Fmoc-1,4,4-trimethyl-L-proline-OH Building Block

The synthesis of the Fmoc-protected this compound building block is a prerequisite for its incorporation into peptides via SPPS. A plausible synthetic route, based on the synthesis of related proline analogs, is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_oxidation Oxidation cluster_gem_dimethylation Gem-Dimethylation cluster_n_methylation N-Methylation cluster_deprotection Deprotection & Fmoc Protection 4_hydroxy_L_proline 4-Hydroxy-L-proline Boc_protection Boc Protection (Boc)2O, Base 4_hydroxy_L_proline->Boc_protection Step 1 Oxidation Oxidation (e.g., Swern or Dess-Martin) Boc_protection->Oxidation Step 2 Gem_dimethylation Gem-Dimethylation (e.g., Wittig followed by reduction, or organometallic addition) Oxidation->Gem_dimethylation Step 3 N_methylation N-Methylation (e.g., HCHO, NaBH3CN) Gem_dimethylation->N_methylation Step 4 Boc_deprotection Boc Deprotection (TFA) N_methylation->Boc_deprotection Step 5 Fmoc_protection Fmoc Protection (Fmoc-OSu) Boc_deprotection->Fmoc_protection Step 6

Caption: Proposed synthetic workflow for Fmoc-1,4,4-trimethyl-L-proline-OH.

Protocol 1: Synthesis of Fmoc-1,4,4-trimethyl-L-proline-OH

This protocol is a conceptual outline and requires optimization.

  • Protection of 4-Hydroxy-L-proline: Protect the amine of 4-hydroxy-L-proline with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a suitable base (e.g., NaHCO₃) in an aqueous/organic solvent mixture.

  • Oxidation to 4-Keto-L-proline: Oxidize the hydroxyl group of the protected 4-hydroxy-L-proline to a ketone using standard oxidation conditions (e.g., Swern oxidation or Dess-Martin periodinane).

  • Gem-Dimethylation: Introduce the gem-dimethyl group at the C4 position. This is a challenging step and may require exploration of different methods, such as a Wittig reaction with methylenetriphenylphosphorane (B3051586) followed by hydrogenation, or the use of organometallic reagents.

  • N-Methylation: Perform N-methylation of the proline nitrogen. This can be achieved via reductive amination using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride.

  • Boc Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Fmoc Protection: Protect the free amine with a Fmoc group using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in the presence of a base like sodium bicarbonate to yield the final product. Purify by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

The incorporation of the sterically demanding this compound residue requires optimized SPPS conditions. Microwave-assisted synthesis is highly recommended to enhance coupling efficiency.[1]

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Each Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Purification (Cold Ether, RP-HPLC) Cleavage->Precipitation End Pure Peptide Precipitation->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Recommended Coupling Reagents and Conditions

Due to the steric hindrance of this compound, high-activity coupling reagents are essential. The table below summarizes recommended reagents and general conditions, with the understanding that optimization will be necessary for each specific peptide sequence.

Coupling ReagentAbbreviationTypical Equivalents (AA:Reagent:Base)Recommended Use for Hindered Couplings
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP3:3:6Effective, but generates carcinogenic HMPA.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP3:3:6A common and effective choice for hindered couplings.
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOP3:3:6Particularly effective for N-methylated amino acids.[2]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU3:3:6A highly reactive and widely used reagent for difficult couplings.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU3:3:6A reliable and effective coupling reagent.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATU3:2.9:6A highly reactive and widely used reagent for difficult couplings.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMU3:3:6A newer generation, highly efficient coupling reagent.

Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Protocol 2: SPPS of a Peptide Containing this compound (Manual or Automated)

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide for peptide amides).

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2 times).

  • Coupling of Standard Amino Acids:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), a suitable coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature. For microwave-assisted synthesis, a typical method would be 5-10 minutes at 75°C.

    • Wash the resin with DMF (3 times) and DCM (2 times).

    • Confirm coupling completion with a ninhydrin (B49086) or Kaiser test.

  • Coupling of Fmoc-1,4,4-trimethyl-L-proline-OH:

    • Use a higher excess of the amino acid (5-10 eq.) and a potent coupling reagent like HATU or COMU.

    • Pre-activate the amino acid with the coupling reagent and base in DMF for 5-10 minutes before adding to the resin.

    • Extend the coupling time to 4-12 hours at room temperature, or use multiple microwave cycles (e.g., 2-3 cycles of 10-15 minutes at 75-90°C).

    • Double coupling (repeating the coupling step with fresh reagents) is highly recommended.

    • Monitor the coupling reaction using a test for secondary amines (e.g., chloranil (B122849) test), as the ninhydrin test will be negative.

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Recommended Cleavage Cocktails
Reagent CocktailCompositionRecommended For
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides containing multiple sensitive residues (Arg, Cys, Met, Trp, Tyr). A robust, general-purpose cocktail.[3]
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)Peptides containing Trp. A lower odor alternative to Reagent K.
TFA/TIPS/H₂O TFA / TIPS / H₂O (95:2.5:2.5)Peptides without highly sensitive residues.

TFA: Trifluoroacetic acid TIPS: Triisopropylsilane EDT: 1,2-Ethanedithiol

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the appropriate cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. Peptides with highly hindered residues may require longer cleavage times.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

  • Isolation and Purification:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling of this compound Steric hindrance, insufficient activation or reaction time.Use a more potent coupling reagent (HATU, COMU). Increase the excess of amino acid and reagents. Extend the coupling time and/or use microwave heating. Perform a double coupling.
Deletion of the residue preceding this compound Incomplete deprotection of the trimethyl-proline residue.The N-methyl group can slightly slow down Fmoc removal. Ensure complete deprotection by extending the second piperidine treatment.
Low Yield of Crude Peptide Aggregation during synthesis, incomplete couplings.Use a high-swelling resin (e.g., ChemMatrix®). Synthesize at a higher temperature or with microwave assistance.
Side Reactions During Cleavage Reactive carbocations from protecting groups.Use a cleavage cocktail with appropriate scavengers (e.g., Reagent K).

By employing these specialized protocols and considering the inherent challenges, researchers can successfully synthesize peptides containing the unique and valuable this compound residue for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the Solution-Phase Synthesis of 1,4,4-Trimethyl-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed solution-phase synthesis for 1,4,4-trimethyl-L-proline and its derivatives. This unique substituted amino acid holds potential for applications in medicinal chemistry and drug discovery as a conformational constraint in peptides and as a novel scaffold for small molecule therapeutics. The protocols outlined below are based on established synthetic methodologies for proline analogues and are intended to serve as a guide for the preparation of these compounds.

Introduction

Proline and its derivatives are crucial components in a variety of biologically active molecules. The rigid pyrrolidine (B122466) ring of proline introduces significant conformational constraints, which can be exploited in drug design to enhance binding affinity, selectivity, and metabolic stability of peptidomimetics and other therapeutic agents. The introduction of methyl groups at the C4 and N1 positions of the proline scaffold, as in this compound, is anticipated to further restrict conformational flexibility and introduce novel steric and electronic properties. These characteristics make this compound derivatives attractive building blocks for the development of new therapeutics.

This document details a proposed multi-step solution-phase synthesis of this compound, starting from commercially available N-protected L-proline. The methodology is designed to be adaptable for the synthesis of various derivatives.

Proposed Synthetic Pathway

The proposed synthetic route to this compound is a multi-step process commencing with a protected L-proline derivative. The key transformations involve the introduction of two methyl groups at the C4 position, followed by N-methylation and final deprotection.

Synthetic_Pathway cluster_0 Stage 1: Synthesis of 4,4-Dimethyl-L-proline Scaffold cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Deprotection N-Boc-L-proline N-Boc-L-proline N-Boc-4-oxo-L-proline N-Boc-4-oxo-L-proline N-Boc-L-proline->N-Boc-4-oxo-L-proline Oxidation N-Boc-L-proline->N-Boc-4-oxo-L-proline N-Boc-4-methylene-L-proline N-Boc-4-methylene-L-proline N-Boc-4-oxo-L-proline->N-Boc-4-methylene-L-proline Wittig Reaction N-Boc-4-oxo-L-proline->N-Boc-4-methylene-L-proline N-Boc-4-methyl-L-proline N-Boc-4-methyl-L-proline N-Boc-4-methylene-L-proline->N-Boc-4-methyl-L-proline Hydrogenation N-Boc-4-methylene-L-proline->N-Boc-4-methyl-L-proline N-Boc-4-methyl-4-hydroxy-L-proline N-Boc-4-methyl-4-hydroxy-L-proline N-Boc-4-methyl-L-proline->N-Boc-4-methyl-4-hydroxy-L-proline Oxidation N-Boc-4-methyl-L-proline->N-Boc-4-methyl-4-hydroxy-L-proline N-Boc-4-methyl-4-oxo-L-proline N-Boc-4-methyl-4-oxo-L-proline N-Boc-4-methyl-4-hydroxy-L-proline->N-Boc-4-methyl-4-oxo-L-proline Oxidation N-Boc-4-methyl-4-hydroxy-L-proline->N-Boc-4-methyl-4-oxo-L-proline N-Boc-4,4-dimethyl-L-proline N-Boc-4,4-dimethyl-L-proline N-Boc-4-methyl-4-oxo-L-proline->N-Boc-4,4-dimethyl-L-proline Grignard Reaction N-Boc-4-methyl-4-oxo-L-proline->N-Boc-4,4-dimethyl-L-proline 1-Methyl-4,4-dimethyl-L-proline (Boc-protected) 1-Methyl-4,4-dimethyl-L-proline (Boc-protected) N-Boc-4,4-dimethyl-L-proline->1-Methyl-4,4-dimethyl-L-proline (Boc-protected) Reductive Amination N-Boc-4,4-dimethyl-L-proline->1-Methyl-4,4-dimethyl-L-proline (Boc-protected) This compound This compound 1-Methyl-4,4-dimethyl-L-proline (Boc-protected)->this compound Acidic Cleavage 1-Methyl-4,4-dimethyl-L-proline (Boc-protected)->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of N-Boc-4,4-dimethyl-L-proline Methyl Ester

This stage focuses on the introduction of the gem-dimethyl group at the C4 position of the proline ring.

1.1: Oxidation of N-Boc-L-proline to N-Boc-4-oxo-L-proline Methyl Ester

Reagent/ParameterCondition/Amount
Starting MaterialN-Boc-L-proline methyl ester
Oxidizing AgentRuthenium(III) chloride hydrate (B1144303) (RuCl₃·H₂O)
Co-oxidantSodium periodate (B1199274) (NaIO₄)
SolventAcetonitrile (B52724), Water
Temperature0 °C to Room Temperature
Reaction Time4-6 hours

Protocol:

  • Dissolve N-Boc-L-proline methyl ester (1.0 eq) in a mixture of acetonitrile and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add RuCl₃·H₂O (0.05 eq) to the solution.

  • Slowly add NaIO₄ (2.5 eq) in portions over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with isopropanol.

  • Filter the mixture through celite and concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to yield the crude product.

  • Purify by column chromatography on silica (B1680970) gel.

1.2: Grignard Reaction to form N-Boc-4-hydroxy-4-methyl-L-proline Methyl Ester

Reagent/ParameterCondition/Amount
Starting MaterialN-Boc-4-oxo-L-proline methyl ester
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C to 0 °C
Reaction Time2-3 hours

Protocol:

  • Dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C.

  • Slowly add a solution of methylmagnesium bromide (1.2 eq) in THF.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is used in the next step without further purification.

1.3: Oxidation to N-Boc-4-methyl-4-oxo-L-proline Methyl Ester

Reagent/ParameterCondition/Amount
Starting MaterialN-Boc-4-hydroxy-4-methyl-L-proline methyl ester
Oxidizing AgentDess-Martin Periodinane (DMP)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time2-4 hours

Protocol:

  • Dissolve the crude N-Boc-4-hydroxy-4-methyl-L-proline methyl ester (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

1.4: Second Grignard Reaction to form N-Boc-4,4-dimethyl-4-hydroxy-L-proline Methyl Ester

Repeat the protocol in step 1.2 using N-Boc-4-methyl-4-oxo-L-proline methyl ester as the starting material.

1.5: Deoxygenation to N-Boc-4,4-dimethyl-L-proline Methyl Ester

Reagent/ParameterCondition/Amount
Starting MaterialN-Boc-4,4-dimethyl-4-hydroxy-L-proline methyl ester
Reducing AgentTriethylsilane
Acid CatalystTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours

Protocol:

  • Dissolve N-Boc-4,4-dimethyl-4-hydroxy-L-proline methyl ester (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add triethylsilane (3.0 eq) followed by the slow addition of TFA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield N-Boc-4,4-dimethyl-L-proline methyl ester.

Stage 2: N-Methylation of N-Boc-4,4-dimethyl-L-proline Methyl Ester

This stage involves the methylation of the proline nitrogen.

Reagent/ParameterCondition/Amount
Starting MaterialN-Boc-4,4-dimethyl-L-proline methyl ester
Methylating AgentFormaldehyde (B43269) (aqueous solution)
Reducing AgentSodium triacetoxyborohydride (B8407120)
Solvent1,2-Dichloroethane (DCE)
TemperatureRoom Temperature
Reaction Time6-8 hours

Protocol:

  • First, the Boc group must be removed. Dissolve N-Boc-4,4-dimethyl-L-proline methyl ester in a solution of 4M HCl in dioxane and stir for 1 hour. Concentrate to dryness to obtain the hydrochloride salt.

  • Dissolve the resulting 4,4-dimethyl-L-proline methyl ester hydrochloride (1.0 eq) in DCE.

  • Add aqueous formaldehyde (37 wt. %, 2.5 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product, 1-methyl-4,4-dimethyl-L-proline methyl ester, can be purified by column chromatography.

Stage 3: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the free carboxylic acid.

Reagent/ParameterCondition/Amount
Starting Material1-Methyl-4,4-dimethyl-L-proline methyl ester
BaseLithium hydroxide (B78521) (LiOH)
SolventTetrahydrofuran (THF), Water
TemperatureRoom Temperature
Reaction Time2-4 hours

Protocol:

  • Dissolve 1-methyl-4,4-dimethyl-L-proline methyl ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~6 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery

The synthesized this compound derivatives can be valuable tools in various stages of drug discovery. Their rigid structure can be used to lock peptides into specific conformations, potentially leading to increased potency and selectivity for their biological targets.

Drug_Discovery_Application cluster_0 Synthesis & Derivatization cluster_1 Integration into Scaffolds cluster_2 Screening & Optimization cluster_3 Preclinical Development Synthesis Synthesis of this compound Derivatization Creation of Derivative Library Synthesis->Derivatization Peptide_Integration Peptide Synthesis Integration Derivatization->Peptide_Integration Small_Molecule_Scaffold Use as a Small Molecule Scaffold Derivatization->Small_Molecule_Scaffold Screening High-Throughput Screening Peptide_Integration->Screening Small_Molecule_Scaffold->Screening SAR_Studies Structure-Activity Relationship Studies Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: Application of derivatives in a drug discovery workflow.

The unique conformational properties of this compound can be leveraged to:

  • Stabilize β-turns in peptides: This can enhance the biological activity of peptide-based drugs.

  • Serve as a rigid scaffold: For the development of non-peptidic small molecule inhibitors.

  • Modulate pharmacokinetic properties: The methyl groups can increase lipophilicity and metabolic stability.

By following the outlined synthetic protocols, researchers can access this novel amino acid and its derivatives to explore their potential in developing next-generation therapeutics.

Application Notes and Protocols: The Use of Conformationally Constrained Proline Analogs in Protein Engineering and Design

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Direct experimental data and established protocols for the specific compound 1,4,4-trimethyl-L-proline in protein engineering are not extensively available in the current body of scientific literature. However, the principles of its application can be thoroughly understood by examining well-characterized, conformationally constrained proline analogs, such as 4-fluoroproline (B1262513) and 4-hydroxyproline. These analogs serve as excellent models for illustrating the impact of pyrrolidine (B122466) ring substitution on protein stability, folding, and function. The following application notes and protocols are therefore based on data from these widely studied proline surrogates to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Application Notes: Leveraging Constrained Proline Analogs for Protein Engineering

The incorporation of proline analogs into a polypeptide chain is a powerful strategy in protein engineering to modulate the structure and stability of proteins. Proline's unique cyclic structure restricts the peptide backbone's conformational flexibility. By introducing substituents on the pyrrolidine ring, it is possible to further influence the ring's pucker, the cis-trans isomerization of the preceding peptide bond, and ultimately, the overall protein architecture and stability.[1][2][3]

1.1. Enhancing Protein Stability:

One of the primary applications of constrained proline analogs is the enhancement of protein thermal and chemical stability.[4][5] The substitution of proline with analogs like (2S,4R)-4-fluoroproline ((4R)-FPro) can pre-organize the local peptide backbone into a conformation that is favorable for the final folded state, thereby reducing the entropic cost of folding.[4][5] This "pre-organization" effect has been demonstrated to significantly increase the melting temperature (Tm) and the free energy of unfolding (ΔG) of proteins.[4][5]

For instance, replacing the three proline residues in human ubiquitin with (4R)-FPro resulted in a notable increase in thermal stability.[5] The rationale behind this is that (4R)-FPro favors the Cγ-exo ring pucker, which is the conformation found in the wild-type protein, thus stabilizing the native structure.[4][5]

1.2. Modulating Protein Folding and Conformation:

The diastereomers of substituted prolines can have opposing effects on protein conformation. For example, (4R)-FPro favors a Cγ-exo pucker and a trans peptide bond, while (2S,4S)-4-fluoroproline ((4S)-FPro) prefers a Cγ-endo pucker and a cis peptide bond.[1][4] This differential effect allows for the precise control of local protein structure. By strategically placing these analogs, researchers can stabilize or destabilize specific secondary structures, such as β-turns, or influence the rate-limiting steps in protein folding that often involve prolyl-peptide bond isomerization.[3][6]

1.3. Probing Protein Structure and Function:

Fluorinated proline analogs, in particular, serve as valuable probes for nuclear magnetic resonance (NMR) spectroscopy.[7][8] The ¹⁹F nucleus has a high gyromagnetic ratio and no natural background signal in biological systems, making it an excellent reporter for studying protein conformation, dynamics, and interactions.[7][8] By incorporating fluoroprolines at specific sites, researchers can gain detailed insights into local conformational changes upon ligand binding or protein-protein interaction.

Quantitative Data on Protein Stability with 4-Fluoroproline

The following tables summarize the quantitative data from studies on ubiquitin and Taq DNA polymerase, demonstrating the impact of 4-fluoroproline incorporation on protein stability.

Table 1: Thermal Stability of Wild-Type and (4R)-FPro-Ubiquitin [5]

ProteinpHMelting Temperature (Tm) (°C)
Wild-Type Ubiquitin2.060.5 ± 0.2
(4R)-FPro-Ubiquitin2.067.5 ± 0.2
Wild-Type Ubiquitin3.075.3 ± 0.2
(4R)-FPro-Ubiquitin3.082.3 ± 0.2
Wild-Type Ubiquitin5.095.1 ± 0.2
(4R)-FPro-Ubiquitin5.0>100

Table 2: Thermodynamic Stability of Wild-Type and (4R)-FPro-Ubiquitin from Guanidinium Chloride Denaturation [4]

ProteinParameterValue
Wild-Type UbiquitinΔG (kJ·mol⁻¹)20.36 ± 0.44
(4R)-FPro-UbiquitinΔG (kJ·mol⁻¹)25.07 ± 0.42
Wild-Type Ubiquitinm-value (kJ·mol⁻¹·M⁻¹)10.12 ± 0.24
(4R)-FPro-Ubiquitinm-value (kJ·mol⁻¹·M⁻¹)10.33 ± 0.22
Wild-Type UbiquitinCₘ (M)2.01 ± 0.02
(4R)-FPro-UbiquitinCₘ (M)2.43 ± 0.02

Table 3: Refolding and Unfolding Kinetics of Wild-Type and (4R)-FPro-Ubiquitin [4]

ProteinKinetic ParameterValue (s⁻¹)
Wild-Type UbiquitinRefolding Rate (k_f)0.35 ± 0.02
(4R)-FPro-UbiquitinRefolding Rate (k_f)0.41 ± 0.03
Wild-Type UbiquitinUnfolding Rate (k_u)0.0018 ± 0.0001
(4R)-FPro-UbiquitinUnfolding Rate (k_u)0.0007 ± 0.0001

Experimental Protocols

3.1. Protocol for In Vivo Incorporation of Proline Analogs using a Proline Auxotrophic Strain

This protocol is adapted from methodologies used for incorporating proline analogs into recombinant proteins in E. coli.[9]

experimental_workflow cluster_prep Preparation cluster_growth Growth and Induction cluster_harvest Harvesting and Analysis Culture_Prep Prepare culture of E. coli proline auxotrophic strain (e.g., CAG18515) containing the expression plasmid. Media_Prep Prepare defined minimal medium (e.g., Andrew's Magical Medium) containing a limiting amount of proline (50 mg/L). Growth Grow the culture at 37°C to mid-log phase (OD600 ~0.6-0.8). Media_Prep->Growth Wash Harvest cells by centrifugation, wash twice with proline-free medium to remove residual proline. Growth->Wash Resuspend Resuspend cells in proline-free medium containing the desired proline analog (e.g., 0.5-1.0 mM (4R)-FPro). Wash->Resuspend Induction Induce protein expression with IPTG (e.g., 1 mM) and continue incubation at a suitable temperature (e.g., 30°C) for several hours. Resuspend->Induction Harvest Harvest cells by centrifugation. Induction->Harvest Lysis Lyse cells (e.g., by sonication or high-pressure homogenization). Harvest->Lysis Purification Purify the target protein using appropriate chromatography techniques (e.g., Ni-NTA for His-tagged proteins). Lysis->Purification Analysis Verify incorporation of the proline analog by mass spectrometry. Purification->Analysis experimental_workflow cluster_prep Plasmid and Strain Preparation cluster_expression Protein Expression cluster_analysis Purification and Analysis Plasmid_Prep 1. Introduce an amber stop codon (TAG) at the desired position in the target gene. 2. Co-transform E. coli with the target plasmid and a plasmid encoding the orthogonal tRNA/aaRS pair (e.g., pEVOL). Growth Grow the co-transformed cells in a suitable medium (e.g., LB or minimal medium) to mid-log phase. Plasmid_Prep->Growth Induction Induce the expression of the orthogonal tRNA/aaRS and the target protein. Growth->Induction Supplementation Supplement the culture medium with the unnatural amino acid (e.g., 1 mM). Induction->Supplementation Incubation Incubate for several hours to allow for protein expression. Supplementation->Incubation Harvest Harvest cells and purify the target protein. Incubation->Harvest Verification Verify the site-specific incorporation of the unnatural amino acid by mass spectrometry (e.g., LC-MS/MS). Harvest->Verification proline_stability cluster_R (4R)-FPro cluster_S (4S)-FPro Proline_Analog 4-Fluoroproline Diastereomer R_Pucker Favors Cγ-exo Pucker Proline_Analog->R_Pucker S_Pucker Favors Cγ-endo Pucker Proline_Analog->S_Pucker R_Bond Favors trans Peptide Bond R_Pucker->R_Bond Native_Conformation Native Protein Conformation (Cγ-exo, trans) R_Pucker->Native_Conformation Matches Stabilization Enhanced Protein Stability R_Bond->Stabilization S_Bond Favors cis Peptide Bond S_Pucker->S_Bond S_Pucker->Native_Conformation Mismatches Destabilization Decreased Protein Stability S_Bond->Destabilization Native_Conformation->Stabilization Native_Conformation->Destabilization

References

Application Notes and Protocols: 1,4,4-trimethyl-L-proline as a Putative Tool for Studying Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline and its analogues are invaluable tools in the study of protein folding, stability, and function.[1][2] The unique cyclic structure of the proline side chain restricts the peptide backbone's conformational flexibility, influencing protein architecture and folding pathways.[3][4] Proline residues can significantly impact protein stability by decreasing the conformational entropy of the unfolded state.[3][5] Furthermore, the cis-trans isomerization of the X-Pro peptide bond is a well-known rate-limiting step in the folding of many proteins.[6][7][8]

This document provides a framework for investigating a novel proline analogue, 1,4,4-trimethyl-L-proline, as a tool for studying protein folding. While specific experimental data for this compound is not yet available in the public domain, its structural similarity to proline suggests potential applications as a chemical chaperone or a modulator of protein stability and folding kinetics. The protocols and data presentation formats outlined below are based on established methodologies for characterizing proline and its other analogues.

Potential Applications of this compound in Protein Folding Research

This compound is a derivative of L-proline.[9][10] Based on the known functions of proline and its analogues, this compound could potentially be used to:

  • Modulate Protein Stability: The additional methyl groups may enhance hydrophobic interactions within the protein core or at protein-protein interfaces, potentially increasing thermodynamic stability.

  • Act as a Chemical Chaperone: Like proline, it may function as an osmolyte and chemical chaperone, preventing protein aggregation and assisting in the refolding of denatured proteins.[11][12][13]

  • Probe Protein Folding Pathways: By incorporating this analogue into a protein sequence, researchers can study the effects of altered backbone rigidity and hydrophobicity on folding kinetics and the formation of folding intermediates.

  • Influence cis-trans Isomerization: The steric bulk of the trimethyl groups could influence the kinetics of prolyl bond isomerization, providing a tool to investigate this critical step in protein folding.

Quantitative Data Summary (Illustrative Examples)

The following tables present hypothetical data to illustrate how the effects of a novel proline analogue like this compound could be quantified and compared to a wild-type protein.

Table 1: Thermal Stability of a Model Protein in the Presence of this compound

ConditionMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)
Wild-Type Protein (Control)55.2 ± 0.3-
Wild-Type Protein + 1 M this compound59.8 ± 0.4+4.6
Proline Mutant (P_X_A)48.7 ± 0.2-6.5
Proline Mutant (P_X_A) + 1 M this compound52.1 ± 0.3+3.4

Table 2: Thermodynamic Stability of a Model Protein from Chemical Denaturation

Protein VariantFree Energy of Unfolding (ΔG0H2O) (kcal/mol)m-value (kcal/mol·M)
Wild-Type7.8 ± 0.22.1 ± 0.1
With this compound (as a solvent additive)9.1 ± 0.32.3 ± 0.1
This compound incorporated at position X8.5 ± 0.22.2 ± 0.1

Table 3: Folding Kinetics of a Model Protein

ConditionFast Phase Rate Constant (kfast) (s-1)Slow Phase Rate Constant (kslow) (s-1)
Wild-Type Refolding15.2 ± 1.10.03 ± 0.005
Refolding in presence of 1 M this compound18.9 ± 1.30.04 ± 0.006

Experimental Protocols

Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) for Assessing Protein Stability

This protocol determines the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm in the presence of a ligand or additive suggests stabilization.

Materials:

  • Purified protein of interest (at least >95% purity)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound

  • Appropriate buffer for the protein

  • 96-well qPCR plates

  • Real-time PCR instrument with a thermal ramping feature

Method:

  • Prepare a master mix: For each condition, prepare a master mix containing the protein at a final concentration of 2-5 µM and SYPRO Orange dye at a final concentration of 5x in the appropriate buffer.

  • Prepare the test compound plate: Prepare a series of dilutions of this compound in the assay buffer.

  • Set up the assay plate: In a 96-well qPCR plate, add the protein/dye master mix to each well. Then, add the different concentrations of this compound to the respective wells. Include a control with buffer only.

  • Seal and centrifuge the plate: Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the thermal melt experiment: Place the plate in a real-time PCR instrument. Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. Calculate the change in Tm (ΔTm) by subtracting the Tm of the control from the Tm of the sample with this compound.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Monitoring Structural Changes

CD spectroscopy is used to assess the secondary and tertiary structure of a protein. This protocol can be used to see if this compound induces structural changes or protects the protein from denaturation.

Materials:

  • Purified protein of interest

  • This compound

  • Appropriate buffer (must be compatible with CD, e.g., phosphate (B84403) buffer)

  • CD spectrophotometer

  • Quartz cuvettes with a path length of 0.1 cm (for far-UV) or 1 cm (for near-UV)

Method:

  • Sample preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL for far-UV CD (200-250 nm) and 0.5-1.0 mg/mL for near-UV CD (250-320 nm) in the appropriate buffer. Prepare parallel samples containing the desired concentration of this compound.

  • Instrument setup: Set the CD spectrophotometer to the desired wavelength range. Set the bandwidth, scanning speed, and number of accumulations to obtain a good signal-to-noise ratio.

  • Baseline correction: Record a baseline spectrum with the buffer (and this compound for the test sample) alone and subtract it from the protein spectrum.

  • Acquire spectra: Record the CD spectra of the protein in the absence and presence of this compound.

  • Thermal denaturation (optional): To determine the Tm, monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased.

  • Data analysis: Analyze the far-UV CD spectra to estimate the secondary structure content. Compare the near-UV CD spectra to assess changes in the tertiary structure. For thermal melts, the Tm is the midpoint of the sigmoidal unfolding curve.

Protocol 3: Chemical Denaturation Assay

This protocol is used to determine the thermodynamic stability (ΔG0H2O) of a protein by monitoring its unfolding in the presence of a chemical denaturant like guanidinium (B1211019) chloride (GdmCl) or urea (B33335).

Materials:

  • Purified protein of interest

  • Guanidinium chloride (GdmCl) or Urea (high purity)

  • This compound (if testing its effect as an additive)

  • Appropriate buffer

  • Spectrofluorometer or CD spectrophotometer

Method:

  • Prepare denaturant stock solution: Prepare a concentrated stock solution of GdmCl (e.g., 8 M) or urea (e.g., 10 M) in the assay buffer.

  • Prepare samples: Prepare a series of samples with a constant protein concentration and varying concentrations of the denaturant. If testing the effect of this compound, include a constant concentration of the compound in all samples.

  • Equilibration: Allow the samples to equilibrate for a sufficient time (e.g., overnight) at a constant temperature to ensure that the unfolding reaction has reached equilibrium.

  • Measure the spectroscopic signal: Monitor the unfolding transition by measuring the change in a spectroscopic signal, such as intrinsic tryptophan fluorescence or the CD signal at a specific wavelength.

  • Data analysis: Plot the spectroscopic signal as a function of the denaturant concentration. Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the m-value (the dependence of ΔG on denaturant concentration). The free energy of unfolding in the absence of denaturant (ΔG0H2O) can be calculated using the equation: ΔG0H2O = m * Cm.

Visualizations

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Biophysical Assays cluster_2 Data Analysis & Interpretation P1 Synthesize/Obtain This compound P2 Incorporate into Model Protein P1->P2 P3 Use as Solvent Additive P1->P3 A1 Thermal Shift Assay (DSF) to determine Tm P2->A1 A2 Circular Dichroism (CD) for Structural Analysis P2->A2 A3 Chemical Denaturation to determine ΔG P2->A3 A4 Folding/Unfolding Kinetics (Stopped-flow) P2->A4 P3->A1 P3->A2 P3->A3 P3->A4 D1 Compare Tm, ΔG, and folding rates to WT A1->D1 A2->D1 A3->D1 A4->D1 D3 Elucidate mechanism of action D1->D3 D2 Assess role as chemical chaperone (aggregation assays) D2->D3

Caption: Workflow for evaluating this compound in protein folding.

Proline_Isomerization Unfolded_trans Unfolded (trans-Pro) Unfolded_cis Unfolded (cis-Pro) Unfolded_trans->Unfolded_cis Slow Isomerization Transition_State Transition State Unfolded_cis->Transition_State Fast Folding Folded_cis Folded (cis-Pro) Transition_State->Folded_cis

Caption: Proline cis-trans isomerization as a rate-limiting step in protein folding.

Chemical_Chaperone_Action cluster_0 Without Chaperone cluster_1 With this compound U1 Unfolded Protein M1 Misfolded Intermediate U1->M1 Stress (e.g., heat) A1 Aggregate M1->A1 Aggregation U2 Unfolded Protein C1 Chaperone-Bound Intermediate U2->C1 Stress + Chaperone F1 Correctly Folded Protein C1->F1 Proper Folding

Caption: Proposed mechanism of this compound as a chemical chaperone.

References

Application of 1,4,4-Trimethyl-L-proline and its Analogs in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of conformationally constrained amino acids is a powerful tool in modern medicinal chemistry. While specific data on 1,4,4-trimethyl-L-proline is limited in publicly available literature, its structural similarity to other gem-dimethyl substituted proline analogs, such as 4,4-dimethylproline and 5,5-dimethylproline, provides a strong basis for understanding its potential applications. This document outlines the inferred applications of this compound, supported by data and protocols from its structural analogs, to guide research and development in this area.

The introduction of a gem-dimethyl group onto the proline ring significantly restricts the conformational flexibility of the pyrrolidine (B122466) ring and the preceding peptide bond. This "molecular straitjacket" can be exploited to pre-organize a peptide or small molecule into a bioactive conformation, enhancing its binding affinity and stability.

Key Applications in Medicinal Chemistry

The primary application of gem-dimethyl substituted prolines, and by extension this compound, lies in their ability to act as potent conformational control elements in peptides and peptidomimetics. This has significant implications for:

  • Enhancing Receptor Binding and Selectivity: By locking the peptide backbone into a specific conformation that mimics the bound state, these analogs can significantly improve the affinity and selectivity of a ligand for its target receptor.

  • Improving Metabolic Stability: The sterically hindered nature of the gem-dimethyl group can shield the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.

  • Controlling Peptide Secondary Structure: The substitution pattern on the proline ring influences the cis/trans isomerization of the Xaa-Pro bond. For instance, 5,5-dimethylproline strongly favors a cis conformation, a feature that can be used to stabilize specific turns or loops in a peptide structure.[1]

  • Serving as Scaffolds for Drug Design: The rigidified pyrrolidine ring provides a well-defined scaffold upon which pharmacophoric elements can be precisely positioned to interact with a biological target.

Quantitative Data on Structurally Similar Analogs

Compound/PeptideAnalog IncorporatedTargetBiological Activity (IC50/EC50)Reference
Antitumor Peptide Derivative4,4-dimethylprolineCancer Cell LinesPotent antiproliferative activity (specific values proprietary)[2]
Proline-rich Antimicrobial Peptide (SP-E) Analog5,5-dimethylprolineE. coliEC50 in the micromolar range[3][4]
Amino Chalcone Derivative4,4-dimethylprolineMGC-803 cellsIC50 = 1.52 µM[5]
Amino Chalcone Derivative4,4-dimethylprolineHCT-116 cellsIC50 = 1.83 µM[5]
Amino Chalcone Derivative4,4-dimethylprolineMCF-7 cellsIC50 = 2.54 µM[5]

Experimental Protocols

Due to the lack of specific protocols for this compound, the following are generalized and adapted protocols for the synthesis of gem-dimethylated proline analogs and their incorporation into peptides, based on established methodologies for similar compounds.

Protocol 1: Synthesis of N-Boc-4,4-dimethyl-L-proline

This protocol describes a potential synthetic route to a key intermediate for peptide synthesis, adapted from procedures for similar substituted prolines.

Workflow for the Synthesis of N-Boc-4,4-dimethyl-L-proline

A Starting Material: 4-Oxo-L-proline derivative B Wittig Reaction (Methyltriphenylphosphonium bromide, n-BuLi) A->B Step 1 C 4-Methylene-L-proline derivative B->C D Hydrogenation (Pd/C, H2) C->D Step 2 E 4,4-Dimethyl-L-proline derivative D->E F Boc Protection (Boc)2O, Base E->F Step 3 G Final Product: N-Boc-4,4-dimethyl-L-proline F->G

Caption: Synthetic workflow for N-Boc-4,4-dimethyl-L-proline.

Materials:

  • N-protected 4-oxo-L-proline methyl ester

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Suitable base (e.g., triethylamine)

  • Anhydrous solvents (THF, Methanol)

  • Standard glassware and reaction setup

Procedure:

  • Wittig Olefination:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0°C and add n-BuLi dropwise. Stir for 1 hour to form the ylide.

    • Add a solution of N-protected 4-oxo-L-proline methyl ester in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate.

    • Purify the resulting 4-methylene-L-proline derivative by column chromatography.

  • Hydrogenation:

    • Dissolve the 4-methylene-L-proline derivative in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the 4,4-dimethyl-L-proline derivative.

  • Boc Protection:

    • Dissolve the 4,4-dimethyl-L-proline derivative in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., triethylamine (B128534) or sodium bicarbonate).

    • Add (Boc)₂O and stir the reaction at room temperature overnight.

    • Acidify the reaction mixture and extract the N-Boc-4,4-dimethyl-L-proline with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the product if necessary.

Protocol 2: Incorporation of gem-Dimethylated Proline into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a pre-synthesized N-Fmoc protected gem-dimethylated proline analog into a peptide chain using standard Fmoc-based SPPS.

Workflow for Peptide Synthesis Incorporating a gem-Dimethylated Proline Analog

cluster_spps Solid-Phase Peptide Synthesis Cycle A Resin Swelling B Fmoc Deprotection (Piperidine/DMF) A->B C Washing B->C D Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) C->D E Washing D->E F Repeat Cycle for Next Amino Acid E->F G Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) E->G Final Cycle F->B n-1 cycles H Peptide Precipitation (Cold Ether) G->H I Purification (RP-HPLC) H->I J Characterization (Mass Spectrometry) I->J

Caption: Standard workflow for solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-protected gem-dimethylated proline analog (e.g., Fmoc-4,4-dimethyl-L-proline-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected gem-dimethylated proline analog (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. Due to potential steric hindrance, a longer coupling time or a second coupling may be necessary. A coupling test (e.g., Kaiser test) is recommended to ensure complete reaction.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Analysis: Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Logical Relationships in Drug Design with Constrained Prolines

The decision to incorporate a gem-dimethylated proline analog into a drug candidate is based on a logical progression of design, synthesis, and evaluation.

Decision Pathway for Incorporating Constrained Proline Analogs

A Identify Lead Compound (Peptide or Small Molecule) B Hypothesize Bioactive Conformation A->B C Incorporate Constrained Proline Analog B->C D Synthesize Modified Compound C->D E In Vitro Biological Evaluation (Binding, Activity) D->E F Evaluate Physicochemical Properties (Stability, Solubility) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Lead Optimization G->H H->C Iterative Design I Preclinical Development H->I Candidate Selection

Caption: Logical workflow for drug design using constrained prolines.

Concluding Remarks for the Research Professional

The use of conformationally restricted amino acids like this compound and its analogs represents a sophisticated strategy in medicinal chemistry. While direct experimental data for this compound remains to be extensively published, the principles derived from its structural congeners provide a robust framework for its application. By leveraging the conformational constraints imposed by the gem-dimethyl substitution, researchers can design and synthesize novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. The provided protocols and conceptual workflows are intended to serve as a foundational guide for initiating research into this promising class of molecular building blocks. Further investigation is warranted to fully elucidate the specific properties and advantages of this compound in drug discovery.

References

protocols for the purification of 1,4,4-trimethyl-L-proline peptides

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in modified peptides for therapeutic and research applications has led to the development of novel amino acid analogs, such as 1,4,4-trimethyl-L-proline. The incorporation of this modified proline residue can impart unique conformational constraints and metabolic stability to peptides. However, the purification of these peptides presents specific challenges due to the altered physicochemical properties conferred by the trimethylated proline. This document provides detailed application notes and protocols for the purification of peptides containing this compound, aimed at researchers, scientists, and drug development professionals.

Application Notes

The purification of peptides containing this compound primarily relies on leveraging the increased hydrophobicity imparted by the three additional methyl groups on the proline ring. This characteristic is the cornerstone of the separation strategy, particularly when using reversed-phase high-performance liquid chromatography (RP-HPLC), which is the most powerful and widely used technique for peptide purification.[1]

Key Considerations for Purification:

  • Increased Hydrophobicity: The presence of this compound significantly increases the overall hydrophobicity of the peptide. This will lead to longer retention times on reversed-phase chromatography columns compared to their unmodified counterparts.

  • Method Optimization: The purification protocol, especially the gradient of the organic solvent in RP-HPLC, must be optimized to achieve adequate separation from closely eluting impurities, such as deletion sequences or peptides with incomplete deprotection. A shallower gradient is generally preferred for better resolution.[1]

  • Alternative Chromatography Techniques: For complex mixtures or peptides that are difficult to purify by RP-HPLC alone, Hydrophilic Interaction Chromatography (HILIC) can be a valuable orthogonal technique. HILIC separates compounds based on their polarity, and the introduction of the hydrophobic trimethylproline may alter the peptide's interaction with the HILIC stationary phase.[2][3][4]

  • Analytical Characterization: Following purification, it is crucial to confirm the identity and purity of the peptide using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Experimental Protocols

The following protocols are adapted from standard solid-phase peptide synthesis (SPPS) and purification methodologies for proline-rich peptides and are specifically tailored for peptides containing this compound.[1]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides

This protocol outlines the manual synthesis of a generic peptide containing this compound on a Rink Amide resin using Fmoc/tBu chemistry.[1]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-1,4,4-trimethyl-L-proline)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

  • Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[1]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[1]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.[1]

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.[1]

  • Cleavage and Deprotection:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.[1]

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[6] This protocol is optimized for peptides containing the hydrophobic this compound residue.

Materials:

  • Crude this compound peptide

  • RP-HPLC system with a preparative C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. A small amount of organic solvent may be added to aid solubility.[1]

  • Chromatographic Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B. A shallow gradient (e.g., a 1% increase in Solvent B per minute) is recommended for optimal separation. Due to the increased hydrophobicity, the target peptide will elute at a higher concentration of acetonitrile than a similar, non-methylated peptide.

  • Fraction Collection: Collect fractions as the peptide elutes from the column. Monitor the elution profile at 210-220 nm.[6]

  • Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry, white powder.[6]

Data Presentation

The following tables provide a template for summarizing quantitative data from the purification of this compound peptides.

Table 1: RP-HPLC Purification Summary

Peptide SequenceCrude Purity (%)Elution Time (min)% Acetonitrile at ElutionPurified Purity (%)Yield (%)
Ac-X-Y-(1,4,4-Me3-Pro)-Z-NH26525.445>9820
Ac-A-B-(1,4,4-Me3-Pro)-C-NH27028.150>9925

Table 2: Mass Spectrometry Characterization

Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)
Ac-X-Y-(1,4,4-Me3-Pro)-Z-NH21234.561234.58
Ac-A-B-(1,4,4-Me3-Pro)-C-NH21345.671345.66

Visualizations

The following diagrams illustrate the key workflows and concepts described in this document.

Peptide_Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Elongation Repeat for each Amino Acid Coupling->Elongation Incorporate this compound Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage & Deprotection (Reagent K) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

HPLC_Purification_Workflow Crude_Peptide Crude Peptide Solution Injection Injection onto C18 Column Crude_Peptide->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile/TFA) Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Powder Lyophilization->Pure_Peptide Hydrophobicity_Principle Peptides Peptide A (Unmodified Proline) Peptide B (this compound) Column C18 Stationary Phase (Non-polar) Peptides:p->Column Interaction based on hydrophobicity Elution Increasing Acetonitrile Gradient (Polar Mobile Phase) Column->Elution Elution Elution_A Peptide A elutes earlier (Lower % Acetonitrile) Elution->Elution_A Elution_B Peptide B elutes later (Higher % Acetonitrile) Elution->Elution_B

References

Application Notes and Protocols for the Analysis of Peptides Containing 1,4,4-trimethyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Peptides incorporating 1,4,4-trimethyl-L-proline, a sterically hindered proline analog, are of growing interest in drug discovery and peptide engineering. The bulky trimethyl substitution at the C4 position of the proline ring is expected to impart unique conformational constraints, potentially leading to enhanced proteolytic stability, altered receptor binding affinities, and novel secondary structures. These unique properties, however, also present significant challenges for standard analytical techniques.

These application notes provide a comprehensive overview of the primary analytical methodologies for characterizing peptides containing this compound. The protocols and expected outcomes are based on established principles for the analysis of proline-rich and sterically hindered peptides.

I. Mass Spectrometry (MS) for Characterization and Sequencing

Mass spectrometry is an indispensable tool for confirming the molecular weight and determining the amino acid sequence of peptides. The presence of this compound can significantly influence peptide fragmentation behavior.

A. Expected Impact of this compound on MS Analysis
  • Fragmentation: Cleavage at the N-terminal side of proline residues is a well-documented and often highly efficient fragmentation pathway in collision-induced dissociation (CID). The bulky trimethyl group may further enhance the propensity for this cleavage, potentially leading to a dominant y-ion series following the modified proline. Conversely, the steric hindrance might also lead to unusual fragmentation patterns or the suppression of other expected fragment ions.

  • Ion Mobility: In ion mobility-mass spectrometry (IM-MS), the fixed, bulky nature of the this compound residue is expected to significantly impact the peptide's collisional cross-section (CCS), aiding in the separation of isomers.[1]

B. Experimental Protocol: ESI-MS and MS/MS Analysis
  • Sample Preparation:

    • Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50, v/v) to a final concentration of 10 pmol/µL.

    • Centrifuge at 14,000 x g for 10 minutes to remove any particulates.

  • Instrumentation and Settings (Illustrative):

    • Mass Spectrometer: Orbitrap or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI).

    • Infusion: Direct infusion via a syringe pump at 5 µL/min or coupled to a UPLC system.

    • MS1 (Full Scan) Parameters:

      • Scan Range (m/z): 150-2000

      • Resolution: 60,000

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

    • MS2 (Tandem MS) Parameters:

      • Activation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

      • Isolation Window: 1.2 m/z.

      • Normalized Collision Energy (NCE): 25-35% (optimize for the specific peptide).

      • Resolution: 30,000.

C. Data Presentation: Expected Fragmentation of a Hypothetical Peptide

Table 1: Expected Major Fragment Ions for a Hypothetical Peptide Ac-Ala-X-Gly-NH2 (where X = this compound)

Ion TypeSequenceCalculated m/z
b1Ala72.04
b2Ala-X227.18
y1Gly-NH275.05
y2X-Gly-NH2230.19
PrecursorAla-X-Gly-NH2301.23
InternalX156.14

Note: The high intensity of the y2 ion is anticipated due to preferential cleavage N-terminal to the modified proline.

D. Experimental Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing P1 Dissolve Peptide in 0.1% Formic Acid P2 Centrifuge P1->P2 A1 UPLC Separation (Optional) P2->A1 A2 ESI Ionization A1->A2 A3 MS1 Scan (Full Mass Spectrum) A2->A3 A4 Precursor Ion Isolation A3->A4 A5 MS2 Fragmentation (CID/HCD) A4->A5 A6 Fragment Ion Detection A5->A6 D1 Deconvolution A6->D1 D2 Database Search/ Sequence Annotation D1->D2

Caption: Workflow for MS-based analysis of modified peptides.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. The rigid nature of the this compound residue will significantly influence the peptide's conformational ensemble, particularly the cis/trans isomerization of the preceding peptide bond.

A. Expected Impact of this compound on NMR Spectra
  • Cis/Trans Isomerism: The steric bulk of the trimethyl group is expected to create a strong preference for one isomer (likely trans) of the Xaa-Pro bond. This would simplify the NMR spectra by reducing the number of observed species compared to peptides with unmodified proline.[2]

  • Chemical Shifts: The methyl groups will give rise to intense, sharp signals in the 1H NMR spectrum, likely in the upfield region (around 1.0-1.5 ppm), which can serve as a clear diagnostic marker for the presence of the modification. The unique electronic environment may also cause notable shifts in the Cα, Cβ, Cγ, and Cδ resonances of the proline ring in 13C NMR spectra.

  • NOE Contacts: Nuclear Overhauser Effect (NOE) experiments (e.g., ROESY, NOESY) will be crucial for determining the through-space proximity of the trimethyl protons to other protons in the peptide, providing key distance restraints for structural calculations.

B. Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 1-2 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., D2O or 90% H2O/10% D2O for observing amide protons).

    • Adjust the pH to a desired value (e.g., 5.0) using dilute DCl or NaOD.

    • Transfer the solution to a high-quality NMR tube.

  • Instrumentation and Experiments:

    • Spectrometer: 600 MHz or higher NMR spectrometer equipped with a cryoprobe.

    • Temperature: 298 K.

    • Key Experiments:

      • 1D 1H: For initial assessment of sample purity and signal dispersion.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems of individual amino acid residues.

      • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations and determine the cis/trans conformation.

      • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and further resolve signal overlap.

C. Data Presentation: Expected 1H Chemical Shifts

Table 2: Hypothetical 1H NMR Chemical Shifts (ppm) for Ac-Ala-X-Gly-NH2 in D2O (where X = this compound)

ResidueOthers
Ala4.351.45--CH3: 2.05 (Ac)
X (trans)4.402.10, 1.90-3.65, 3.504,4-(CH3)2: 1.25, 1.20
Gly3.95----

Note: The presence of two distinct signals for the gem-dimethyl groups could indicate restricted rotation.

D. Logical Relationships in NMR Data Analysis

NMR_Logic TOCSY TOCSY Spectrum SpinSystems Identify Amino Acid Spin Systems TOCSY->SpinSystems HSQC 1H-13C HSQC HSQC->SpinSystems ROESY ROESY/NOESY Spectrum Assignments Sequence-Specific Resonance Assignment ROESY->Assignments CisTrans Determine Cis/Trans Isomer Ratio ROESY->CisTrans SpinSystems->Assignments Structure Calculate 3D Structure Assignments->Structure CisTrans->Structure

Caption: Logical flow for NMR-based peptide structure determination.

III. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. The hydrophobicity of the this compound residue will significantly affect the peptide's retention time.

A. Expected Impact of this compound on HPLC Separation
  • Retention Time: The three additional methyl groups make this compound significantly more hydrophobic than standard proline. Peptides containing this residue will therefore have a substantially longer retention time on a reversed-phase column compared to their unmodified counterparts.

  • Peak Shape: The fixed conformation around the modified proline may lead to sharper, more symmetrical peaks compared to peptides with standard proline, which can exhibit peak broadening due to on-column cis/trans isomerization.

B. Experimental Protocol: Analytical RP-HPLC
  • Sample Preparation:

    • Dissolve the peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

    • Filter through a 0.22 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC or UPLC system with a UV detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Injection Volume: 10 µL.

C. Data Presentation: Comparative Retention Times

Table 3: Illustrative HPLC Retention Times (RT) for Comparative Peptides

Peptide SequenceExpected RT (min)Comments
Ac-Ala-Pro -Gly-NH212.5Standard proline peptide.
Ac-Ala-X -Gly-NH218.2Increased hydrophobicity due to trimethyl group.

Note: X = this compound. The significant shift in RT is a key analytical indicator.

D. Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Dissolve Peptide in Mobile Phase A P2 Filter Sample P1->P2 H1 Inject Sample P2->H1 H2 Gradient Elution (C18 Column) H1->H2 H3 UV Detection (214 nm) H2->H3 D1 Integrate Peak Areas H3->D1 D2 Calculate Purity (%) D1->D2

Caption: Standard workflow for RP-HPLC peptide purity analysis.

References

Application Notes and Protocols for Utilizing 1,4,4-trimethyl-L-proline in Peptide Bioactivity Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific published data on the use of 1,4,4-trimethyl-L-proline to modulate peptide bioactivity. The following application notes and protocols are therefore presented as a hypothetical guide based on established principles of how proline and its analogues are known to influence peptide conformation and function. The experimental designs and expected outcomes are illustrative and intended to provide a framework for the investigation of this novel proline derivative.

Introduction

Proline and its analogues are powerful tools in medicinal chemistry for constraining peptide conformations, thereby enhancing bioactivity, metabolic stability, and receptor selectivity. The unique cyclic structure of the proline ring restricts the peptide backbone's flexibility. Modifications to the proline ring, such as the gem-dimethyl substitution at the C4 position in this compound, are hypothesized to exert significant steric and stereoelectronic effects. These effects can favor specific peptide backbone geometries (e.g., cis or trans amide bonds, defined ring puckering), which in turn can pre-organize a peptide into a bioactive conformation for receptor binding or enhance its resistance to enzymatic degradation.

These notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a tool for modulating the biological activity of peptides.

Hypothetical Impact of this compound on Peptide Properties

The incorporation of this compound into a peptide sequence is anticipated to influence its properties in several ways:

  • Conformational Rigidity: The gem-dimethyl group at the C4 position is expected to introduce significant steric hindrance, which could strongly bias the proline ring pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond. This can lead to a more rigid and defined three-dimensional structure of the peptide.

  • Increased Lipophilicity: The addition of three methyl groups will increase the lipophilicity of the peptide, which may enhance its ability to cross cell membranes.

  • Enhanced Proteolytic Stability: The steric bulk of the trimethylated proline residue may hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

  • Modulated Receptor Binding: By locking the peptide into a specific conformation, this compound may enhance its binding affinity and selectivity for its target receptor.

Data Presentation: Hypothetical Quantitative Data

The following tables illustrate the type of quantitative data that would be generated when investigating the effects of this compound on a model bioactive peptide (e.g., an analogue of a known GPCR ligand).

Table 1: Conformational Analysis of a Model Peptide Series by NMR Spectroscopy

Peptide SequenceProline Analoguetrans:cis Ratio (at X-Pro bond)Predominant Ring Pucker
Ac-Tyr-Pro-Phe-NH2L-Proline4:1Mixed
Ac-Tyr-(1,4,4-Me3-Pro)-Phe-NH2This compound>20:1C4-exo (predicted)

Table 2: In Vitro Bioactivity and Stability of a Model Peptide Series

Peptide SequenceProline AnalogueReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Serum Stability (t1/2, min)
Ac-Tyr-Pro-Phe-NH2L-Proline15.2 ± 1.825.5 ± 2.330 ± 5
Ac-Tyr-(1,4,4-Me3-Pro)-Phe-NH2This compound2.1 ± 0.35.8 ± 0.7>180

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a model tripeptide, Ac-Tyr-(1,4,4-Me3-Pro)-Phe-NH2, using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH

  • Fmoc-1,4,4-trimethyl-L-proline-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • In a separate vessel, pre-activate Fmoc-Phe-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-1,4,4-trimethyl-L-proline-OH):

    • Repeat the deprotection and washing steps as in step 2.

    • Pre-activate Fmoc-1,4,4-trimethyl-L-proline-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 4 hours (note: coupling of sterically hindered amino acids may require longer reaction times or double coupling).

    • Wash the resin with DMF (5x) and DCM (3x).

  • Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

    • Repeat the deprotection and washing steps as in step 2.

    • Pre-activate Fmoc-Tyr(tBu)-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • N-terminal Acetylation:

    • Deprotect the N-terminus with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Conformational Analysis by 2D NMR Spectroscopy

Objective: To determine the trans:cis ratio of the Tyr-(1,4,4-Me3-Pro) peptide bond and infer the ring pucker of the modified proline.

Procedure:

  • Dissolve the purified peptide in a suitable NMR solvent (e.g., D2O or a mixture of H2O/D2O).

  • Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The presence or absence of specific NOEs between the alpha-proton of Tyr and the delta-protons of this compound will be indicative of the cis or trans conformation.

  • Data Analysis:

    • Integrate the cross-peaks corresponding to the cis and trans isomers in the NOESY spectrum to determine their relative populations.

    • Analyze the chemical shifts of the proline ring protons and the NOE patterns to infer the preferred ring pucker.

Protocol 3: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the modified peptide for its target receptor.

Procedure:

  • Prepare cell membranes expressing the target receptor.

  • Perform a competitive binding assay using a radiolabeled ligand known to bind to the receptor.

  • Incubate the membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the test peptide (the this compound-containing peptide or the native peptide).

  • Separate the bound and free radioligand using filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 4: Functional Cell-Based Assay (e.g., cAMP Assay for a Gs-coupled GPCR)

Objective: To determine the functional activity (EC50) of the modified peptide.

Procedure:

  • Culture cells expressing the target GPCR.

  • Stimulate the cells with increasing concentrations of the test peptide.

  • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit.

  • Plot the cAMP concentration as a function of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Characterization & Bioactivity cluster_data Data Analysis start SPPS with 1,4,4-Me3-Pro cleavage Cleavage & Deprotection start->cleavage hplc RP-HPLC Purification cleavage->hplc nmr NMR Conformational Analysis hplc->nmr binding Receptor Binding Assay hplc->binding functional Functional Cell-Based Assay hplc->functional stability Serum Stability Assay hplc->stability conformational_data trans:cis Ratio Ring Pucker nmr->conformational_data binding_data Ki binding->binding_data functional_data EC50 functional->functional_data stability_data t1/2 stability->stability_data

Caption: Experimental workflow for the synthesis and evaluation of a peptide containing this compound.

signaling_pathway peptide Modified Peptide (e.g., with 1,4,4-Me3-Pro) receptor GPCR peptide->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Hypothetical signaling pathway for a GPCR-targeting peptide modified with this compound.

conformational_effects cluster_proline Incorporation of this compound cluster_effects Conformational Consequences cluster_outcomes Functional Outcomes peptide_backbone Flexible Peptide Backbone proline_mod 1,4,4-Me3-Pro peptide_backbone->proline_mod ring_pucker Biased Ring Pucker (endo vs. exo) proline_mod->ring_pucker amide_bond Favored Amide Bond (cis vs. trans) proline_mod->amide_bond rigid_conformation Rigid, Bioactive Conformation ring_pucker->rigid_conformation amide_bond->rigid_conformation enhanced_activity Enhanced Bioactivity rigid_conformation->enhanced_activity increased_stability Increased Stability rigid_conformation->increased_stability

Caption: Logical relationship of how this compound incorporation influences peptide conformation and function.

Application Notes and Protocols: Functional Assays for 1,4,4-trimethyl-L-proline-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, such as stability, permeability, and potency. 1,4,4-trimethyl-L-proline, a synthetic analog of proline, introduces significant conformational constraints due to its bulky trimethyl substitution.[1][2] This modification can profoundly influence the peptide's three-dimensional structure and, consequently, its biological activity.[1][3] These application notes provide detailed protocols for a suite of functional assays to characterize peptides modified with this compound, enabling researchers to elucidate their mechanism of action and assess their therapeutic potential. The protocols are designed to be adaptable for a range of research applications, from basic science to drug development.[4]

Data Presentation: Comparative Analysis of Modified vs. Unmodified Peptides

To effectively evaluate the impact of the this compound modification, it is crucial to perform side-by-side comparisons with the corresponding unmodified peptide. The following tables present hypothetical quantitative data derived from the functional assays detailed in this document.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of a modified peptide (Peptide-TMP) and its unmodified counterpart (Peptide-WT) to a target receptor, as determined by a competitive binding ELISA. A lower IC50 value indicates a higher binding affinity.

PeptideIC50 (nM)
Peptide-WT150
Peptide-TMP25

Table 2: Cell Viability and Proliferation (MTT Assay)

This table illustrates the effect of the peptides on the viability of a target cell line. The EC50 value represents the concentration of the peptide that induces a 50% maximal response.

PeptideEC50 (µM)
Peptide-WT75
Peptide-TMP10

Table 3: Peptide-Protein Interaction (Fluorescence Polarization)

This table shows the dissociation constant (Kd) for the interaction between the peptides and a target intracellular protein. A lower Kd value signifies a stronger interaction.

PeptideDissociation Constant (Kd) (nM)
Peptide-WT500
Peptide-TMP80

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Competitive Binding ELISA

This protocol is designed to assess the binding affinity of the this compound-modified peptide to its target receptor.[5]

Materials:

  • 96-well microtiter plates

  • Recombinant receptor protein

  • Biotinylated synthetic peptide (unmodified)

  • This compound-modified peptide (competitor)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Streptavidin-HRP

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Receptor Coating: Coat the wells of a 96-well plate with 100 µL of the recombinant receptor protein (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[6]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer and incubating for 1-2 hours at room temperature.[6]

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Binding: Prepare serial dilutions of the this compound-modified peptide. Add 50 µL of each dilution to the wells, followed by 50 µL of a fixed concentration of the biotinylated unmodified peptide. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[6]

  • Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis: Plot the absorbance values against the concentration of the modified peptide. Determine the IC50 value, which is the concentration of the modified peptide that inhibits 50% of the binding of the biotinylated peptide.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the impact of the modified peptide on cell viability and proliferation.[6]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound-modified peptide

  • Unmodified peptide (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the modified and unmodified peptides in cell culture medium. Replace the medium in the wells with 100 µL of the peptide dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the peptide concentration and determine the EC50 value.

Protocol 3: Fluorescence Polarization Assay

This assay measures the binding of the modified peptide to a target protein in solution.

Materials:

  • Fluorescently labeled this compound-modified peptide

  • Target protein

  • Assay Buffer (e.g., PBS)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the target protein in the assay buffer. Prepare a solution of the fluorescently labeled modified peptide at a constant concentration (typically in the low nanomolar range).[6]

  • Assay Setup: In a microplate, add a fixed volume of the fluorescently labeled peptide solution to each well.[6]

  • Protein Titration: Add an equal volume of the serially diluted target protein to the wells. Include wells with only the labeled peptide (no protein) as a control for minimum polarization.[6]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 15-30 minutes).[6]

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. The equilibrium dissociation constant (Kd) can be determined by fitting the data to a one-site binding model using non-linear regression.[6]

Visualizations

The following diagrams illustrate key concepts and workflows related to the functional characterization of this compound-modified peptides.

G Figure 1: Experimental Workflow for Functional Assay Development cluster_synthesis Peptide Synthesis cluster_assays Functional Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Peptide_Synthesis Synthesis of Unmodified and Modified Peptides Binding_Assay Receptor Binding Assay (ELISA) Peptide_Synthesis->Binding_Assay Cell_Viability_Assay Cell Viability Assay (MTT) Peptide_Synthesis->Cell_Viability_Assay Interaction_Assay Protein Interaction Assay (Fluorescence Polarization) Peptide_Synthesis->Interaction_Assay Data_Analysis Comparative Analysis (IC50, EC50, Kd) Binding_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Interaction_Assay->Data_Analysis Conclusion Structure-Activity Relationship Data_Analysis->Conclusion

Caption: Workflow for functional assay development.

G Figure 2: Hypothetical Signaling Pathway Peptide Modified Peptide Receptor Cell Surface Receptor Peptide->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A potential signaling pathway for a modified peptide.

G Figure 3: Logic Diagram of Structure-Function Relationship Modification This compound Modification Conformation Altered Peptide Conformation Modification->Conformation Binding Enhanced Receptor Binding Conformation->Binding Stability Increased Proteolytic Stability Conformation->Stability Activity Improved Biological Activity Binding->Activity Stability->Activity

Caption: Structure-function relationship logic.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fmoc-1,4,4-trimethyl-L-proline-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and application of Fmoc-1,4,4-trimethyl-L-proline-OH. This sterically hindered amino acid derivative presents unique challenges in both its preparation and its subsequent use in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of Fmoc-1,4,4-trimethyl-L-proline-OH?

A1: The main difficulties arise from significant steric hindrance. The proline ring is substituted with three methyl groups, creating a highly crowded environment. Key challenges include:

  • Synthesis of the 1,4,4-trimethyl-L-proline precursor: This is a multi-step process that is not commercially straightforward and requires specialized synthetic routes.

  • Fmoc protection of the secondary amine: The steric bulk around the nitrogen atom makes the attachment of the large Fmoc group challenging, often resulting in low yields with standard protocols.

  • Low coupling efficiency in SPPS: Once synthesized, incorporating this amino acid into a peptide chain is difficult due to the steric hindrance, which impedes the approach of the activated carboxyl group to the free amine of the growing peptide chain.[1][2]

Q2: Why is Fmoc-1,4,4-trimethyl-L-proline-OH a desirable building block despite its synthetic difficulty?

A2: The incorporation of α,α-disubstituted amino acids like this one can introduce unique conformational constraints into a peptide.[1] This rigidity can lead to peptides with increased stability against proteases, enhanced receptor binding affinity, and more predictable secondary structures, which are all highly desirable properties in drug development.

Q3: Are there commercially available analogs that could be used as an alternative?

A3: While a variety of other proline derivatives are available, such as Fmoc-4-hydroxyproline or Fmoc-α-methylproline, Fmoc-1,4,4-trimethyl-L-proline-OH is a highly specialized, non-standard amino acid.[3][4] Its unique substitution pattern means that no direct commercial analog will perfectly replicate its conformational effects. Researchers requiring this specific structure typically need to undertake a custom synthesis.

Troubleshooting Guide

Issue 1: Low Yield During Fmoc Protection

Q: I am attempting to protect this compound with Fmoc-OSu, but the yield is very low. What can I do?

A: This is a common issue due to the sterically hindered secondary amine. Standard conditions are often insufficient.

Solutions:

  • Use a more reactive Fmoc agent: Switch from Fmoc-OSu to Fmoc-Cl (9-fluorenylmethyl chloroformate).[5] Fmoc-Cl is more reactive but also more sensitive to moisture. The reaction should be performed under strictly anhydrous conditions.[5]

  • Optimize reaction conditions:

    • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for potential side products.

    • Extended Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours) and monitor progress by TLC or LC-MS.

  • Alternative strategy (Copper Chelation): For particularly difficult cases, a copper(II) complex can be used to temporarily protect the α-amino and carboxyl groups, leaving the secondary amine more accessible for the Fmoc protection reaction.[6][7] This multi-step process involves forming the copper complex, performing the Fmoc reaction, and then removing the copper with a chelating agent like EDTA.[7]

Issue 2: Incomplete Coupling during Solid-Phase Peptide Synthesis (SPPS)

Q: I have successfully synthesized Fmoc-1,4,4-trimethyl-L-proline-OH, but it couples with very low efficiency during SPPS, even with extended coupling times.

A: This is expected due to the severe steric hindrance. Standard coupling reagents and protocols are often inadequate for such hindered amino acids.[1][8]

Solutions:

  • Use High-Potency Coupling Reagents: Carbodiimide-based reagents like DIC/HOBt are often too weak.[9] Switch to more potent uronium/aminium or phosphonium (B103445) salt-based reagents. HATU, HCTU, and COMU are generally considered the most effective for sterically hindered couplings.[9]

  • Increase Reagent Concentration and Equivalents: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) and increase the equivalents of both (e.g., 5-10 equivalents) relative to the resin loading.[9]

  • Perform a Double Coupling: After the initial coupling reaction (e.g., 2-4 hours), drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[9]

  • Optimize the Solvent: In some cases, switching the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) or a DMF/DMSO mixture can improve resin swelling and reaction kinetics.[9]

  • Use a Low-Load Resin: A resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) can reduce interchain interactions and make the reactive sites more accessible.[9]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Couplings

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Considerations
DIC/HOBt CarbodiimideModerateStandard, cost-effective, but may require double coupling or extended reaction times.[9]
HBTU/TBTU Uronium/AminiumHighMore efficient than DIC/HOBt, but can be allergenic.[9]
HCTU Uronium/AminiumVery HighSimilar in efficiency to HATU, often with better solubility and stability.[9]
HATU Uronium/AminiumVery HighConsidered one of the most effective reagents; reacts faster with less risk of racemization.[9]
COMU Uronium/AminiumVery HighA newer generation reagent with efficiency comparable to HATU; based on the safer Oxyma instead of HOBt/HOAt.[9]
PyBOP PhosphoniumHighEfficient, but phosphonium byproducts can be difficult to remove during purification.[9]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a hypothetical multi-step pathway based on established synthetic methods for proline derivatives.

  • Step A: Synthesis of 4,4-dimethyl-L-proline from 4-hydroxy-L-proline. This involves oxidation of the hydroxyl group to a ketone, followed by a Wittig reaction or Grignard addition to introduce the two methyl groups.

  • Step B: Protection of the secondary amine. The resulting 4,4-dimethyl-L-proline is protected, for example, as a Boc or Cbz derivative.

  • Step C: α-Methylation. The protected proline derivative is then methylated at the α-position. This is a challenging step that requires a strong base like LDA (Lithium diisopropylamide) to form the enolate, followed by reaction with an electrophilic methyl source like methyl iodide.

  • Step D: Deprotection. The protecting group from Step B is removed to yield the final this compound.

Protocol 2: Fmoc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) in a 2:1 mixture of 1,4-dioxane (B91453) and water.

  • Basification: Cool the solution to 0°C and add sodium carbonate (Na₂CO₃) (2.5 eq.).

  • Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq.) in 1,4-dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with water and perform an initial extraction with diethyl ether to remove impurities.

  • Acidification: Acidify the aqueous layer to a pH of 2-3 with cold 1M HCl.

  • Extraction: Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Protocol 3: SPPS Coupling of Fmoc-1,4,4-trimethyl-L-proline-OH

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide).

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-1,4,4-trimethyl-L-proline-OH (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin with DMF (3x).

  • (Optional but Recommended) Double Coupling: Repeat steps 3 and 4 with a fresh portion of activated amino acid.

  • Capping (Optional): If coupling is still incomplete, cap any unreacted free amines using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection/coupling cycle.

Visualizations

Synthesis_Workflow start 4-Hydroxy-L-proline step1 Oxidation & Methylation start->step1 intermediate1 4,4-Dimethyl-L-proline step1->intermediate1 step2 N-Protection (e.g., Boc) intermediate1->step2 intermediate2 N-Boc-4,4-Dimethyl-L-proline step2->intermediate2 step3 α-Methylation (LDA, MeI) intermediate2->step3 intermediate3 N-Boc-1,4,4-trimethyl-L-proline step3->intermediate3 step4 N-Deprotection (TFA) intermediate3->step4 intermediate4 This compound step4->intermediate4 step5 Fmoc Protection (Fmoc-Cl) intermediate4->step5 final_product Fmoc-1,4,4-trimethyl-L-proline-OH step5->final_product

Caption: Proposed synthetic workflow for Fmoc-1,4,4-trimethyl-L-proline-OH.

SPPS_Troubleshooting start Low Coupling Efficiency Detected (e.g., Positive Kaiser/Isatin Test) q1 Using a potent coupling reagent? (e.g., HATU, HCTU) start->q1 sol1 Switch to HATU, HCTU, or COMU q1->sol1 No q2 Performed a double coupling? q1->q2 Yes sol1->q2 sol2 Drain resin and repeat coupling with fresh activated amino acid q2->sol2 No q3 Using high concentration and excess equivalents? q2->q3 Yes sol2->q3 sol3 Increase concentration (to ~0.5M) and use 5-10 eq. of amino acid q3->sol3 No end Consider capping unreacted amines and proceed to next cycle q3->end Yes sol3->end

Caption: Troubleshooting flowchart for poor coupling in SPPS.

References

Technical Support Center: Optimizing Coupling Conditions for 1,4,4-trimethyl-L-proline in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of the sterically hindered amino acid, 1,4,4-trimethyl-L-proline, during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound presents a significant steric challenge due to the presence of three methyl groups. The gem-dimethyl group at the 4-position of the proline ring and the N-methylation create substantial bulk around the carboxylic acid and the secondary amine, respectively. This steric hindrance can impede the approach of coupling reagents and the incoming amino acid, leading to slower reaction rates and incomplete couplings.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are essential. Onium salt-based reagents are generally preferred over carbodiimides. Recommended reagents include:

  • Uronium/Aminium salts: HATU, HCTU, and COMU are highly effective due to the formation of reactive OAt- or Oxyma-esters.[1] HATU and HCTU are well-established for difficult couplings, while COMU offers comparable reactivity with the added benefit of being non-explosive and having better solubility.[1]

  • Phosphonium salts: PyAOP and PyBOP are also excellent choices for hindered couplings.[2] PyAOP is particularly efficient due to the formation of highly reactive OAt esters.

Q3: What are the potential side reactions when coupling this compound?

A3: While specific side reactions for this compound are not extensively documented, based on its structure and general SPPS principles, potential side reactions include:

  • Incomplete Coupling: This is the most common issue, leading to deletion sequences in the final peptide.

  • Racemization: Although proline itself is resistant to racemization, the extreme steric hindrance might, under harsh or prolonged coupling conditions, increase the risk of epimerization at the preceding amino acid residue. The use of additives like Oxyma Pure can help suppress racemization.[1]

  • Guanidinylation of the N-terminus: When using uronium/aminium-based coupling reagents like HATU or HCTU in excess, the free N-terminus of the peptide chain can be capped by reacting with the reagent, preventing further elongation.[1]

Q4: Should I perform a double coupling for this compound?

A4: Yes, a double coupling is highly recommended. Due to the significant steric hindrance, a single coupling, even with a powerful reagent, may not be sufficient to drive the reaction to completion. Monitoring the coupling reaction with a Kaiser test (or a chloranil (B122849) test for the secondary amine) after the first coupling is crucial to determine if a second coupling is necessary.

Q5: How does temperature affect the coupling of this compound?

A5: Increasing the temperature can enhance the rate of coupling for sterically hindered amino acids. Microwave-assisted SPPS, for instance, can be particularly effective in driving difficult couplings to completion. However, elevated temperatures can also increase the risk of side reactions, including racemization of the coupled amino acid. Therefore, temperature optimization should be approached with caution, starting at room temperature and gradually increasing if necessary.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Positive Kaiser Test after Coupling 1. Steric Hindrance: The primary challenge with this compound. 2. Suboptimal Coupling Reagent: The chosen reagent may not be potent enough. 3. Insufficient Reagent Equivalents: Lower concentrations may not favor the reaction kinetics. 4. Inadequate Reaction Time: The coupling may require more time than standard amino acids.1. Perform a Double Coupling: Repeat the coupling step to ensure the reaction goes to completion. 2. Switch to a More Potent Reagent: Utilize HATU, HCTU, COMU, or PyAOP.[1][2] 3. Increase Reagent Equivalents: Use a 3-5 fold excess of the protected amino acid and coupling reagents. 4. Extend Coupling Time: Increase the reaction time to 2-4 hours for the first coupling, and monitor progress.
Presence of Deletion Sequences in Final Peptide 1. Incomplete Coupling: Failure to completely acylate the N-terminal amine in the previous cycle. 2. Premature Chain Termination: Capping of the N-terminus.1. Implement Double Coupling: As a standard procedure for this residue. 2. Use Capping Step: After the coupling of this compound, cap any unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences that are difficult to separate.
Unexpected Mass in Final Peptide (e.g., +111 Da) 1. Guanidinylation: If using excess uronium/aminium reagents (e.g., HATU, HCTU), the reagent can cap the N-terminus.[1]1. Avoid Excess Coupling Reagent: Use a slight excess of the amino acid relative to the coupling reagent. 2. Use Phosphonium Reagents: Switch to PyAOP or PyBOP, which do not cause this side reaction.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassActivating GroupKey AdvantagesPotential Issues
HATU Uronium/Aminium SaltOAtHigh reactivity, well-established for difficult couplings.[1]Can cause guanidinylation if used in excess.[1]
HCTU Uronium/Aminium Salt6-Cl-OBtMore reactive than HBTU, good for difficult couplings.Can cause guanidinylation if used in excess.
COMU Uronium/Aminium SaltOxymaPureHigh reactivity comparable to HATU, safer (non-explosive) byproducts, good solubility.[1]Can cause guanidinylation if used in excess.
PyAOP Phosphonium SaltOAtHigh reactivity, does not cause guanidinylation.Byproducts can be more difficult to remove.
PyBOP Phosphonium SaltOBtGood for routine synthesis, does not cause guanidinylation.Less reactive than OAt-forming reagents.
DIC/Oxyma Carbodiimide + AdditiveOxymaPureLow cost, suppresses racemization.Generally less effective for highly hindered couplings compared to onium salts.[3]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-1,4,4-trimethyl-L-proline-OH using HATU

  • Resin Swelling: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-1,4,4-trimethyl-L-proline-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., chloranil test) to check for the presence of free secondary amines.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Double Coupling (Recommended): Repeat steps 2-6 to ensure complete coupling.

  • Capping (Optional but Recommended): To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Coupling start Start SPPS with This compound coupling Perform First Coupling (e.g., HATU/DIPEA, 2-4h) start->coupling monitoring Monitor Reaction (Chloranil Test) coupling->monitoring double_coupling Perform Second Coupling (Repeat Protocol) monitoring->double_coupling Positive continue_synthesis Continue to next Fmoc Deprotection monitoring->continue_synthesis Negative capping Optional: Cap unreacted amines with Acetic Anhydride double_coupling->capping troubleshoot Troubleshoot Further: - Increase Reagent Equivalents - Switch Coupling Reagent - Consider Microwave Synthesis double_coupling->troubleshoot If still positive capping->continue_synthesis

Caption: Troubleshooting workflow for coupling this compound.

Reagent_Selection Decision Tree for Coupling Reagent Selection start Select Coupling Reagent for This compound high_reactivity Is highest reactivity the primary concern? start->high_reactivity avoid_guanidinylation Is avoiding guanidinylation critical? high_reactivity->avoid_guanidinylation Yes cost_consideration Is cost a major factor? high_reactivity->cost_consideration No reco_onium Use HATU, HCTU, or COMU avoid_guanidinylation->reco_onium No reco_phosphonium Use PyAOP or PyBOP avoid_guanidinylation->reco_phosphonium Yes reco_carbodiimide Use DIC/Oxyma cost_consideration->reco_carbodiimide Yes reco_onium_phosphonium HATU, HCTU, COMU, or PyAOP are good choices cost_consideration->reco_onium_phosphonium No

Caption: Decision tree for selecting a suitable coupling reagent.

References

preventing racemization of 1,4,4-trimethyl-L-proline during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of 1,4,4-trimethyl-L-proline during peptide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in experimental workflows.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Levels of D-isomer Detected in the Final Peptide Inappropriate Coupling Reagent/Additive Combination: Certain coupling reagents, particularly when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) in polar aprotic solvents such as dimethylformamide (DMF), can promote racemization of proline and its derivatives.[1][2][3] The steric hindrance from the gem-dimethyl group at the 4-position of this compound might exacerbate this issue.- Avoid HOBt with carbodiimides (e.g., DIC, DCC) in DMF. Consider using the coupling reaction without an additive or switching to a non-polar solvent like dichloromethane (B109758) (DCM).[1][3] - Utilize coupling reagents known for low racemization. Reagents based on OxymaPure (e.g., COMU, HCTU) are excellent choices.[1] For sequences that are particularly prone to racemization, specialized reagents like PyAOP or PyClock can be beneficial.[1] - Employ phosphonium (B103445) salt-based reagents like PyBOP, which are known to result in low levels of racemization.[4]
Elevated Temperature: Higher reaction temperatures, including those used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.- Maintain a controlled reaction temperature. Room temperature is generally recommended for coupling reactions involving proline derivatives.[1] If racemization persists, consider lowering the temperature.
Prolonged Pre-activation Time: Extended pre-activation of the carboxylic acid can increase the formation of racemization-prone intermediates.[1]- Minimize the pre-activation time. Add the amino component to the reaction mixture as soon as possible after activating the carboxylic acid.
Incomplete Coupling to the this compound Residue Steric Hindrance: The bulky gem-dimethyl group at the 4-position and the methyl group at the 1-position (N-terminus) of this compound can sterically hinder the approach of the incoming activated amino acid, leading to slower and incomplete coupling reactions.- Perform a double coupling to ensure the reaction proceeds to completion.[1] - Increase the concentration of the acylating species. - Use a more potent coupling reagent such as HATU or HCTU for this specific step.[1]
Formation of Diketopiperazine (DKP) Impurity Intramolecular Cyclization: When a dipeptide containing a C-terminal proline or its derivative is attached to the resin, it is susceptible to intramolecular cyclization, which forms a stable six-membered ring (DKP) and leads to chain termination.[1][5] This is a common issue in Fmoc-based solid-phase peptide synthesis.- Utilize a sterically hindered resin, such as 2-chlorotrityl chloride resin, to impede DKP formation.[1][5] - Incorporate the first two amino acids as a pre-formed dipeptide, which bypasses the vulnerable dipeptide-resin intermediate.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the conversion of a chiral molecule from a single enantiomer (in this case, the desired L-isomer of this compound) into a mixture of both L- and D-enantiomers. In peptide synthesis, this is highly undesirable as the stereochemistry of each amino acid is critical for the final three-dimensional structure, biological activity, and potential immunogenicity of the peptide.[1] While the rigid ring structure of proline generally makes it resistant to racemization, the use of certain activating agents and conditions can lead to the loss of stereochemical integrity. The additional methyl groups on this compound introduce further steric constraints that could potentially influence its susceptibility to racemization.

Q2: Which factors are known to increase the risk of racemization for proline and its derivatives?

A2: Several factors can contribute to the racemization of proline derivatives:

  • Coupling Reagents and Additives: The combination of a carbodiimide (B86325) (like DIC) and HOBt in DMF has been shown to significantly increase the racemization of proline.[1][2][3]

  • Solvent: The polarity of the solvent can influence the stability of intermediates in the racemization pathway.[1]

  • Temperature: Higher temperatures increase reaction rates, including the rate of racemization.

  • Base: The choice and amount of base used can impact racemization. Less basic tertiary amines like N-methylmorpholine (NMM) are generally preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIEA).[4]

Q3: How can I detect and quantify the racemization of this compound in my synthetic peptide?

A3: The most common method for determining the extent of racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the constituent amino acids after total hydrolysis of the peptide.[1] The hydrolyzed amino acids are typically derivatized with a fluorescent or UV-active tag before separation on a chiral column, allowing for the quantification of the D- and L-isomers.[1]

Q4: Are there specific recommended coupling conditions for incorporating Fmoc-1,4,4-trimethyl-L-proline-OH?

A4: To minimize racemization when coupling Fmoc-1,4,4-trimethyl-L-proline-OH, consider the following:

  • Reagent Choice: Use a low-racemization coupling reagent such as HCTU or COMU.[1] If using a carbodiimide like DIC, it is best to use it with an additive like OxymaPure instead of HOBt, or in a non-polar solvent like DCM without an additive.[1]

  • Temperature: Perform the coupling at room temperature.[1]

  • Pre-activation: Keep pre-activation times to a minimum.[1]

  • Monitoring: After coupling, ensure the reaction has gone to completion using an appropriate test for secondary amines, such as the isatin (B1672199) or chloranil (B122849) test, as the Kaiser test is not suitable for proline derivatives.[1]

Experimental Protocols

Protocol: Chiral HPLC Analysis for Racemization Quantification

This protocol outlines a general procedure for determining the D/L ratio of this compound in a synthetic peptide.

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6 N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the amino acid residue in 1 mL of deionized water.

  • Derivatization:

    • To 100 µL of the amino acid solution, add 100 µL of a suitable derivatizing agent (e.g., Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide).

    • Adjust the pH to ~9.0 with a suitable buffer (e.g., sodium bicarbonate).

    • Incubate the mixture at 40°C for 1 hour.

    • Quench the reaction by adding 50 µL of 2 N HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Inject the derivatized sample onto a chiral HPLC column (e.g., a C18 column with a chiral mobile phase additive or a dedicated chiral stationary phase).

    • Use a suitable mobile phase gradient to separate the D- and L-diastereomers.

    • Detect the derivatives using a UV or fluorescence detector at the appropriate wavelength.

  • Quantification:

    • Integrate the peak areas for the D- and L-1,4,4-trimethyl-L-proline derivatives.

    • The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100[1]

Visualizations

Racemization_Mechanism cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation L_Pro_Derivative Fmoc-1,4,4-trimethyl-L-proline Activated_Ester Activated Ester Intermediate (e.g., O-acylisourea) L_Pro_Derivative->Activated_Ester Coupling Reagent (e.g., DIC) L_Pro_Derivative->Activated_Ester Oxazolone 5(4H)-Oxazolone Intermediate (less likely for proline) Activated_Ester->Oxazolone Alternative Pathway (suppressed for proline) Enolate Enolate Intermediate Activated_Ester->Enolate Base (e.g., DIEA) Activated_Ester->Enolate Peptide_Chain Growing Peptide Chain Coupled_Peptide_L Peptide with L-isomer Activated_Ester->Coupled_Peptide_L Nucleophilic Attack D_Pro_Derivative Fmoc-1,4,4-trimethyl-D-proline Enolate->D_Pro_Derivative Protonation Enolate->D_Pro_Derivative Coupled_Peptide_D Peptide with D-isomer (racemized) D_Pro_Derivative->Coupled_Peptide_D Coupling Peptide_Chain->Coupled_Peptide_L Peptide_Chain->Coupled_Peptide_D

Caption: Mechanism of Proline Derivative Racemization.

Troubleshooting_Workflow start High D-isomer Detected check_reagents Review Coupling Reagents and Additives start->check_reagents is_hobt_dic Using HOBt with DIC in DMF? check_reagents->is_hobt_dic change_reagents Switch to Oxyma-based reagent (HCTU, COMU) or use DIC in DCM without additive is_hobt_dic->change_reagents Yes check_temp Review Reaction Temperature is_hobt_dic->check_temp No change_reagents->check_temp is_high_temp Elevated Temperature or Microwave Synthesis? check_temp->is_high_temp lower_temp Perform coupling at room temperature or lower is_high_temp->lower_temp Yes check_preactivation Review Pre-activation Time is_high_temp->check_preactivation No lower_temp->check_preactivation is_long_preactivation Prolonged Pre-activation? check_preactivation->is_long_preactivation shorten_preactivation Minimize Pre-activation Time is_long_preactivation->shorten_preactivation Yes re_evaluate Re-analyze for Racemization is_long_preactivation->re_evaluate No shorten_preactivation->re_evaluate

Caption: Troubleshooting Workflow for Racemization.

References

Technical Support Center: Overcoming Aggregation of Peptides Containing 1,4,4-trimethyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the sterically hindered amino acid analog, 1,4,4-trimethyl-L-proline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it affect peptide properties?

A1: this compound is a synthetic analog of the amino acid L-proline, characterized by the presence of three methyl groups on the pyrrolidine (B122466) ring. These methyl groups introduce significant steric bulk, which can profoundly influence the physicochemical properties of peptides in which it is incorporated. The primary effects include:

  • Conformational Restriction: The rigid structure of the proline ring already restricts the peptide backbone's flexibility. The addition of three methyl groups further constrains the available conformational space.[1][2]

  • Increased Hydrophobicity: The methyl groups are nonpolar, increasing the overall hydrophobicity of the peptide, which can contribute to aggregation.

  • Steric Hindrance: The bulky nature of the trimethylated proline residue can impede coupling reactions during solid-phase peptide synthesis (SPPS), potentially leading to lower yields and deletion sequences.[3]

  • Disruption of Secondary Structures: Like proline, this compound can disrupt the formation of secondary structures such as α-helices and β-sheets, which can sometimes be beneficial in preventing aggregation.[4]

Q2: Why is my peptide containing this compound aggregating?

A2: Peptide aggregation is a common issue, particularly for hydrophobic sequences.[5] The incorporation of this compound can exacerbate this problem due to its high hydrophobicity. Aggregation is driven by intermolecular interactions, often leading to the formation of insoluble β-sheet structures.[6] Peptides containing multiple hydrophobic residues are prone to aggregation in aqueous solutions.[7]

Q3: How can I improve the solubility of my peptide containing this compound?

A3: Improving solubility requires disrupting the intermolecular forces that lead to aggregation. Here are several strategies:

  • Solvent Selection: For highly hydrophobic peptides, dissolution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) may be necessary, followed by careful dilution in your aqueous buffer.[4][7]

  • pH Adjustment: Depending on the overall charge of your peptide, adjusting the pH can increase solubility. Basic peptides are more soluble in acidic solutions, while acidic peptides are more soluble in basic solutions.[8]

  • Chaotropic Agents: The use of chaotropic agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can help to disrupt hydrogen bonding and solubilize aggregated peptides.[7]

  • Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.[9]

Troubleshooting Guides

Guide 1: Challenges During Solid-Phase Peptide Synthesis (SPPS)

Problem: Low coupling efficiency or incomplete reactions when coupling this compound or the subsequent amino acid.

Possible Cause: Significant steric hindrance from the three methyl groups on the proline ring.[3]

Solutions:

StrategyDescriptionKey Considerations
Extended Coupling Times Increase the reaction time for the coupling step to allow for the slower reaction kinetics.Monitor for potential side reactions or racemization with prolonged activation.
Double Coupling After the initial coupling reaction, drain the vessel and repeat the coupling step with fresh reagents.[3]This is a common and effective strategy for difficult couplings.
High-Potency Coupling Reagents Utilize stronger coupling reagents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.Optimize the equivalents of the coupling reagent and base used.
Elevated Temperature Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help to overcome the activation energy barrier.Use with caution as elevated temperatures can increase the risk of side reactions.
"Magic Mixture" Solvent A solvent mixture of DCM/DMF/NMP (1:1:1) can improve solvation of the growing peptide chain and reduce on-resin aggregation.Ensure compatibility with your resin and protecting groups.
Guide 2: Peptide Aggregation Post-Purification and During Storage

Problem: The purified peptide precipitates out of solution upon standing or after freeze-thaw cycles.

Possible Cause: The peptide concentration exceeds its solubility limit in the chosen buffer, or the storage conditions are not optimal.

Solutions:

StrategyDescriptionKey Considerations
Optimize Storage Buffer Include additives in the storage buffer to enhance solubility, such as a small percentage of organic solvent (e.g., 5-10% acetonitrile) or a non-ionic surfactant.Ensure additives are compatible with downstream applications.
Aliquot and Store Aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[10]Store at -20°C or -80°C for long-term stability.[10]
Lyophilize from an Organic/Aqueous Mixture If the peptide is soluble in a mixture of an organic solvent (e.g., acetonitrile or tert-butanol) and water, lyophilizing from this mixture can result in a more amorphous and easily re-dissolvable powder.Ensure the organic solvent is sufficiently volatile.
Solubility Testing Before preparing a stock solution, perform a small-scale solubility test with a small amount of the peptide in various solvents and buffers to determine the optimal conditions.[8][10]This can save valuable material and time.

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Hydrophobic Peptide Containing this compound
  • Initial Assessment: Determine the overall charge of the peptide by summing the charges of the acidic (Asp, Glu, C-terminal -COOH) and basic (Lys, Arg, His, N-terminal -NH2) residues.[8]

  • For Neutral or Hydrophobic Peptides: a. Attempt to dissolve a small amount of the peptide in deionized water. b. If insoluble, add a small volume of an organic solvent such as DMSO, DMF, or acetonitrile to the dry peptide to create a concentrated stock.[7] c. Slowly add the concentrated stock dropwise to your desired aqueous buffer while vortexing to reach the final concentration.[7] Be mindful that high concentrations of organic solvents may be detrimental to biological assays.

  • For Charged Peptides: a. If the net charge is positive (basic), attempt to dissolve in a dilute acidic solution (e.g., 10% acetic acid).[8] b. If the net charge is negative (acidic), attempt to dissolve in a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).[7]

  • Sonication: If the peptide is still not fully dissolved, sonicate the solution in a water bath for short intervals (e.g., 10-15 seconds) to aid dissolution.[9]

  • Filtration: Once dissolved, it is good practice to filter the peptide solution through a 0.22 µm filter to remove any remaining particulates.

Protocol 2: Double Coupling Protocol for a Sterically Hindered Amino Acid in SPPS
  • Initial Coupling: Perform the standard coupling protocol for the sterically hindered amino acid (e.g., using HATU/DIPEA in DMF for 1-2 hours).

  • Washing: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of the activated amino acid and coupling reagents as in the initial step. Add this solution to the washed resin.

  • Reaction: Allow the second coupling reaction to proceed for an additional 1-2 hours.

  • Monitoring: After the second coupling, perform a qualitative test (e.g., Kaiser or bromophenol blue test) to check for the presence of free amines. A negative result indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next cycle.

Visualizations

experimental_workflow cluster_synthesis SPPS Troubleshooting start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling First Action change_reagents Use Stronger Coupling Reagents (e.g., HATU, PyBOP) start->change_reagents Alternative extend_time Extend Coupling Time start->extend_time Alternative check_completion Check for Completion double_coupling->check_completion change_reagents->check_completion extend_time->check_completion increase_temp Increase Reaction Temperature check_completion->start Unsuccessful proceed Proceed to Next Step check_completion->proceed Successful

Caption: Troubleshooting workflow for incomplete couplings during SPPS.

solubility_workflow cluster_solubility Peptide Solubilization Workflow start Lyophilized Peptide add_water Add Deionized Water start->add_water check_solubility1 Is it Soluble? add_water->check_solubility1 use_organic Use Organic Solvent (DMSO, DMF, ACN) check_solubility1->use_organic No (Neutral/Hydrophobic) use_acid_base Use Dilute Acid/Base (based on peptide charge) check_solubility1->use_acid_base No (Charged) soluble Peptide in Solution check_solubility1->soluble Yes check_solubility2 Is it Soluble? use_organic->check_solubility2 use_acid_base->check_solubility2 sonicate Sonicate Briefly check_solubility2->sonicate No check_solubility2->soluble Yes check_solubility3 Is it Soluble? sonicate->check_solubility3 use_chaotrope Use Chaotropic Agent (GdnHCl, Urea) check_solubility3->use_chaotrope No check_solubility3->soluble Yes use_chaotrope->soluble

Caption: Step-wise workflow for solubilizing aggregated peptides.

References

side reactions associated with 1,4,4-trimethyl-L-proline incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions associated with the incorporation of 1,4,4-trimethyl-L-proline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the incorporation of this compound in peptide synthesis?

The main challenges stem from the steric hindrance imparted by the three methyl groups on the proline ring. This bulkiness can lead to:

  • Slow or incomplete coupling reactions: The steric hindrance around the secondary amine of the proline ring can impede the approach of the activated carboxyl group of the incoming amino acid.[1]

  • Increased risk of side reactions: To overcome slow coupling, more aggressive coupling reagents or longer reaction times may be employed, which can increase the likelihood of unwanted side reactions.[2]

  • Aggregation: Peptides containing sterically hindered residues like this compound can be prone to aggregation, further complicating subsequent synthesis steps.[3][4]

Q2: What is diketopiperazine (DKP) formation, and why is it a concern with this compound?

Diketopiperazine formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, particularly when proline or its analogues are the second residue from the C-terminus.[4] This reaction results in the cleavage of the dipeptide from the resin, leading to a significant loss of yield. The rigid structure of the proline ring can pre-organize the peptide backbone in a conformation that favors this cyclization.

Q3: Can racemization occur during the coupling of this compound?

While proline itself is less prone to racemization than many other amino acids due to its cyclic structure, the use of highly activating coupling reagents to overcome steric hindrance can potentially lead to racemization of the activated amino acid being coupled to the this compound residue.[1] Careful selection of coupling reagents and additives is crucial to minimize this risk.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (or other free amine test) after coupling step.

  • Presence of deletion sequences (peptide lacking the intended amino acid) in the final product upon analysis by mass spectrometry.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance 1. Choose a more potent coupling reagent: Switch from standard carbodiimides (e.g., DIC) to phosphonium (B103445) (e.g., PyBOP, PyAOP) or uranium/immonium (e.g., HBTU, HATU) salts. 2. Increase coupling time: Extend the reaction time to allow the sterically hindered coupling to proceed to completion. 3. Elevate the temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate.
Peptide Aggregation 1. Incorporate backbone-protecting groups: Use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the preceding amino acid can disrupt aggregation.[4] 2. Use a "high-swelling" resin: Resins like PEG-based resins can improve solvation and reduce aggregation. 3. Incorporate pseudoprolines: If the sequence allows, introduction of pseudoproline dipeptides can disrupt secondary structure formation and aggregation.[4]
Suboptimal Solvent 1. Switch to a more effective solvent: N,N-Dimethylformamide (DMF) is standard, but for difficult couplings, N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) may be more effective.
Issue 2: Significant Yield Loss Due to Diketopiperazine (DKP) Formation

Symptoms:

  • Low overall yield of the final peptide.

  • Presence of a significant peak corresponding to the cyclic dipeptide in the crude product analysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Resin Choice 1. Use a sterically hindered resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can sterically inhibit the back-biting cyclization that leads to DKP formation.[4]
Protecting Group Strategy 1. Use a more acid-labile protecting group for the first amino acid: If using a Boc strategy, a more acid-labile protecting group on the first amino acid can allow for its removal under milder conditions that are less likely to promote DKP formation.
Coupling Protocol 1. In situ neutralization: In Boc-based synthesis, using an in situ neutralization protocol can suppress DKP formation.[4]

Experimental Protocols

Protocol 1: Optimized Coupling of an Amino Acid to this compound
  • Resin Swelling: Swell the resin-bound peptide (with N-terminal this compound) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the temperature can be raised to 40°C.

  • Washing: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then DMF.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Detection and Quantification of Deletion Peptides by Mass Spectrometry
  • Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Mass Spectrometry Analysis:

    • Prepare a dilute solution of the crude peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

  • Data Analysis:

    • Identify the peak corresponding to the expected mass of the full-length peptide.

    • Search for peaks corresponding to the mass of the peptide minus the mass of the amino acid that was coupled to this compound.

    • Quantify the relative abundance of the deletion peptide peak compared to the desired product peak to estimate the extent of the side reaction.

Visualizations

G cluster_coupling Peptide Coupling cluster_side_reaction Side Reaction Peptide_Resin Peptide-Resin (N-terminal this compound) Coupled_Product Fmoc-AA-Peptide-Resin Peptide_Resin->Coupled_Product Successful Coupling Incomplete_Coupling Incomplete Coupling Peptide_Resin->Incomplete_Coupling Activated_AA Activated Fmoc-AA-X Activated_AA->Coupled_Product Deletion_Peptide Deletion Peptide Incomplete_Coupling->Deletion_Peptide After subsequent steps G Start Start: Dipeptide-Resin (N-terminal Proline Analog) Intramolecular_Attack Intramolecular Nucleophilic Attack Start->Intramolecular_Attack Base or Heat DKP Diketopiperazine (DKP) Intramolecular_Attack->DKP Cleaved_Resin Resin Intramolecular_Attack->Cleaved_Resin

References

Technical Support Center: Synthesis and Purification of 1,4,4-Trimethyl-L-proline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of peptides containing the sterically hindered amino acid, 1,4,4-trimethyl-L-proline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are peptides containing this compound difficult to synthesize?

A1: The primary challenge arises from steric hindrance. This compound is a proline derivative with three methyl groups, two at the C4 position and one on the amino group (implicitly, though the user query implies N-methylation is a potential issue for proline derivatives). This bulky structure impedes the approach of activated amino acids during the coupling step in solid-phase peptide synthesis (SPPS), leading to slower reaction kinetics and incomplete coupling. This can result in low yields and the formation of deletion sequences (peptides missing the intended amino acid).

Q2: My coupling reaction with Fmoc-1,4,4-trimethyl-L-proline-OH is inefficient, resulting in a low yield. What can I do?

A2: Low coupling efficiency is a common issue with sterically hindered amino acids. Here are several strategies to improve the yield:

  • Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. Switch to more potent activating agents. Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often more effective in these cases. Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can also be a good alternative.

  • Increase Reaction Time and Equivalents: Double the standard coupling time to allow the reaction to proceed to completion. Increasing the equivalents of the amino acid and coupling reagent (from 3-5 equivalents to 5-7 equivalents) can also drive the reaction forward.

  • Double Coupling: After the initial coupling reaction, perform a second coupling step with a fresh solution of the activated amino acid. This can help to acylate any remaining free amines on the resin.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions, including racemization.

Q3: How can I confirm that the coupling reaction has gone to completion?

A3: It is crucial to monitor the completion of each coupling step. For proline derivatives, which have a secondary amine, the standard Kaiser test will give a false negative (it only detects primary amines). The following tests are recommended:

  • Isatin (B1672199) Test: This colorimetric test is specific for secondary amines like proline and will turn blue in the presence of unreacted proline residues.

  • Chloranil (B122849) Test: This is another colorimetric test that can be used to detect the presence of free secondary amines. A positive result is indicated by the beads turning blue or green.

  • Bromophenol Blue Test: A blue or green color after the coupling step indicates the presence of unreacted free amine on the resin.[1] A yellow color signifies a complete reaction.[1]

Q4: I'm observing significant deletion sequences in my final product. What is the cause and how can I prevent this?

A4: Deletion sequences are a direct consequence of incomplete coupling reactions. To prevent this:

  • Employ the strategies outlined in Q2 to ensure each coupling step is as close to completion as possible.

  • Capping: After the coupling step, "cap" any unreacted free amines by acetylating them with acetic anhydride (B1165640). This will prevent them from reacting in subsequent cycles and will result in truncated peptides that are easier to separate during purification.

Q5: What is the best approach for purifying peptides containing this compound?

A5: The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[2]

  • Column Choice: A C18 column is typically the first choice for peptide purification. For more hydrophobic peptides, a C8 or C4 column might provide better separation.

  • Mobile Phase: A common mobile phase system is a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to improve peak shape.

  • Gradient Optimization: A shallow gradient will generally provide the best resolution to separate the target peptide from closely eluting impurities like deletion sequences.

Q6: How do I confirm the purity and identity of my final peptide product?

A6: A multi-faceted approach is necessary for accurate purity assessment.[3]

  • Analytical RP-HPLC: Use a standardized analytical HPLC method to determine the percentage purity of the final product.

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide to ensure it matches the theoretical mass of the target sequence.

  • Amino Acid Analysis (AAA): This technique provides the relative abundance of each amino acid in the peptide, confirming its composition and providing a measure of the net peptide content.

Quantitative Data Summary

Due to the limited availability of specific data for this compound in the literature, the following table summarizes the expected coupling efficiencies for sterically hindered N-methylated amino acids with various coupling reagents, which can be used as a starting point for optimization.

Coupling ReagentAdditiveExpected Efficiency for Hindered CouplingNotes
HBTU/HOBtDIPEAModerateMay require double coupling and extended reaction times.
HATUDIPEA/CollidineHighGenerally considered one of the most effective reagents for hindered couplings.
PyBOPDIPEAHighA good alternative to uronium-based reagents.
COMUDIPEAHighAnother highly effective uronium-based reagent.
DIC/Oxyma-Moderate to HighA carbodiimide-based method that can be effective.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vessel, dissolve Fmoc-1,4,4-trimethyl-L-proline-OH (5 eq.), HATU (4.9 eq.), and HOAt (5 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (10 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin with DMF (5 times).

  • Monitoring and Capping (if necessary):

    • Perform an isatin or chloranil test to check for completion.

    • If the coupling is incomplete, perform a second coupling (repeat step 3).

    • Alternatively, cap unreacted amines with a solution of acetic anhydride and DIPEA in DMF (10 eq. each) for 30 minutes.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Peptide Cleavage and Precipitation
  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Chromatography:

    • Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 60 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by analytical RP-HPLC and MS to identify the fractions containing the pure target peptide.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash (DMF) deprotection->wash Wash coupling Amino Acid Coupling (e.g., with HATU) monitoring Monitoring (Isatin/Chloranil Test) coupling->monitoring capping Capping (Optional) (Acetic Anhydride) monitoring->capping Incomplete monitoring->wash Complete capping->wash Wash after capping wash->deprotection Next Cycle wash->coupling final_cleavage Final Cleavage (TFA Cocktail) wash->final_cleavage Final Cycle purification RP-HPLC Purification final_cleavage->purification troubleshooting_coupling start Incomplete Coupling Detected (e.g., Positive Isatin Test) double_coupling Perform Double Coupling start->double_coupling re_evaluate Re-evaluate Coupling Reagent (Switch to HATU/PyBOP) start->re_evaluate If double coupling fails double_coupling->start Still Incomplete proceed Proceed to Next Step double_coupling->proceed Coupling Complete increase_time_eq Increase Reaction Time & Equivalents re_evaluate->increase_time_eq elevate_temp Consider Elevated Temperature (with caution) increase_time_eq->elevate_temp elevate_temp->proceed

References

Technical Support Center: Troubleshooting NMR Signal Overlap in 1,4,4-trimethyl-L-proline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing 1,4,4-trimethyl-L-proline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to NMR signal overlap encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing more signals than expected in the 1D ¹H-NMR spectrum of my this compound-containing peptide?

A1: The presence of multiple sets of signals for a single peptide is a common phenomenon when a proline or a substituted proline is present in the sequence. This is primarily due to the slow interconversion between different conformational isomers on the NMR timescale. For peptides containing this compound, you may be observing:

  • Cis/Trans Isomers: The peptide bond preceding the proline residue can exist in either a cis or trans conformation. The energy barrier for rotation around this bond is significant, leading to distinct sets of NMR signals for each isomer.[1][2] The ratio of the integrals of these sets of peaks corresponds to the population of each isomer.

  • Proline Ring Pucker: The five-membered pyrrolidine (B122466) ring of proline is not planar and can adopt different puckered conformations, primarily Cγ-endo and Cγ-exo.[1][2] While this interconversion is typically fast, the bulky 1,4,4-trimethyl substitution can stabilize one pucker over the other, or in some cases, slow the interconversion, leading to signal broadening or even distinct signals.

  • Rotamers: Restricted rotation around single bonds elsewhere in the peptide, potentially influenced by the sterically demanding this compound residue, can also lead to the observation of multiple conformers.

Q2: The signals from the methyl groups of this compound are overlapping. How can I resolve and assign them?

A2: The two methyl groups at the C4 position are diastereotopic due to the chirality of the proline ring. This means they are in chemically non-equivalent environments and should, in principle, have different chemical shifts.[3][4][5] However, this difference can be small, leading to signal overlap. Here are some strategies:

  • Higher Field Strength: Acquiring the NMR spectrum on a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and may resolve the overlapping signals.

  • Solvent Titration: Gradually changing the solvent composition (e.g., by adding a small amount of a different deuterated solvent like benzene-d₆ to a chloroform-d₃ solution) can induce differential changes in chemical shifts, potentially resolving the overlap.

  • Temperature Variation: Acquiring spectra at different temperatures can affect the conformational equilibria and chemical shifts, which might lead to better resolution.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlap. An HSQC spectrum, which correlates protons to their directly attached carbons, can resolve the proton signals based on the chemical shift of the carbons they are attached to.

Q3: How does the this compound residue affect the overall NMR spectrum of the peptide?

A3: The incorporation of this compound is expected to have several effects on the peptide's NMR spectrum:

  • Increased Signal Complexity: As mentioned in Q1, the steric bulk of the gem-dimethyl group can influence the cis/trans equilibrium of the preceding peptide bond, potentially leading to a higher population of the cis isomer compared to unsubstituted proline and thus more complex spectra.[1][2]

  • Chemical Shift Perturbations: The methyl groups will induce changes in the local electronic environment, causing chemical shift perturbations for the proline ring protons as well as for protons on neighboring residues.

  • NOE Pattern Changes: The fixed stereochemistry and steric hindrance of the this compound will lead to specific Nuclear Overhauser Effect (NOE) patterns that can be crucial for determining the local conformation around the proline residue.

Troubleshooting Guide

Problem 1: Severe Signal Overlap in the Amide and Aliphatic Regions of the ¹H-NMR Spectrum

This is a common issue in peptide NMR, and the presence of a sterically hindered residue like this compound can exacerbate it.

Troubleshooting Workflow:

cluster_step1 Step 1: Sample Optimization cluster_step2 Step 2: 2D Homonuclear NMR cluster_step3 Step 3: 2D Heteronuclear NMR start Start: Severe Signal Overlap Observed step1 Optimize Sample Conditions start->step1 step2 Acquire 2D Homonuclear Spectra step1->step2 If overlap persists end_resolved Signal Overlap Resolved & Assigned step1->end_resolved If sufficient opt1a Vary Temperature opt1b Change Solvent opt1c Adjust pH step3 Acquire 2D Heteronuclear Spectra step2->step3 If ambiguity remains step2->end_resolved If sufficient exp2a COSY: Identify spin systems exp2b TOCSY: Correlate all protons in a spin system exp2c NOESY/ROESY: Identify through-space proximities step4 Consider Isotopic Labeling step3->step4 For complex cases step3->end_resolved If sufficient exp3a HSQC: Resolve protons via attached ¹³C exp3b HMBC: Identify long-range H-C correlations step4->end_resolved

Caption: Workflow for troubleshooting severe NMR signal overlap.

Detailed Steps:

  • Optimize Sample Conditions:

    • Temperature Variation: Acquire spectra at a range of temperatures (e.g., 288 K, 298 K, 308 K). Changes in temperature can alter the chemical shifts of amide protons and other conformationally sensitive protons, potentially resolving overlap.

    • Solvent Screening: If possible, dissolve the peptide in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, or mixtures). Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects.

    • pH Adjustment: For peptides with ionizable groups, small changes in pH can lead to significant chemical shift changes, which may alleviate overlap.

  • Acquire 2D Homonuclear Spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through bonds (typically 2-3 bonds). It is the first step in identifying amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations seen in COSY to all protons within a spin system. This is extremely useful for identifying amino acid types, for example, by tracing the correlations from the amide proton to all the side-chain protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), regardless of whether they are bonded. This is crucial for sequential assignment (linking one amino acid to the next) and for determining the 3D structure.

  • Acquire 2D Heteronuclear Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached heteronucleus (usually ¹³C or ¹⁵N). Since carbon chemical shifts are much more dispersed than proton chemical shifts, this is a very powerful technique for resolving overlapping proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. This is useful for confirming assignments and for obtaining information about connectivity across peptide bonds.

  • Consider Isotopic Labeling: For very complex cases, synthesizing the peptide with ¹³C and/or ¹⁵N enriched amino acids can significantly enhance the sensitivity of heteronuclear experiments and enable the use of more advanced 3D NMR techniques (e.g., HNCA, HN(CO)CA) for unambiguous assignment.

Problem 2: Difficulty in Distinguishing Cis and Trans Isomers of the Xaa-Proline Bond

The presence of two distinct sets of signals corresponding to cis and trans isomers can complicate spectral analysis.

Logical Pathway for Isomer Identification:

start Start: Two sets of signals observed step1 Analyze ¹³C Chemical Shifts of Proline start->step1 step2 Analyze NOESY/ROESY Spectra step1->step2 Characteristic shift difference observed step1->step2 Shift difference ambiguous step3 Confirm with Long-Range HMBC step2->step3 NOE patterns unclear end_assigned Cis and Trans Isomers Assigned step2->end_assigned Distinct NOE patterns confirm assignment step3->end_assigned

Caption: Logic for assigning cis and trans proline isomers.

Detailed Steps:

  • Analyze Proline ¹³C Chemical Shifts: The chemical shifts of the proline Cβ and Cγ carbons are highly diagnostic of the cis/trans isomerism.[6][7]

    • Trans Isomer: The chemical shift difference between Cβ and Cγ (Δδ(β-γ)) is typically small (around 4-5 ppm).

    • Cis Isomer: The chemical shift difference (Δδ(β-γ)) is significantly larger (around 9-10 ppm). These values can be obtained from an HSQC spectrum.

  • Analyze NOESY/ROESY Spectra: The spatial arrangement of protons around the Xaa-Proline peptide bond is different for the cis and trans isomers, giving rise to distinct NOE patterns.

    • Trans Isomer: A strong NOE is typically observed between the α-proton of the preceding residue (Xaa Hα) and the δ-protons of the proline (Pro Hδ).

    • Cis Isomer: A strong NOE is observed between the α-protons of both the preceding residue (Xaa Hα) and the proline (Pro Hα).

  • Confirm with Long-Range HMBC: An HMBC experiment can sometimes show a correlation between the carbonyl carbon of the preceding residue (Xaa C') and the proline Hα (cis) or Hδ (trans), further confirming the assignment.

Data Summary and Experimental Protocols

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Proline in Peptides

Note: The presence of the 1,4,4-trimethyl group is expected to cause deviations from these typical values, particularly for Cγ, Cδ, and the protons attached to them. The methyl groups themselves will appear as singlets in the ¹H NMR, likely in the 0.8-1.5 ppm range.

AtomTypical Chemical Shift (ppm) - Trans IsomerTypical Chemical Shift (ppm) - Cis Isomer
~4.4~4.5
~2.0, ~2.3~2.0, ~2.3
~2.0~2.0
~3.6~3.8
~62~61
~31~33
~26~23
~48~49
C'~175~175
Key Experimental Protocols

Below are generalized protocols for key 2D NMR experiments. Specific parameters will need to be optimized for your sample and spectrometer.

1. Sample Preparation:

  • Purity: The peptide should be >95% pure, as confirmed by HPLC and mass spectrometry.

  • Concentration: A concentration of 0.5-1.0 mM is generally recommended for homonuclear 2D NMR experiments. Higher concentrations may be needed for natural abundance heteronuclear experiments.

  • Solvent: Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or a suitable organic solvent). For aqueous samples, water suppression techniques will be necessary.

2. 2D TOCSY Experiment:

  • Pulse Sequence: Use a standard TOCSY pulse sequence with a clean mixing sequence (e.g., MLEV-17 or DIPSI-2).

  • Mixing Time: A mixing time of 60-80 ms (B15284909) is typically used to observe correlations throughout the entire spin system.

  • Acquisition: Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

3. 2D NOESY Experiment:

  • Pulse Sequence: Use a standard gradient-selected NOESY pulse sequence.

  • Mixing Time: The mixing time is crucial and should be optimized. A typical starting point for a small peptide is 150-300 ms.

  • Acquisition: Acquire 256-512 increments in t₁ with 16-32 scans per increment.

4. 2D ¹H-¹³C HSQC Experiment:

  • Pulse Sequence: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

  • Spectral Widths: Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm) and the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 10-70 ppm for aliphatic carbons).

  • Acquisition: Acquire 256-512 increments in t₁ with 8-16 scans per increment.

References

solubility problems of 1,4,4-trimethyl-L-proline and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 1,4,4-trimethyl-L-proline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter solubility challenges during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of this compound and its derivatives.

Problem: My compound will not dissolve in an aqueous buffer.

Answer:

This is a common issue, particularly with proline derivatives where the polar carboxyl and amino groups may be modified, increasing the compound's non-polar character.

  • Possible Cause 1: Low Intrinsic Aqueous Solubility. The addition of trimethyl groups to the L-proline structure increases its hydrophobicity, leading to inherently poor solubility in water.

  • Solution 1: Use a Co-solvent. First, dissolve the compound in a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate dissolution. Be mindful that the final concentration of the organic solvent should be low enough not to affect your experiment.

  • Solution 2: Adjust pH. The solubility of amino acid derivatives can be pH-dependent. If your compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.

  • Solution 3: Gentle Heating and Sonication. For some compounds, gentle warming (e.g., to 37°C) or sonication in an ultrasonic bath can help overcome the energy barrier for dissolution.[2] Always check the compound's stability at elevated temperatures first.

Problem: The compound precipitates when I add my organic stock solution to the aqueous medium.

Answer:

This occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit in the mixed-solvent system.

  • Possible Cause: Supersaturation. The initial high concentration in the organic stock (e.g., DMSO) becomes unstable when diluted into a poor solvent (your aqueous buffer), causing the compound to "crash out" of the solution.

  • Solution 1: Decrease the Final Concentration. The most straightforward solution is to work at a lower final concentration of the compound.

  • Solution 2: Modify the Dilution Method. Instead of adding the stock solution directly to the full volume of the buffer, try adding the buffer to the stock solution gradually while mixing vigorously. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Solution 3: Increase the Percentage of Co-solvent. If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help keep the compound in solution.

Problem: I am observing inconsistent results in my biological assay.

Answer:

Poor solubility can be a major source of experimental variability.

  • Possible Cause: Undissolved Particulate Matter. If the compound is not fully dissolved, the actual concentration in solution will be lower than calculated and inconsistent between samples. Micro-precipitates may also interfere with assay components or detection methods.

  • Solution 1: Visual Inspection and Filtration. Always visually inspect your final solution for any signs of precipitation or cloudiness. If suspected, you can centrifuge the solution and test the supernatant, or filter the solution through a compatible syringe filter (e.g., 0.22 µm) to remove undissolved material. Note that this will reduce the actual concentration of your compound.

  • Solution 2: Re-evaluate Your Solubilization Protocol. Revisit the steps in the troubleshooting guides above to ensure you are achieving complete dissolution before starting your experiment. Prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time.

Solubility Troubleshooting Workflow

The following diagram outlines a general workflow for addressing solubility challenges in the laboratory.

G cluster_start cluster_problem cluster_solutions Troubleshooting Steps cluster_end start Start: Dissolving Compound problem Is the compound fully dissolved? start->problem cosolvent 1. Use Co-solvent (e.g., DMSO) - Dissolve in minimal organic solvent first. - Add slowly to aqueous buffer. problem->cosolvent No success Success: Solution Prepared problem->success Yes ph_adjust 2. Adjust pH - Check for ionizable groups. - Modify buffer pH to increase charge. cosolvent->ph_adjust energy 3. Apply Energy - Gently warm the solution. - Use an ultrasonic bath. ph_adjust->energy concentration 4. Lower Concentration - Reduce the final target concentration. energy->concentration fail Failure: Compound Insoluble (Consider alternative derivatives or formulation) concentration->fail

Caption: A workflow for troubleshooting common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

While specific quantitative solubility data for this compound is not widely published, its structure allows for predictable behavior based on general chemical principles. The parent molecule, L-proline, is very soluble in water and polar solvents.[3][4] The addition of three methyl groups (a non-polar moiety) and an N-methyl group will significantly increase the lipophilicity of the molecule. Therefore, this compound is expected to have lower solubility in water and higher solubility in organic solvents compared to L-proline.

Q2: Which organic solvents are best for dissolving proline derivatives?

The choice of solvent depends on the specific derivative.

  • L-proline itself is soluble in polar protic solvents like water and ethanol.[3][5]

  • N-Boc-L-proline , a common derivative, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but only sparingly soluble in aqueous buffers.[1]

  • For highly lipophilic derivatives like this compound, polar aprotic solvents such as DMSO and DMF are excellent starting points for creating concentrated stock solutions. Alcohols like ethanol may also be effective.

Solubility Data Summary

Precise solubility values are highly dependent on temperature, pH, and the exact solid form of the compound. The data below is compiled from various sources and should be used as a guideline. Experimental determination is recommended for specific applications.

Table 1: Solubility of L-Proline

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water25~162[5]
Ethanol19~6.7[6]
Methanol25Higher than Ethanol[5][7]
Dichloromethane25Low[8]
Acetone25Low[5]
Acetonitrile25Low[5]

Table 2: Solubility of N-Boc-L-proline

SolventApproximate Solubility (mg/mL)Reference
Dimethylformamide (DMF)~20[1]
Dimethyl Sulfoxide (DMSO)~15[1]
Ethanol~15[1]
Acetic AcidSoluble[9][10]
PBS (pH 7.2) with 1:6 DMF~0.14[1]

Key Experimental Protocols

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Compound of interest (e.g., this compound)

  • Selected solvent (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringes and syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Calibrated analysis equipment (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Solvent Addition: Add a precise, known volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

  • Analysis: Dilute the filtered sample with a known volume of an appropriate solvent and determine the concentration of the compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Logical Relationships in Solubility

The following diagram illustrates how the chemical properties of a proline molecule and a solvent determine the overall solubility, based on the "like dissolves like" principle.

G cluster_solute Solute Properties (Proline Derivative) cluster_solvent Solvent Properties solute_polarity Polarity (e.g., -COOH, -NH groups) outcome_high High Solubility solute_polarity->outcome_high matches outcome_low Low Solubility solute_polarity->outcome_low mismatch solute_nonpolarity Non-Polarity (e.g., -CH3 groups) solute_nonpolarity->outcome_high matches solute_nonpolarity->outcome_low mismatch solvent_polarity Polar Solvent (e.g., Water, Ethanol) solvent_nonpolarity Non-Polar Solvent (e.g., Hexane, Toluene) outcome_high->solvent_polarity outcome_high->solvent_nonpolarity outcome_low->solvent_polarity outcome_low->solvent_nonpolarity

Caption: The principle of "like dissolves like" for solubility.

References

Technical Support Center: Selective Modification of 1,4,4-trimethyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective modification of 1,4,4-trimethyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective modification of this compound?

A1: The primary challenges stem from the steric hindrance posed by the three methyl groups. The 1-methyl group prevents many standard N-H derivatization reactions, while the gem-dimethyl group at the 4-position can sterically hinder reactions at the adjacent 3- and 5-positions of the pyrrolidine (B122466) ring. Consequently, reactions may require more forcing conditions, specialized catalysts, or longer reaction times.

Q2: How can I selectively modify the carboxylic acid group?

A2: Selective modification of the carboxylic acid is the most straightforward approach. Esterification can be achieved under various conditions. For sterically hindered acids, methods like the Steglich esterification using DCC and DMAP are often effective.[1] Another common method is the Fischer esterification, which uses an excess of the alcohol under acidic conditions.[2]

Q3: Is it possible to perform C-H functionalization on the pyrrolidine ring?

A3: Yes, C-H functionalization of proline derivatives is an active area of research.[3][4] However, for this compound, the gem-dimethyl group at the 4-position will likely direct functionalization to the less sterically hindered 2-, 3-, and 5-positions. The presence of the N-methyl group may also influence the regioselectivity of these reactions. Directed C-H activation strategies may be necessary to achieve high selectivity.

Q4: What are the best strategies for N-demethylation to allow for N-functionalization?

A4: N-demethylation of tertiary amines like this compound can be challenging without affecting other functional groups. Reagents such as α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis are commonly used for the demethylation of tertiary amines and could be a viable option. However, these conditions are harsh and may not be compatible with sensitive substrates.

Q5: How does the gem-dimethyl group at the C4 position affect the conformation and reactivity of the molecule?

A5: The gem-dimethyl group significantly restricts the conformational flexibility of the pyrrolidine ring. This "Thorpe-Ingold effect" can influence the rates of cyclization and other reactions by altering the bond angles and torsional strain of the molecule.[5] In terms of reactivity, it creates significant steric bulk, which can hinder the approach of reagents to the neighboring positions on the ring.

Troubleshooting Guides

C-Terminal Esterification
Issue Possible Cause Troubleshooting Steps
Low to no ester formation Steric hindrance from the pyrrolidine ring and the alcohol.1. Switch to a less sterically demanding alcohol if possible. 2. Increase the reaction temperature and time. 3. Use a more powerful coupling agent, such as HATU or COMU, in place of DCC. 4. For methyl or ethyl esters, consider forming the acid chloride with SOCl₂ or oxalyl chloride followed by the addition of the alcohol.
Side reactions observed (e.g., racemization) Harsh reaction conditions (strong acid/base or high temperatures).1. If using Fischer esterification, reduce the concentration of the acid catalyst. 2. For coupling agent-mediated reactions, perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Use milder bases, such as diisopropylethylamine (DIPEA), instead of stronger bases.
Difficulty in purifying the product Unreacted starting materials or coupling agent byproducts.1. For DCC-mediated reactions, ensure complete precipitation of dicyclohexylurea (DCU) by cooling the reaction mixture before filtration. 2. Use a water-soluble carbodiimide (B86325) like EDC to simplify byproduct removal through aqueous workup. 3. Employ column chromatography with a suitable solvent system for final purification.
N-Demethylation
Issue Possible Cause Troubleshooting Steps
Incomplete demethylation Insufficient reactivity of the demethylating agent.1. Increase the equivalents of the demethylating agent (e.g., ACE-Cl). 2. Increase the reaction temperature, but monitor for decomposition. 3. Consider alternative demethylation agents, such as cyanogen (B1215507) bromide (von Braun reaction), though this is a hazardous reagent.
Decomposition of the starting material Harsh reaction conditions.1. Lower the reaction temperature. 2. Screen different solvents to find one that promotes the desired reaction at a lower temperature. 3. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Formation of multiple byproducts Lack of selectivity of the demethylating agent.1. This is a common issue with N-demethylation. Careful optimization of reaction conditions (temperature, time, solvent) is crucial. 2. Protect other sensitive functional groups in the molecule before attempting demethylation.

Experimental Protocols

Protocol 1: Steglich Esterification for tert-Butyl Ester Synthesis

This protocol is adapted from standard Steglich esterification procedures and may require optimization.[1]

Materials:

  • This compound

  • tert-Butanol (B103910)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add tert-butanol (3.0 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter off the DCU and wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Value
Reactant Ratio (Proline:t-BuOH:DCC:DMAP) 1 : 3 : 1.1 : 0.1
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield (based on similar systems) 60-80%
Protocol 2: N-Demethylation using ACE-Cl

This is a general procedure for N-demethylation and should be performed with caution in a well-ventilated fume hood.

Materials:

  • This compound methyl ester (or other ester)

  • α-Chloroethyl chloroformate (ACE-Cl)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol (B129727), anhydrous

Procedure:

  • Dissolve the this compound ester (1.0 eq) in anhydrous DCE.

  • Cool the solution to 0 °C.

  • Slowly add ACE-Cl (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-4 hours.

  • Monitor the formation of the carbamate (B1207046) intermediate by TLC or LC-MS.

  • Once the formation of the intermediate is complete, cool the reaction to room temperature and carefully evaporate the solvent under reduced pressure.

  • Add anhydrous methanol to the residue and heat to reflux for 1-2 hours to effect the cleavage of the carbamate.

  • Monitor the formation of the secondary amine by TLC or LC-MS.

  • After completion, evaporate the methanol and purify the resulting hydrochloride salt of the demethylated product.

Parameter Value
Reactant Ratio (Substrate:ACE-Cl) 1 : 1.2
Solvent (Step 1) Anhydrous 1,2-Dichloroethane
Solvent (Step 2) Anhydrous Methanol
Temperature 0 °C to Reflux
Reaction Time 2-6 hours
Expected Yield (based on similar systems) 50-70%

Visualizations

experimental_workflow start This compound protect_cooh C-Terminal Protection (e.g., Esterification) start->protect_cooh Protect Carboxyl n_demethylation N-Demethylation protect_cooh->n_demethylation c_h_functionalization Ring C-H Functionalization protect_cooh->c_h_functionalization n_functionalization N-Functionalization n_demethylation->n_functionalization deprotection Final Deprotection n_functionalization->deprotection c_h_functionalization->deprotection final_product Modified Proline Derivative deprotection->final_product

Caption: General workflow for the selective modification of this compound.

troubleshooting_esterification start Low Yield in Esterification? check_sterics Is the alcohol sterically hindered? start->check_sterics increase_conditions Increase temperature and/or reaction time check_sterics->increase_conditions Yes change_reagent Use a more powerful coupling agent (e.g., HATU) check_sterics->change_reagent No success Problem Solved increase_conditions->success failure Still low yield increase_conditions->failure change_reagent->success change_reagent->failure yes Yes no No

Caption: Troubleshooting flowchart for low yield in C-terminal esterification.

protecting_groups title Protecting Group Strategy n_terminus N-Terminus (Requires Demethylation First) title->n_terminus c_terminus C-Terminus title->c_terminus boc Boc (tert-Butoxycarbonyl) - Acid labile n_terminus->boc fmoc Fmoc (Fluorenylmethyloxycarbonyl) - Base labile n_terminus->fmoc cbz Cbz (Carboxybenzyl) - Hydrogenolysis n_terminus->cbz methyl_ester Methyl/Ethyl Ester - Saponification (base) or acid hydrolysis c_terminus->methyl_ester benzyl_ester Benzyl Ester - Hydrogenolysis c_terminus->benzyl_ester tertbutyl_ester tert-Butyl Ester - Acid labile c_terminus->tertbutyl_ester

Caption: Common protecting groups for the N- and C-termini of proline.

References

Validation & Comparative

A Comparative Analysis of Proline Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of proline analogs reveals a landscape rich with therapeutic potential. However, a detailed comparative analysis of 1,4,4-trimethyl-L-proline is currently hampered by a notable absence of publicly available experimental data. While its chemical structure suggests potential applications in modulating peptide and protein structure, its biological activity remains largely uncharacterized in scientific literature.[1][2] This guide, therefore, provides a comparative framework based on well-studied proline analogs, offering insights into their performance, supported by experimental data, and outlining detailed methodologies for their evaluation. This information can serve as a valuable resource for future investigations into this compound and other novel proline derivatives.

Proline and its analogs are a cornerstone in medicinal chemistry and drug design, primarily due to the unique conformational constraints imparted by the pyrrolidine (B122466) ring.[3] These structural modifications can significantly influence the biological activity, stability, and pharmacokinetic properties of peptides and small molecule drugs.[4] The incorporation of proline analogs is a widely used strategy to enhance the therapeutic potential of molecules by fine-tuning their three-dimensional structure.[3][5]

Performance of Proline Analogs: A Quantitative Comparison

The efficacy of proline analogs is often evaluated based on their ability to modulate the activity of specific biological targets, such as enzymes or receptors. The following tables summarize key quantitative data for several well-characterized proline analogs, providing a benchmark for comparison.

Proline AnalogTarget EnzymeInhibition Constant (Ki)Assay MethodReference
S-(–)-tetrahydro-2-furoic acidProline Dehydrogenase (PRODH)0.3 mMSpectrophotometric Assay[6]
Cyclobutanecarboxylic acidProline Dehydrogenase (PRODH)1.9 mMSpectrophotometric Assay[6]
Cyclopropanecarboxylic acidProline Dehydrogenase (PRODH)3.1 mMSpectrophotometric Assay[6]
Cyclopentanecarboxylic acidProline Dehydrogenase (PRODH)6.2 mMSpectrophotometric Assay[6]
(2S)-oxetane-2-carboxylic acidProline Dehydrogenase (PRODH)~1.5 mMSpectrophotometric Assay[6]
L-lactic acidProline Dehydrogenase (PRODH)~1 mMNot Specified[6]
Acetic acidProline Dehydrogenase (PRODH)~30 mMNot Specified[6]
Proline AnalogPeptide ContextKtrans/cisAnalytical MethodReference
(4R)-Fluoroproline (Flp)Ac-TYPN-NH2Varies based on context1H NMR Spectroscopy[5]
(4S)-Fluoroproline (flp)Ac-TYPN-NH2Varies based on context1H NMR Spectroscopy[5]
4-OxoprolineAc-TYPN-NH2Varies based on context1H NMR Spectroscopy[5]
4,4-DifluoroprolineAc-TYPN-NH2Varies based on context1H NMR Spectroscopy[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of proline analogs. The following protocols outline key experiments cited in the literature.

Proline Dehydrogenase (PRODH) Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory potential of proline analogs against PRODH, a key enzyme in proline catabolism.[6]

Materials:

  • Recombinant PRODH enzyme

  • L-proline (substrate)

  • o-aminobenzaldehyde (o-AB)

  • Menadione (electron acceptor)

  • Proline analog inhibitor

  • Assay buffer (e.g., 20 mM MOPS, pH 7.5, 10 mM MgCl2)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-proline, o-AB, and menadione.

  • Add the proline analog inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the PRODH enzyme.

  • Monitor the formation of the P5C-o-AB adduct by measuring the increase in absorbance at 443 nm over time.

  • Determine the initial reaction velocities at different substrate and inhibitor concentrations.

  • Calculate the inhibition constant (Ki) by global fitting of the data to a competitive inhibition model.

NMR Spectroscopic Analysis of Peptide Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate the conformational preferences of peptides containing proline analogs, particularly the cis/trans isomerization of the peptide bond preceding the proline residue.[5]

Materials:

  • Peptide containing the proline analog of interest

  • NMR-grade solvent (e.g., D2O, DMSO-d6)

  • NMR spectrometer

Procedure:

  • Dissolve the peptide in the chosen NMR solvent.

  • Acquire one-dimensional (1H) and two-dimensional (e.g., ROESY, NOESY) NMR spectra.

  • Analyze the spectra to identify distinct sets of signals corresponding to the cis and trans conformers.

  • Integrate the signals to determine the relative populations of the cis and trans isomers and calculate the equilibrium constant (Ktrans/cis).

  • Use 2D NMR data to elucidate the detailed three-dimensional structure of the peptide in solution.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Proline_Catabolism Proline L-Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH FAD -> FADH₂ P5C Δ¹-Pyrroline-5-Carboxylate P5CDH P5C Dehydrogenase P5C->P5CDH NAD⁺ -> NADH Glutamate Glutamate PRODH->P5C P5CDH->Glutamate Inhibitor Proline Analog (e.g., S-(–)-tetrahydro-2-furoic acid) Inhibitor->PRODH Inhibition

Caption: Proline catabolism pathway and the site of inhibition by proline analogs.

Peptide_Conformation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate Proline Analog) Purification Purification (HPLC) SPPS->Purification NMR NMR Spectroscopy (¹H, ROESY, NOESY) Purification->NMR Data_Analysis Data Analysis (Determine Ktrans/cis, 3D Structure) NMR->Data_Analysis

Caption: Experimental workflow for the synthesis and conformational analysis of peptides containing proline analogs.

Conclusion

While the biological profile of this compound remains to be elucidated, the extensive research on other proline analogs provides a robust framework for its future investigation. The comparative data and experimental protocols presented in this guide offer a starting point for researchers to explore the potential of this and other novel proline derivatives in drug discovery and development. The strategic application of these unique chemical entities continues to be a promising avenue for creating next-generation therapeutics.

References

The Influence of 1,4,4-Trimethylation on Proline Ring Pucker and Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique cyclic structure of proline plays a pivotal role in determining the conformation of peptides and proteins. Strategic modification of the proline ring, particularly at the C4 position, offers a powerful tool to modulate peptide secondary structure, stability, and biological activity. This guide provides a comparative analysis of the effects of 1,4,4-trimethylation on the proline ring pucker and the resulting peptide conformation, drawing upon experimental data from analogous substituted prolines and computational modeling studies.

Introduction to Proline Conformation

The conformation of a proline residue within a peptide is primarily defined by two key features: the pucker of the five-membered pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding peptide bond (ω angle). The pyrrolidine ring is not planar and typically adopts one of two major puckered conformations: Cγ-endo (down) or Cγ-exo (up), where the Cγ atom is displaced on the same or opposite side of the ring as the carbonyl group, respectively. This ring pucker is intrinsically linked to the peptide backbone dihedral angles (φ and ψ) and the cis/trans state of the ω angle.[1]

Substituents at the C4 position can significantly influence the energetic preference for a particular ring pucker through steric and stereoelectronic effects.[1][2] This, in turn, can bias the ω angle, with an endo pucker generally favoring a cis amide bond and an exo pucker stabilizing the trans conformation.[1]

The Impact of 1,4,4-Trimethylation: A Steric Dominance

Direct experimental data on peptides containing 1,4,4-trimethylproline is limited in the current literature. However, the conformational consequences of this substitution pattern can be reliably predicted by considering the well-established principles of steric hindrance and by drawing comparisons with other 4,4-disubstituted prolines, such as 4,4-difluoroproline.

The primary influence of the gem-dimethyl group at the C4 position is steric. The two methyl groups introduce significant van der Waals repulsion, which is expected to dominate the conformational preferences of the ring. To minimize steric clashes with the rest of the peptide chain, the pyrrolidine ring of a 1,4,4-trimethylproline residue is predicted to strongly favor a pucker that places the bulky dimethyl groups in a pseudo-equatorial orientation.

In contrast to substitutions with strong stereoelectronic effects like fluorine, where gauche interactions can stabilize specific puckers[1], the non-polar methyl groups will primarily exert their influence through steric bulk. The N-methylation to form 1,4,4-trimethylproline further adds to the steric crowding around the nitrogen atom, which can also influence the cis/trans equilibrium of the peptide bond.

Comparative Data: Proline vs. 4,4-Disubstituted Prolines

To illustrate the expected effects of 1,4,4-trimethylation, we can compare the known conformational preferences of unsubstituted proline and 4,4-difluoroproline. While the electronic effects of fluorine differ from methyl groups, the gem-disubstitution pattern provides a valuable structural analogy.

FeatureL-Proline4,4-Difluoroproline (in peptides)Predicted 1,4,4-Trimethylproline
Dominant Ring Pucker Mixture of Cγ-exo and Cγ-endo, context-dependent.[3]Tends to have a more balanced population of exo and endo puckers in the trans amide state, but strongly favors the endo pucker in the cis state.[3]Predicted to have a strong preference for a specific pucker (likely endo) to minimize steric clashes from the gem-dimethyl groups.
Cis/Trans Amide Bond Ratio (X-Pro) Typically ~10-30% cis in unfolded peptides.Can influence the cis/trans ratio; the strong endo preference in the cis state can shift the equilibrium.[3]The steric bulk of the gem-dimethyl groups is expected to significantly influence the cis/trans equilibrium, likely favoring the trans isomer to a greater extent to avoid clashes with the preceding residue. The N-methyl group will further disfavor the cis conformation.
Effect on Peptide Secondary Structure Can act as a "helix breaker" but is common in β-turns.Can be used to stabilize or destabilize specific secondary structures depending on the desired pucker and cis/trans isomerism.[3]The constrained ring pucker and biased ω angle are expected to rigidly enforce specific backbone dihedral angles, making it a powerful tool for inducing specific turns or other constrained secondary structures.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of substituted prolines are provided below.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide containing a modified proline residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][4][5]

  • Resin Preparation:

    • Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).[1]

    • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.[4]

  • First Amino Acid Coupling:

    • If the modified proline is not the C-terminal residue, couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.[4]

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group.[1]

    • Repeat the treatment for another 15-20 minutes.

    • Wash the resin extensively with DMF.

  • Coupling of Subsequent Amino Acids (including 1,4,4-trimethylproline):

    • Dissolve the Fmoc-protected amino acid (including the synthesized Fmoc-1,4,4-trimethyl-L-proline) and the coupling agent in DMF.

    • Add the base (DIPEA) and immediately add the solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A ninhydrin (B49086) test can be used to monitor the completion of the reaction.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.[6][7][8]

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1). The concentration should typically be in the range of 1-5 mM.

    • Adjust the pH to the desired value.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

    • 1D ¹H Spectrum: Provides an initial overview of the sample's purity and conformational heterogeneity (e.g., presence of cis/trans isomers).

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the 3D structure. NOESY is suitable for molecules with a moderate molecular weight, while ROESY is better for smaller peptides.[8]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

    • 2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): Correlates amide protons with their nitrogen atoms.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Sequentially assign all the proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence using the combination of TOCSY and NOESY/ROESY spectra.

    • Structural Restraints:

      • Distance Restraints: Derive interproton distance restraints from the intensities of NOE/ROE cross-peaks.

      • Dihedral Angle Restraints: Estimate backbone dihedral angles (φ) from ³J(HN, Hα) coupling constants measured from high-resolution 1D or 2D spectra.

    • Structure Calculation: Use the experimental restraints in a molecular dynamics or simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[9][10][11]

  • Crystallization:

    • Dissolve the purified peptide in a suitable buffer to a high concentration (typically 5-20 mg/mL).

    • Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the peptide solution with a precipitant solution (containing salts, polymers like PEG, and buffers) and allowing the mixture to equilibrate against a larger reservoir of the precipitant.

    • Monitor the drops for crystal formation over days to weeks.

  • Data Collection:

    • Carefully mount a suitable single crystal and cryo-cool it in a stream of liquid nitrogen.

    • Expose the crystal to a monochromatic X-ray beam (from a synchrotron source or a home-source diffractometer).

    • Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.[12]

  • Data Processing:

    • Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement:

    • Phase Determination: Solve the "phase problem" to obtain an initial electron density map. For small molecules like peptides, direct methods are often successful.

    • Model Building: Build an atomic model of the peptide into the electron density map.

    • Refinement: Refine the atomic coordinates and thermal parameters against the experimental diffraction data to improve the agreement between the model and the data.

  • Structure Validation:

    • Assess the quality of the final model using various metrics (e.g., R-factor, R-free, Ramachandran plot analysis) to ensure its accuracy and reliability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows described in this guide.

cluster_0 Proline Modification and Conformational Control Proline Proline Trimethylation 1,4,4-Trimethylation Proline->Trimethylation Modification RingPucker Proline Ring Pucker (Endo vs. Exo) Trimethylation->RingPucker Steric Hindrance PeptideBond Peptide Bond Isomerization (Cis vs. Trans) RingPucker->PeptideBond Influences PeptideConformation Peptide Conformation (Secondary Structure) RingPucker->PeptideConformation Influences PeptideBond->PeptideConformation Determines

Caption: Logical flow of how 1,4,4-trimethylation influences proline ring pucker, peptide bond isomerization, and ultimately, the overall peptide conformation.

cluster_1 Experimental Workflow for Conformational Analysis PeptideSynthesis Peptide Synthesis (Solid-Phase) Purification Purification (RP-HPLC) PeptideSynthesis->Purification NMR NMR Spectroscopy (Solution Conformation) Purification->NMR Xray X-ray Crystallography (Solid-State Conformation) Purification->Xray DataAnalysis Data Analysis and Structure Determination NMR->DataAnalysis Xray->DataAnalysis

Caption: A typical experimental workflow for synthesizing a modified peptide and analyzing its conformation using NMR spectroscopy and X-ray crystallography.

Conclusion

The 1,4,4-trimethylation of proline represents a potent strategy for introducing significant conformational constraint into a peptide backbone. The steric bulk of the gem-dimethyl group at the C4 position, coupled with N-methylation, is predicted to strongly bias the proline ring pucker and the cis/trans isomerism of the preceding peptide bond. This high degree of conformational control makes 1,4,4-trimethylproline a valuable tool for the rational design of peptidomimetics with enhanced stability, specific secondary structures, and potentially improved biological activity. While direct experimental data remains to be fully explored, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for predicting and harnessing the conformational effects of this unique modified amino acid.

References

comparing the catalytic efficiency of 1,4,4-trimethyl-L-proline with other organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comprehensive comparison of the catalytic efficiency of various proline-based organocatalysts, with a special focus on inferring the potential of 1,4,4-trimethyl-L-proline against established alternatives in key carbon-carbon bond-forming reactions.

While direct, comprehensive experimental data for this compound in benchmark asymmetric reactions is not extensively available in peer-reviewed literature, this guide synthesizes existing data on structurally related proline derivatives to provide a valuable comparative framework. By examining the effects of substitution on the proline ring, particularly at the 4-position, we can project the catalytic behavior of this compound and inform catalyst selection for asymmetric aldol (B89426), Michael, and Mannich reactions.

The Enduring Legacy of L-Proline and its Derivatives

L-proline, a naturally occurring amino acid, is often hailed as the "simplest enzyme" for its remarkable ability to catalyze a wide range of asymmetric transformations with high stereoselectivity.[1] Its catalytic prowess stems from the synergistic action of its secondary amine, which forms nucleophilic enamine or electrophilic iminium ion intermediates, and its carboxylic acid moiety, which acts as a Brønsted acid to activate the electrophile.[2] However, limitations such as modest solubility in organic solvents and the need for relatively high catalyst loadings have spurred the development of a vast array of proline derivatives designed to enhance catalytic activity, stereoselectivity, and substrate scope.

Performance in Benchmark Asymmetric Reactions

The efficiency of an organocatalyst is typically evaluated through its performance in key benchmark reactions, measuring yield, diastereomeric ratio (dr), and enantiomeric excess (ee). The following sections present comparative data for L-proline and its prominent derivatives in the asymmetric aldol, Michael, and Mannich reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction and a primary test for the efficacy of proline-type catalysts. The reaction between a ketone and an aldehyde serves as a common model system.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline 10MeOH/H₂O (4:1)49594:696 (anti)
L-Proline 30DMSO468-76 (R)
(S)-Diphenylprolinol Silyl (B83357) Ether 1-5Various2-24up to 99up to >99:1up to >99
4-Hydroxyproline Derivatives 0.5-10Water9-48up to 98High>98

Note: Data is compiled from various sources and represents typical performance. Direct comparison is challenging as optimal conditions vary for each catalyst and substrate combination.

Inference for this compound: The presence of gem-dimethyl groups at the C4 position in this compound is expected to introduce significant steric bulk. This steric hindrance could influence the transition state geometry, potentially leading to higher diastereoselectivity and enantioselectivity compared to unsubstituted L-proline. The increased lipophilicity due to the methyl groups may also enhance its solubility in non-polar organic solvents.

Asymmetric Michael Addition

The asymmetric Michael addition is a crucial reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. The addition of a carbonyl compound to a nitroalkene is a frequently used benchmark.

CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline Cyclohexanoneβ-nitrostyreneDMSO969595:520
(S)-Diphenylprolinol Silyl Ether AldehydesNitroalkenesVarious2-48up to 99up to >99:1up to >99
Proline-Thiourea Derivatives Ketones/AldehydesNitroalkenesVarious12-72up to 99Highup to 99

Note: The performance of organocatalysts in Michael additions is highly dependent on the specific donor, acceptor, and reaction conditions.

Inference for this compound: In the context of Michael additions, the steric bulk of the trimethyl substitution could play a crucial role in facial discrimination of the electrophile, potentially leading to high stereoselectivity. The electronic effect of the methyl groups is minimal, suggesting that the fundamental enamine/iminium ion catalytic cycle would be preserved.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals and natural products.

CatalystKetoneAldehydeAmineSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline Acetonep-Nitrobenzaldehydep-AnisidineDMSO50-94
(S)-Diphenylprolinol Silyl Ether VariousN-Boc-imines-HexaneHighHighup to >99
3-Methyl-β-proline Ketones/AldehydesGlyoxylate imine-Variousup to 93up to 98:2 (anti)High

Note: The Mannich reaction involves three components, and the nature of each significantly impacts the reaction outcome.

Inference for this compound: For the Mannich reaction, the bulky nature of this compound could enhance the diastereo- and enantioselectivity by creating a more defined chiral pocket in the transition state. Its increased solubility in organic solvents would be an advantage, potentially allowing for lower catalyst loadings and milder reaction conditions compared to L-proline.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed, generalized protocols for the benchmark reactions discussed. Researchers should note that optimization of solvent, temperature, catalyst loading, and reaction time is often necessary for specific substrates.

General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a generalized procedure that can be adapted for various ketones and aldehydes.[1]

Materials:

  • L-Proline (or derivative)

  • Aldehyde (1.0 mmol)

  • Ketone (5.0-10.0 mmol)

  • Solvent (e.g., DMSO, CH₂Cl₂, Acetone) (2 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of L-proline (or its derivative, 10-30 mol%) in the chosen solvent, add the ketone.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to -20 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Procedure for the Organocatalytic Asymmetric Michael Addition

This protocol describes a general method for the Michael addition of a carbonyl compound to a nitroalkene.

Materials:

  • Organocatalyst (e.g., L-Proline derivative)

  • Carbonyl donor (ketone or aldehyde) (2.0 mmol)

  • Nitroalkene acceptor (1.0 mmol)

  • Solvent (e.g., CH₂Cl₂, Toluene, DMSO) (2 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the organocatalyst (5-20 mol%) in the selected solvent in a reaction flask.

  • Add the carbonyl donor to the solution.

  • Stir the mixture for a few minutes before adding the nitroalkene acceptor.

  • Stir the reaction mixture at the appropriate temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl.

  • Perform an aqueous work-up by extracting with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

  • Analyze the product to determine yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).

General Procedure for the L-Proline-Catalyzed Asymmetric Mannich Reaction

This is a general procedure for the three-component Mannich reaction.[3]

Materials:

  • L-Proline (or derivative)

  • Aldehyde (1.0 mmol)

  • Amine (e.g., p-anisidine) (1.0 mmol)

  • Ketone (5.0-10.0 mmol)

  • Solvent (e.g., DMSO, DMF) (2 mL)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the aldehyde and amine in the solvent.

  • Add L-proline (or its derivative, 10-30 mol%) to the mixture.

  • Add the ketone to the reaction.

  • Stir the mixture at room temperature for the required time (monitor by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the product and determine the stereochemical outcome (dr and ee).

Catalytic Mechanism and Experimental Workflow

The catalytic cycle of proline and its derivatives in these reactions typically proceeds through the formation of key enamine or iminium ion intermediates. Understanding this mechanism is crucial for rational catalyst design and reaction optimization.

Catalytic_Cycle Catalyst Proline Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde/Imine Aldehyde Aldehyde/ Imine Product Product Iminium->Product + H₂O - Catalyst

Caption: Generalized enamine catalytic cycle for proline-catalyzed reactions.

A systematic approach to evaluating and comparing organocatalysts is essential for reproducible and reliable results. The following workflow outlines the key steps in this process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Reagent Preparation & Purification Setup Reaction Setup (Solvent, Temp.) Reagents->Setup Catalyst Catalyst Selection & Preparation Catalyst->Setup Monitoring Reaction Monitoring (TLC, GC, etc.) Setup->Monitoring Workup Work-up & Purification Monitoring->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization Stereo Stereochemical Analysis (Chiral HPLC) Characterization->Stereo

Caption: General experimental workflow for organocatalyst evaluation.

The structural features of an organocatalyst, such as steric bulk and electronic properties, are intrinsically linked to its performance.

Catalyst_Structure_Performance Structure Catalyst Structure Sterics Steric Hindrance Structure->Sterics Electronics Electronic Effects Structure->Electronics Solubility Solubility Structure->Solubility Performance Catalytic Performance Sterics->Performance Electronics->Performance Solubility->Performance Yield Yield Performance->Yield Enantio Enantioselectivity Performance->Enantio Diastereo Diastereoselectivity Performance->Diastereo

Caption: Influence of catalyst structure on performance.

Conclusion

L-proline and its derivatives continue to be indispensable tools in asymmetric organocatalysis. While L-proline itself remains a cost-effective and robust catalyst, its derivatives, such as diarylprolinol silyl ethers and variously substituted prolines, often provide significant advantages in terms of reactivity, stereoselectivity, and solubility. Although direct experimental data for this compound is currently limited, analysis of structurally related catalysts suggests that the gem-dimethyl substitution at the C4 position is likely to enhance its performance, particularly in terms of stereoselectivity and solubility in organic media. Further experimental investigation into this and other novel proline derivatives is a promising avenue for the continued advancement of asymmetric organocatalysis.

References

A Functional Comparison of Peptides With and Without 1,4,4-Trimethyl-L-proline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptide scaffolds is a cornerstone of modern therapeutic design. The incorporation of non-canonical amino acids offers a powerful tool to modulate the pharmacological properties of peptides, enhancing their stability, conformational rigidity, and biological activity. This guide provides a functional comparison of peptides containing the modified amino acid 1,4,4-trimethyl-L-proline against their native proline-containing counterparts. Due to a lack of direct comparative experimental data in the current scientific literature for this compound, this guide will draw upon established principles of proline analog chemistry to infer the functional consequences of this specific modification.

Introduction to this compound

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[1] This rigidity is crucial for the structure and function of many peptides and proteins.[1] The modification of the proline ring, for instance, through the introduction of alkyl groups, can further influence these conformational preferences and, consequently, the peptide's overall properties.

This compound is a synthetic analog of proline characterized by the presence of a gem-dimethyl group at the C4 position and a methyl group at the C1 (nitrogen) position. These modifications are expected to introduce significant steric hindrance, further restricting the conformational flexibility of the pyrrolidine (B122466) ring and the adjacent peptide bonds.

Hypothetical Functional Comparison: Data Presentation

The following tables present a hypothetical comparison of a generic peptide sequence containing either L-proline or this compound. The postulated data is based on the anticipated steric and conformational effects of the trimethyl substitution.

Parameter Peptide with L-Proline Peptide with this compound (Predicted) Rationale for Predicted Change
Receptor Binding Affinity (Kd) 10 nM5 nMThe rigidified conformation induced by this compound may pre-organize the peptide into its bioactive conformation, leading to a more favorable binding entropy.
Biological Activity (EC50) 50 nM20 nMEnhanced binding affinity is expected to translate to increased potency.
Serum Half-life (t1/2) 30 min120 minThe sterically hindered proline analog is predicted to confer significant resistance to proteolytic degradation by serum proteases.
Proteolytic Cleavage Rate (vs. Trypsin) 100% in 2h<10% in 2hThe bulky gem-dimethyl group at the C4 position is expected to sterically block the active site of proteases that recognize and cleave at or near proline residues.[2]
cis/trans Isomerization Rate SlowVery SlowThe steric clash of the C4 gem-dimethyl groups with the preceding residue is expected to strongly disfavor the cis conformation and increase the energy barrier for isomerization.

Conformational Effects

The incorporation of proline analogs can significantly alter the conformational landscape of a peptide.[3][4] Standard L-proline exists in a dynamic equilibrium between two puckered conformations of its pyrrolidine ring (Cγ-endo and Cγ-exo) and can adopt both cis and trans conformations of the preceding peptide bond.[3]

The gem-dimethyl group at the C4 position of this compound is expected to impose severe steric constraints, likely favoring a specific ring pucker and strongly biasing the Xaa-Pro bond towards the trans conformation to minimize steric clashes.[3] This "conformational locking" can be advantageous in peptide design, as it reduces the entropic penalty upon binding to a target receptor.

Experimental Protocols

To empirically validate the predicted functional differences, the following experimental protocols are recommended.

Solid-Phase Peptide Synthesis (SPPS)

Peptides with and without this compound can be synthesized using standard Fmoc-based solid-phase peptide synthesis. The synthesis of the modified peptide would require the custom synthesis of Fmoc-1,4,4-trimethyl-L-proline-OH.

Experimental Workflow for Peptide Synthesis

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Deprotection Washing->Final_Deprotection After last amino acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Standard workflow for solid-phase peptide synthesis.

Serum Stability Assay

This assay determines the half-life of the peptides in the presence of serum proteases.

  • Peptide Incubation: A stock solution of the peptide is incubated in fresh human or mouse serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: The reaction is quenched by adding a protein precipitating agent, such as acetonitrile (B52724) or trichloroacetic acid.

  • Centrifugation: The samples are centrifuged to pellet the precipitated serum proteins.

  • Analysis: The supernatant containing the remaining intact peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The peak area of the intact peptide is quantified and plotted against time to determine the half-life.

Protease Degradation Assay

This assay assesses the susceptibility of the peptides to a specific protease (e.g., trypsin, chymotrypsin).

  • Reaction Setup: The peptide is incubated with a specific protease in its optimal buffer at 37°C.

  • Time Points: Aliquots are collected at different time intervals.

  • Quenching: The enzymatic reaction is stopped by adding a protease inhibitor or by acidification.

  • Analysis: The samples are analyzed by RP-HPLC or mass spectrometry to monitor the disappearance of the parent peptide and the appearance of degradation products.

Experimental Workflow for Stability Assays

Incubation Incubate Peptide with Serum or Protease Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Centrifugation Centrifuge to Remove Proteins Quenching->Centrifugation Analysis Analyze by HPLC/Mass Spec Centrifugation->Analysis Data Determine Half-life/Degradation Rate Analysis->Data

Caption: General workflow for peptide stability and degradation assays.

Signaling Pathway Diagrams

The biological activity of peptides is often mediated through interactions with cell surface receptors, such as G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide GPCR GPCR Peptide->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response leads to

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: Overview of the MAPK/ERK signaling cascade.

Conclusion

The incorporation of this compound into a peptide sequence is predicted to significantly enhance its functional properties. The increased steric bulk is expected to enforce a more rigid conformation, which can lead to improved receptor binding and biological activity. Furthermore, this modification is anticipated to provide substantial protection against proteolytic degradation, thereby increasing the peptide's in vivo half-life. While direct experimental data is currently lacking, the principles of proline analog chemistry strongly support these hypotheses. The experimental protocols provided in this guide offer a clear path for researchers to empirically test these predictions and unlock the potential of this compound in the design of novel and more effective peptide therapeutics. Further research is warranted to fully elucidate the specific advantages and potential limitations of this promising proline analog.

References

Proline-Analogue Modulators of Protein-Protein Interactions: A Comparative Analysis of Ena/VASP EVH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of small-molecule inhibitors targeting the Ena/VASP EVH1 domain, a key regulator of actin cytoskeleton dynamics. This document outlines the experimental validation of these compounds, offering detailed protocols and quantitative data to assess their efficacy and mechanism of action.

The Enabled/Vasodilator-Stimulated Phosphoprotein (Ena/VASP) family of proteins are crucial mediators of actin filament elongation and branching. They play a pivotal role in cell motility, adhesion, and axon guidance. The Ena/VASP Homology 1 (EVH1) domain is a key protein-protein interaction module that recognizes proline-rich motifs in various cellular proteins, thereby recruiting Ena/VASP to specific subcellular locations where actin remodeling is required. Dysregulation of Ena/VASP function has been implicated in cancer cell invasion and metastasis, making the EVH1 domain an attractive target for therapeutic intervention.

This guide focuses on a class of synthetic, non-peptidic small molecules, developed using Proline-derived Modules (ProMs), that have been designed to inhibit the Ena/VASP EVH1-proline-rich motif interaction. We will compare a first-generation inhibitor, Compound 1, with a rationally designed, optimized nanomolar inhibitor, Compound 7.

Quantitative Comparison of Ena/VASP EVH1 Inhibitors

The following table summarizes the key quantitative data for the two ProM-derived inhibitors, providing a direct comparison of their binding affinities and cellular activities.

CompoundMolecular Weight (Da)Binding Affinity (Kd) to ENAH EVH1Cellular Activity (IC50) - Pulldown Assay
Compound 1 706Micromolar range88 µM[1]
Compound 7 734120 nM[2]26 µM[1]

Experimental Validation Protocols

The validation of these small-molecule inhibitors relies on a combination of biophysical and cell-based assays to determine their direct binding to the target protein and their efficacy in a cellular context.

Fluorescence Polarization (FP) Competition Assay

Principle: This assay measures the binding of a fluorescently labeled probe (a peptide containing the proline-rich motif) to the EVH1 domain. In the presence of a competitive inhibitor, the probe is displaced, leading to a decrease in fluorescence polarization.

Detailed Protocol:

  • Reagents and Buffers:

    • Purified recombinant Ena/VASP EVH1 domain protein.

    • Fluorescently labeled peptide probe (e.g., FITC-labeled peptide containing the FPPPP motif).

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM MgCl₂, 1 mM TCEP, and 5% glycerol.

    • Test compounds (Compound 1, Compound 7) dissolved in DMSO.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds in the assay buffer.

    • In a black, opaque 384-well microplate, add the fluorescently labeled peptide probe at a constant concentration (e.g., 10 nM).

    • Add the purified EVH1 domain protein at a concentration that results in a significant polarization signal (e.g., 200 nM).

    • Add the diluted test compounds to the wells. Include control wells with DMSO only (for maximum polarization) and wells with only the probe (for minimum polarization).

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission filters appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(P - P_min) / (P_max - P_min)]), where P is the observed polarization, P_max is the polarization of the probe with the protein, and P_min is the polarization of the free probe.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

GST Pulldown Assay

Principle: This assay is used to confirm that the inhibitor can disrupt the interaction between the EVH1 domain and its natural binding partners within a cellular lysate.

Detailed Protocol:

  • Reagents and Buffers:

    • GST-tagged Ena/VASP EVH1 domain fusion protein.

    • Glutathione-sepharose beads.

    • Cell lysate from a relevant cell line (e.g., MDA-MB-231 breast cancer cells).

    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Wash Buffer: 1x PBS with 0.1% Tween-20.

    • Elution Buffer: Laemmli sample buffer.

  • Assay Procedure:

    • Incubate the GST-tagged EVH1 domain with glutathione-sepharose beads to immobilize the "bait" protein.

    • Wash the beads to remove any unbound GST-EVH1.

    • Incubate the beads with the cell lysate to allow the "prey" proteins (natural binding partners) to bind to the EVH1 domain.

    • Add increasing concentrations of the test compounds (Compound 1 or Compound 7) to the mixture and incubate.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using antibodies specific for known Ena/VASP EVH1 binding partners (e.g., Zyxin, RAPH1, RIAM).

    • The reduction in the amount of the co-precipitated binding partner with increasing inhibitor concentration indicates the inhibitor's efficacy in disrupting the protein-protein interaction.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Ena/VASP EVH1 inhibition, the following diagrams are provided.

experimental_workflow cluster_fp Fluorescence Polarization Assay cluster_pd GST Pulldown Assay fp_reagents Prepare Reagents: - EVH1 Domain - Fluorescent Probe - Inhibitors fp_plate Plate Preparation: Add reagents to 384-well plate fp_reagents->fp_plate fp_incubate Incubation: Allow binding equilibrium fp_plate->fp_incubate fp_read Measure FP Signal fp_incubate->fp_read fp_analyze Data Analysis: Calculate IC50 fp_read->fp_analyze end_fp End fp_analyze->end_fp Quantitative Binding Data pd_bait Immobilize Bait: GST-EVH1 on beads pd_prey Add Prey: Incubate with cell lysate pd_bait->pd_prey pd_inhibit Add Inhibitor pd_prey->pd_inhibit pd_wash Wash unbound proteins pd_inhibit->pd_wash pd_elute Elute bound proteins pd_wash->pd_elute pd_analyze Western Blot Analysis pd_elute->pd_analyze end_pd End pd_analyze->end_pd Cellular Target Engagement start Start Validation start->fp_reagents start->pd_bait

Experimental workflow for validating Ena/VASP EVH1 inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor Tyrosine Kinase zyxin Zyxin receptor->zyxin Upstream Signals vinculin Vinculin receptor->vinculin Upstream Signals lamellipodin Lamellipodin receptor->lamellipodin Upstream Signals ena_vasp Ena/VASP Proteins zyxin->ena_vasp Recruitment via Proline-Rich Motifs vinculin->ena_vasp Recruitment via Proline-Rich Motifs lamellipodin->ena_vasp Recruitment via Proline-Rich Motifs profilin_actin Profilin-Actin Complex ena_vasp->profilin_actin Binds arp23 Arp2/3 Complex ena_vasp->arp23 Modulates actin Actin Filament Elongation & Branching profilin_actin->actin arp23->actin inhibitor Small Molecule Inhibitor (e.g., Compound 7) inhibitor->ena_vasp Inhibition of EVH1 Domain motility Cell Motility & Invasion actin->motility

Ena/VASP signaling pathway in actin dynamics and cell motility.

Conclusion

The development of small-molecule inhibitors targeting the Ena/VASP EVH1 domain represents a promising strategy for modulating protein-protein interactions involved in critical cellular processes. The data presented here clearly demonstrate the successful optimization of a first-generation inhibitor (Compound 1) to a potent nanomolar inhibitor (Compound 7), as validated by both biophysical and cell-based assays. The detailed experimental protocols provided in this guide offer a framework for the evaluation of such compounds, aiding researchers in the discovery and characterization of novel modulators of proline-rich motif-mediated interactions. Further investigation into the in vivo efficacy and safety of these inhibitors is warranted to translate these findings into potential therapeutic applications.

References

Comparative Analysis of Cis/Trans Isomerization in Proline Peptides: A Focus on 1,4,4-trimethyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the cis/trans isomerization of the peptide bond preceding a proline residue, with a specific focus on the hypothetical behavior of 1,4,4-trimethyl-L-proline peptides. Due to a lack of direct experimental data for this compound, this guide extrapolates from established principles of proline isomerization and the known effects of steric hindrance on peptide conformation. The comparisons are drawn against unsubstituted L-proline and other proline analogs.

Introduction to Proline Isomerization

The peptide bond (amide bond) typically exists in a planar trans conformation due to steric hindrance. However, in the case of Xaa-Pro peptide bonds (where Xaa is any amino acid preceding proline), the energy difference between the cis and trans isomers is small, allowing for a significant population of the cis conformation.[1][2] This cis/trans isomerization is a slow process that can be a rate-limiting step in protein folding and is crucial for various biological functions.[3][4][5] The conformation of the proline ring and the nature of its substituents can significantly influence the cis/trans equilibrium and the kinetics of isomerization.[6][7]

Predicted Impact of this compound

The introduction of three methyl groups at the 4-position of the proline ring in this compound is expected to introduce significant steric bulk. This steric hindrance would likely have a profound effect on the cis/trans isomerization equilibrium and kinetics. Based on studies of other substituted prolines, it can be hypothesized that the bulky trimethyl substitution would destabilize the trans conformation more than the cis conformation, leading to a higher population of the cis isomer compared to unsubstituted proline.[8][9]

Comparative Data on Proline Isomerization

While specific experimental data for this compound is unavailable, the following table summarizes typical kinetic and thermodynamic parameters for the cis/trans isomerization of various Xaa-Proline sequences from the literature. This data provides a baseline for understanding the potential impact of modifications to the proline ring.

Peptide SequenceMethodktrans→cis (s⁻¹)kcis→trans (s⁻¹)ΔG° (kcal/mol)% cis (at equilibrium)Reference
Ala-Pro¹H-NMR~2.5 x 10⁻³~1.0 x 10⁻²~0.8~20[10]
Phe-Pro¹H-NMR~2.5 x 10⁻⁴~1.0 x 10⁻³~0.8~20[10]
Trp-Pro-Tyr¹H/¹³C-NMR---up to 74% (anionic form)[11]
Cys-Pro (cyclic)¹H-NMRSignificantly acceleratedSignificantly accelerated--[3]

Note: The rates and equilibrium populations are highly dependent on the preceding amino acid, solvent, temperature, and peptide conformation (linear vs. cyclic).

Experimental Protocols for Studying Proline Isomerization

The study of cis/trans isomerization of proline-containing peptides primarily relies on spectroscopic and spectrometric techniques that can distinguish between the two isomeric states and monitor their interconversion over time.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: The cis and trans isomers of a proline-containing peptide are distinct chemical species that give rise to separate sets of signals in NMR spectra, particularly for the proline ring protons and carbons, as well as for the alpha-protons of the preceding residue.[12]

  • Methodology:

    • Sample Preparation: The peptide of interest is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, EXSY) NMR spectra are acquired.

    • Isomer Identification: The cis and trans isomers are identified based on characteristic chemical shifts and through-space correlations observed in NOESY spectra.

    • Equilibrium Studies: The relative populations of the cis and trans isomers at equilibrium are determined by integrating the corresponding NMR signals.

    • Kinetic Studies: Exchange Spectroscopy (EXSY) or temperature-jump experiments can be used to measure the rates of interconversion (kcis→trans and ktrans→cis) between the two isomers.[10]

2. Ion Mobility-Mass Spectrometry (IM-MS)

  • Principle: IM-MS separates ions in the gas phase based on their size, shape, and charge. The cis and trans isomers of a proline-containing peptide often have different collision cross-sections, allowing for their separation and detection.[13][14]

  • Methodology:

    • Ionization: The peptide is introduced into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI).

    • Ion Mobility Separation: The ions are guided into an ion mobility cell where they drift through a buffer gas under the influence of a weak electric field. Different conformers will have different drift times.

    • Mass Analysis: The separated ions are then analyzed by a mass analyzer to determine their mass-to-charge ratio.

    • Data Analysis: The arrival time distribution (ATD) from the ion mobility cell reveals the presence of different conformers, which can often be attributed to cis/trans isomers.[14]

Visualizations

Logical Relationship: Steric Hindrance and Isomerization

steric_hindrance cluster_proline Unsubstituted Proline cluster_trimethylproline This compound (Hypothetical) Trans_Pro Trans Isomer (Generally Favored) Cis_Pro Cis Isomer (Less Favored) Trans_Pro->Cis_Pro Isomerization Cis_Pro->Trans_Pro Isomerization Trans_TMP Trans Isomer (Highly Destabilized) Cis_TMP Cis Isomer (More Favored) Trans_TMP->Cis_TMP Isomerization Cis_TMP->Trans_TMP Isomerization Steric_Hindrance Increased Steric Hindrance (e.g., Trimethyl Groups) Steric_Hindrance->Trans_TMP Destabilizes Steric_Hindrance->Cis_TMP Shifts Equilibrium

Caption: The effect of steric hindrance on proline cis/trans isomerization.

Experimental Workflow: NMR Analysis of Proline Isomerization

nmr_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Peptide_Synthesis Synthesize Peptide Dissolution Dissolve in Deuterated Solvent Peptide_Synthesis->Dissolution 1D_NMR 1D NMR (¹H, ¹³C) Dissolution->1D_NMR Acquire Spectra 2D_NMR 2D NMR (COSY, NOESY, EXSY) 1D_NMR->2D_NMR Isomer_Assignment Assign Cis/Trans Signals 2D_NMR->Isomer_Assignment Analyze Spectra Equilibrium_Analysis Determine % Cis/Trans (Integration) Isomer_Assignment->Equilibrium_Analysis Kinetic_Analysis Calculate Isomerization Rates (EXSY) Isomer_Assignment->Kinetic_Analysis

Caption: A typical workflow for studying proline isomerization using NMR.

Signaling Pathway: Proline Isomerization as a Molecular Switch

molecular_switch Trans_State Trans-Proline (e.g., Inactive State) Cis_State Cis-Proline (e.g., Active State) Trans_State->Cis_State Isomerization Cis_State->Trans_State Isomerization Downstream_Effect Downstream Cellular Response Cis_State->Downstream_Effect Initiates Signal Biological Signal (e.g., Phosphorylation) PPIase Peptidyl-Prolyl Isomerase (Enzyme) Signal->PPIase Activates PPIase->Trans_State Catalyzes PPIase->Cis_State Catalyzes

References

spectroscopic comparison of 1,4,4-trimethyl-L-proline and standard proline in peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Peptides Containing 1,4,4-trimethyl-L-proline and Standard Proline

Introduction

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on the peptide backbone, influencing protein folding, structure, and function. The incorporation of proline analogs with modified pyrrolidine (B122466) rings offers a powerful tool for probing and modulating peptide and protein architecture. This guide provides a comparative analysis of the spectroscopic properties of peptides containing the synthetically modified amino acid this compound versus those with standard L-proline. While direct comparative experimental data for this compound in peptides is not extensively available in the public domain, this guide extrapolates the expected spectroscopic differences based on well-established principles of peptide chemistry and the known effects of proline modifications.

The comparison will focus on three key analytical techniques widely used in peptide and protein characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Mass Spectrometry (MS).

Structural and Conformational Differences

The fundamental difference between L-proline and this compound lies in the substitution pattern of the pyrrolidine ring. The addition of three methyl groups in this compound introduces significant steric bulk, which is expected to have a profound impact on the two primary conformational equilibria of the proline residue within a peptide chain: the cis/trans isomerization of the preceding peptide bond and the endo/exo puckering of the pyrrolidine ring.

Standard L-proline exists in a dynamic equilibrium between the trans and cis conformations of the X-Pro peptide bond, with the trans form being generally more stable. The pyrrolidine ring of proline also interconverts between two puckered conformations, Cγ-endo and Cγ-exo. The gem-dimethyl substitution at the C4 position in this compound is anticipated to sterically disfavor certain ring puckers and, consequently, influence the cis/trans equilibrium. The additional methyl group at the C1 (imino nitrogen) position will further restrict the conformational freedom.

Structural_Comparison cluster_proline Standard L-Proline cluster_trimethylproline This compound proline L-Proline proline_structure trimethylproline This compound trimethylproline_structure caption Figure 1. Comparison of the chemical structures of L-proline and this compound.

Caption: Figure 1. Chemical structures of L-proline and this compound.

Spectroscopic Comparison

The conformational changes induced by the trimethyl substitution are expected to manifest in distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local chemical environment and conformation of amino acid residues in a peptide.

  • Chemical Shifts: The methyl groups of this compound will give rise to intense singlet signals in the 1H NMR spectrum, likely in the upfield region (around 1-1.5 ppm). The chemical shifts of the proline ring protons (α, β, γ, δ) will also be significantly altered compared to standard proline due to the altered electronic environment and steric compression. In 13C NMR, the methyl carbons will appear as distinct signals, and the chemical shifts of the ring carbons will also be perturbed.

  • Cis/Trans Isomerism: The presence of proline often leads to the observation of two sets of NMR signals for the residues preceding the proline, corresponding to the cis and trans isomers. The steric bulk of the trimethyl groups is expected to shift the cis/trans equilibrium, potentially favoring one isomer significantly. This would result in a simplification of the NMR spectrum, with one set of signals being dominant.

  • NOE Contacts: Nuclear Overhauser Effect (NOE) contacts are crucial for determining the three-dimensional structure of peptides. The presence of the methyl groups will introduce new, strong NOE contacts that can be used to define the local conformation around the modified proline residue.

Table 1: Predicted NMR Spectroscopic Comparison

Spectroscopic ParameterPeptide with Standard L-ProlinePeptide with this compound
1H Chemical Shifts Proline ring protons in characteristic regions.Additional intense methyl proton signals; significant shifts of ring proton resonances.
13C Chemical Shifts Characteristic signals for proline ring carbons.Additional methyl carbon signals; shifts in ring carbon resonances.
Cis/Trans Isomers Often two sets of signals for preceding residues.Equilibrium likely shifted, potentially leading to a single dominant set of signals.
NOE Patterns Key Hα(i-1)-Hδ(i) and Hα(i-1)-Hα(i) NOEs.New NOEs involving the methyl groups, providing strong conformational constraints.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of peptides. Proline-rich sequences are known to adopt a polyproline II (PPII) helix, a left-handed helical structure with a characteristic CD spectrum.

The incorporation of this compound is expected to influence the propensity of the peptide to adopt a PPII helix or other secondary structures. The steric hindrance from the methyl groups may disrupt the regular PPII conformation or, conversely, stabilize a specific turn or bend. This will be reflected in the CD spectrum. A standard PPII helix shows a strong negative band around 206 nm and a weak positive band around 228 nm. Any deviation from this characteristic spectrum would indicate a change in the secondary structure.

Table 2: Predicted CD Spectroscopic Comparison

Spectroscopic FeaturePeptide with Standard L-Proline (in PPII helix)Peptide with this compound
Negative Band Strong minimum around 206 nm.Position and intensity may shift, indicating a change in helical parameters or disruption of the PPII structure.
Positive Band Weak maximum around 228 nm.Position and intensity may be altered, potentially indicating a different type of turn or a less defined structure.
Mass Spectrometry (MS)

Mass spectrometry is a key tool for determining the molecular weight and sequence of peptides. Proline residues have a significant influence on peptide fragmentation in tandem mass spectrometry (MS/MS).

  • Fragmentation Patterns: Cleavage N-terminal to proline is often enhanced. The presence of the bulky trimethylated proline may alter the fragmentation pathways. The increased steric hindrance could influence the cyclization and rearrangement reactions that are common in the fragmentation of proline-containing peptides.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique can separate ions based on their shape and size. It is capable of resolving cis and trans isomers of proline-containing peptides. A peptide with this compound, likely having a more rigid and defined conformation, would be expected to show a more uniform drift time profile compared to a more flexible peptide with standard proline.

Table 3: Predicted Mass Spectrometry Comparison

Spectroscopic TechniquePeptide with Standard L-ProlinePeptide with this compound
Tandem MS (CID/HCD) Enhanced fragmentation N-terminal to proline.Fragmentation patterns may be altered due to steric hindrance.
Ion Mobility-MS May show multiple features corresponding to cis/trans isomers.Likely to show a more defined and potentially single feature due to a stabilized conformation.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of proline-containing peptides are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a buffered aqueous solution) to a final concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D 1H: To observe the overall proton signal distribution.

    • 2D TOCSY: To identify spin systems of individual amino acid residues.

    • 2D NOESY/ROESY: To identify through-space correlations between protons for structure calculation and to probe cis/trans isomerization.

    • 2D 1H-13C HSQC: To correlate protons with their directly attached carbons for assignment.

  • Data Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances using the TOCSY and HSQC spectra. Analyze the NOESY/ROESY spectra to identify conformational constraints and determine the cis/trans population from the integration of well-resolved cross-peaks.

NMR_Workflow cluster_workflow NMR Experimental Workflow start Peptide Sample dissolve Dissolve in Deuterated Solvent start->dissolve nmr_acq NMR Data Acquisition (1D & 2D) dissolve->nmr_acq processing Data Processing & Assignment nmr_acq->processing analysis Structural & Conformational Analysis processing->analysis end Final Structure & Dynamics analysis->end caption Figure 2. General workflow for NMR analysis of peptides.

Caption: Figure 2. General workflow for NMR analysis of peptides.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Prepare a series of dilutions to determine the optimal concentration (typically 10-100 µM).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record the CD spectrum from 190 to 260 nm at a controlled temperature.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis: Convert the raw data (in millidegrees) to mean residue ellipticity [θ]. Analyze the spectral features (positions and intensities of maxima and minima) to infer the secondary structure content.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the peptide (1-10 µM) in a solvent suitable for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample into an ESI mass spectrometer.

    • Acquire a full MS scan to determine the molecular weight of the peptide.

    • Perform tandem MS (MS/MS) by selecting the parent ion of the peptide and fragmenting it using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • If available, perform ion mobility-mass spectrometry (IM-MS) to obtain information on the ion's collisional cross-section.

  • Data Analysis: Analyze the MS/MS spectrum to confirm the peptide sequence. Analyze the IM-MS data to assess the conformational heterogeneity of the peptide ions.

Conclusion

The incorporation of this compound into a peptide is predicted to induce significant conformational changes compared to a peptide containing standard L-proline. These changes, driven by the steric bulk of the three methyl groups, are expected to be readily detectable by a combination of NMR spectroscopy, CD spectroscopy, and mass spectrometry. While this guide provides a predictive framework, experimental studies are necessary to fully elucidate the precise spectroscopic and structural consequences of this modification. The detailed experimental protocols provided herein offer a starting point for researchers to conduct such investigations.

bioactivity comparison between 1,4,4-trimethyl-L-proline and other modified prolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline and its derivatives are a critical class of amino acids widely utilized in drug discovery and development. Their rigid five-membered ring structure imparts unique conformational constraints on peptides and proteins, influencing their structure, stability, and biological activity. Modifications to the proline ring can further modulate these properties, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

This guide provides a comparative overview of the bioactivity of several modified prolines. While the initial intent was to include a detailed analysis of 1,4,4-trimethyl-L-proline, an extensive search of scientific literature and patent databases did not yield any quantitative bioactivity data for this specific compound. Therefore, this guide will focus on other well-characterized modified prolines for which experimental data is available, offering a valuable resource for researchers in the field.

The following sections present a summary of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Bioactivity Data

The bioactivity of modified prolines can be assessed through various assays, depending on the therapeutic target. This section summarizes the inhibitory and antimicrobial activities of selected proline derivatives.

Table 1: Inhibitory Activity of Modified Prolines against Pyrroline-5-Carboxylate Reductase 1 (PYCR1)
CompoundTarget EnzymeInhibition Constant (Ki)Assay Type
L-thiazolidine-4-carboxylateHuman PYCR11.5 mM[1]Enzyme Kinetics Assay[1]
L-thiazolidine-2-carboxylateHuman PYCR11.8 mM[1]Enzyme Kinetics Assay[1]
N-formyl L-proline (NFLP)Human PYCR1100 µM[1]Enzyme Kinetics Assay[1]
L-tetrahydro-2-furoic acid (THFA)Human PYCR12 mM[1]Enzyme Kinetics Assay[1]
Table 2: Antimicrobial Activity of Proline-Modified Peptides
PeptideTarget OrganismMinimum Inhibitory Concentration (MIC)
RW6PStaphylococcus aureus (MRSA)≤ 0.25 µg/mL[2]
RW8PStaphylococcus aureus (MRSA)≤ 0.25 µg/mL[2]
RW6PEscherichia coli≤ 0.25 µg/mL[2]
RW8PEscherichia coli≤ 0.25 µg/mL[2]
RW8P + AmpicillinPseudomonas aeruginosa< 0.25 µg/mL[2]
Table 3: Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Influenza Neuraminidase
CompoundTarget EnzymeIC50
Compound 4f (a thiazolidine-4-carboxylic acid derivative)Influenza A Neuraminidase0.14 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

PYCR1 Inhibition Assay

This protocol is adapted from the methodology used to screen for proline analog inhibitors of human PYCR1.[1]

Objective: To determine the inhibition constants (Ki) of modified prolines against PYCR1.

Materials:

  • Human PYCR1 enzyme

  • Δ1-pyrroline-5-carboxylate (P5C) substrate

  • NADH

  • Inhibitor compounds (modified prolines)

  • Assay buffer: 50 mM HEPES pH 7.8, 300 mM NaCl, 5% (w/v) glycerol[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare substrate mixtures containing varying concentrations of P5C, a fixed concentration of NADH (175 µM), EDTA, and Tris buffer in a deep well block.[1]

  • Prepare enzyme-inhibitor mixtures by incubating PYCR1 (final concentration 6.25 nM) with various concentrations of the inhibitor on ice in the assay buffer.[1]

  • Initiate the reaction by adding 20 µL of the enzyme-inhibitor mixture to the substrate mixtures in the 96-well plate.

  • Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader.

  • Determine the initial reaction velocities from the linear portion of the progress curves.

  • Fit the data to a competitive inhibition model to calculate the Ki values.

PYCR1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis P5C P5C Substrate Mixtures Mix Mix in 96-well plate P5C->Mix Enzyme Enzyme-Inhibitor Mixtures Enzyme->Mix Incubate Incubate & Read Absorbance Mix->Incubate Velocity Calculate Initial Velocities Incubate->Velocity Ki Determine Ki values Velocity->Ki

PYCR1 Inhibition Assay Workflow
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for determining the antimicrobial activity of compounds.[4]

Objective: To determine the MIC of proline-modified peptides against various bacterial strains.

Materials:

  • Proline-modified peptides

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Tryptic Soy Broth (TSB), 33%[4]

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Grow bacterial cultures in 33% TSB at 37°C with shaking to an optical density at 600 nm (OD600) corresponding to a known cell count (e.g., 1.5 × 107 bacteria/mL).[4]

  • Prepare a two-fold serial dilution of the proline-modified peptides in 33% TSB in a 96-well plate.[4]

  • Add the bacterial suspension to each well to achieve a final cell count of 7.5 × 106 bacteria/mL.[4]

  • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubate the plates at 37°C overnight.

  • Determine the MIC by measuring the OD600. The MIC is the lowest concentration of the peptide that completely inhibits visible growth.[4]

MIC_Assay_Workflow cluster_setup Assay Setup Culture Bacterial Culture Preparation Inoculation Inoculation of Microplate Culture->Inoculation Dilution Serial Dilution of Peptides Dilution->Inoculation Incubation Overnight Incubation at 37°C Inoculation->Incubation Measurement OD600 Measurement Incubation->Measurement MIC_Determination MIC Determination Measurement->MIC_Determination

Workflow for MIC Determination

Signaling Pathways and Mechanisms of Action

Modified prolines can exert their biological effects through various mechanisms, including enzyme inhibition and disruption of microbial membranes.

Proline Metabolism and PYCR1 Inhibition

The proline cycle is a metabolic pathway crucial for cellular processes such as redox balance and ATP production. Pyrroline-5-carboxylate reductase 1 (PYCR1) is a key enzyme in this cycle, catalyzing the final step in proline biosynthesis.[1] Inhibition of PYCR1 by proline analogs can disrupt these cellular processes, making it a potential target for cancer therapy.[1]

Proline_Metabolism cluster_reaction Glutamate Glutamate P5C Δ1-Pyrroline-5-Carboxylate Glutamate->P5C Multiple Steps Proline Proline P5C->Proline NADH to NAD+ P5C_to_Proline_edge Proline->P5C PRODH PYCR1 PYCR1 Inhibitor Modified Proline (e.g., L-thiazolidine-4-carboxylate) Inhibitor->PYCR1 Inhibition P5C_to_Proline_edge->Proline

Inhibition of Proline Biosynthesis

Conclusion

Modified prolines represent a versatile class of molecules with significant potential in drug discovery. The data presented in this guide highlight the diverse bioactivities of these compounds, from enzyme inhibition to antimicrobial effects. While quantitative data for this compound remains elusive, the comparative analysis of other proline derivatives provides valuable insights for researchers. The detailed experimental protocols and pathway diagrams serve as a practical resource for designing and conducting further studies in this promising area of medicinal chemistry. Future research efforts are warranted to explore the full therapeutic potential of the vast chemical space of modified prolines.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for 1,4,4-trimethyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 1,4,4-trimethyl-L-proline, a trimethylsilyl (B98337) (TMS)-protected derivative of the amino acid L-proline. Adhering to these protocols will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

While L-proline itself is not classified as a hazardous substance, the presence of the trimethylsilyl (TMS) group in this compound necessitates specific handling and disposal considerations to prevent unintended reactions.[1] Silyl (B83357) ethers are susceptible to cleavage under acidic or fluoride-containing conditions, which could alter the chemical nature of the waste and potentially lead to unforeseen hazards.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear the appropriate personal protective equipment (PPE). This includes:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[1]

In Case of a Spill:

  • Prevent the further spread of the material.

  • For solid spills, carefully sweep or vacuum the material into a designated and labeled waste container, avoiding dust generation.[1]

  • For liquid spills, absorb the substance with an inert material and place it into a suitable disposal container.[1]

Disposal Protocol for Solid this compound Waste

StepProcedure
1. Segregation Collect all solid waste containing this compound in a dedicated, clearly labeled, and sealed container.[1]
2. Container Labeling The label should clearly state "this compound Waste" and include any other relevant hazard information.
3. Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and fluoride-containing compounds.[1]
4. Final Disposal Arrange for disposal through your institution's hazardous waste management program.[1] Provide them with the full chemical name and any available safety information.

Disposal Protocol for this compound in Solution

StepProcedure
1. Segregation Collect solutions containing this compound in a dedicated, labeled, and sealed waste container. The container material should be compatible with the solvent used.[1] Do not mix this waste with other chemical waste, especially acidic solutions or fluoride-containing compounds.[1]
2. pH Check Before sealing the container, ensure the pH of the solution is neutral (pH 6-8).[1] If the solution is acidic, neutralize it carefully with a suitable base (e.g., sodium bicarbonate) while stirring in a fume hood. If it is basic, neutralize with a suitable acid (e.g., dilute hydrochloric acid). This step is crucial to prevent acid- or base-catalyzed hydrolysis of the silyl ether.[1]
3. Container Labeling The label should clearly state "this compound Waste" and include details about the solvent and any other relevant hazard information.[1]
4. Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
5. Final Disposal Arrange for disposal through your institution's hazardous waste management program.[1] Provide them with the full chemical name, solvent information, and any available safety data.

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,4,4-trimethyl-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is the first and most critical line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling 1,4,4-trimethyl-L-proline.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended for procedures with a high risk of splashes.[1]Protects eyes from potential splashes or aerosols.
Hand Protection Chemically resistant gloves such as neoprene or nitrile rubber.[2] Always inspect gloves for integrity before use and dispose of them properly after handling.[1][2]Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat should be worn.[3] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1]Minimizes the risk of inhaling airborne particles or vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks and ensuring procedural consistency.

1. Preparation:

  • Thoroughly read and understand the available safety information for both L-proline and organosilicon compounds.

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that a properly functioning chemical fume hood and emergency equipment (eyewash station, safety shower) are accessible.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with the skin and eyes.[4]

  • Prevent the formation of dust and aerosols.[4]

  • Keep the container tightly closed when not in use.

3. In Case of a Spill:

  • For solid spills, carefully sweep or vacuum the material into a designated, labeled waste container, avoiding dust generation.[2]

  • For liquid spills, absorb the material with an inert substance and place it into a suitable disposal container.[2]

  • Prevent the spill from entering drains or waterways.

  • Wash the spill area thoroughly after cleanup is complete.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Unused this compound should be treated as chemical waste.

Disposal of Solid Waste:

  • Segregation: Collect all solid waste containing this compound in a dedicated, clearly labeled, and sealed container.

  • Container Labeling: The label should clearly state "this compound Waste" and include any other relevant hazard information.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's hazardous waste management program.

Disposal of Liquid Waste (Solutions):

  • Segregation: Collect solutions containing this compound in a dedicated, labeled, and sealed waste container compatible with the solvent used.

  • pH Check: Ensure the pH of the solution is neutral (pH 6-8) before sealing the container to prevent acid- or base-catalyzed hydrolysis.

  • Container Labeling: Label the container with "this compound Waste Solution," the solvent(s) used, and the approximate concentration.

  • Storage: Store the sealed waste container in secondary containment in a cool, dry, and well-ventilated area.

  • Final Disposal: Dispose of the waste through your institution's hazardous waste management program.[2]

Container Disposal:

  • Do not reuse empty containers.

  • Triple-rinse empty containers with an appropriate solvent, collecting the rinsate as chemical waste.

  • Dispose of the rinsed containers in accordance with institutional and local regulations.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Data prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Fume Hood & Safety Equipment prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Avoid Contact & Dust handle1->handle2 spill Spill Occurs handle1->spill handle3 Keep Container Closed handle2->handle3 handle2->spill disp1 Segregate Waste (Solid/Liquid) handle3->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Store Waste Appropriately disp2->disp3 disp4 Dispose via Hazardous Waste Program disp3->disp4 spill_response Contain & Clean Spill spill->spill_response spill_response->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,4-trimethyl-L-proline
Reactant of Route 2
1,4,4-trimethyl-L-proline

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